molecular formula C6H13NNaO4S B568281 MES hemisodium salt CAS No. 117961-21-4

MES hemisodium salt

Cat. No.: B568281
CAS No.: 117961-21-4
M. Wt: 218.23 g/mol
InChI Key: SADPCIINLASURY-UHFFFAOYSA-N
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Description

MES sodium salt is commonly employed as buffer.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

117961-21-4

Molecular Formula

C6H13NNaO4S

Molecular Weight

218.23 g/mol

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);

InChI Key

SADPCIINLASURY-UHFFFAOYSA-N

SMILES

C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.[Na]

Related CAS

117961-21-4

Origin of Product

United States

Foundational & Exploratory

The Role of MES Hemisodium Salt in the Modern Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the landscape of biochemical and molecular biology research, the precision of experimental conditions is paramount. Central to maintaining this control is the use of biological buffers. This technical guide provides an in-depth exploration of 2-(N-morpholino)ethanesulfonic acid (MES) hemisodium salt, a zwitterionic buffer valued for its stability and minimal interference in a wide array of laboratory applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data, and workflow visualizations to support the effective use of this critical reagent.

Core Properties and Applications

MES hemisodium salt (CAS 117961-21-4) is a salt of MES, one of the original "Good's buffers" developed to meet the stringent requirements of biological research.[1][2] Its primary function is to maintain a stable pH environment, which is crucial for the structure and function of proteins, enzymes, and nucleic acids.[3][4] The key properties of this compound make it a versatile tool in the laboratory.[5][6]

MES buffer is characterized by its pKa of approximately 6.1 at 25°C, providing a reliable buffering capacity within a pH range of 5.5 to 6.7.[4][5] This specific pH range makes it particularly suitable for experiments involving plant cell cultures and as a running buffer in certain electrophoresis systems.[7][8] A significant advantage of MES is its poor ability to form complexes with most metal ions, making it an excellent choice for studies where metal ion interference must be minimized.[6] Furthermore, its low UV absorbance allows for accurate spectrophotometric measurements without background interference.[2]

The applications of this compound are extensive, spanning across various disciplines within the life sciences. It is frequently employed in:

  • Cell Culture: To maintain a stable pH in growth media, particularly for plant and some mammalian cell lines that thrive in a slightly acidic environment.[3][8]

  • Protein Purification: As a component of buffers used in various chromatography techniques, including cation exchange chromatography.[3][9]

  • Electrophoresis: As a running buffer for resolving small to medium-sized proteins on Bis-Tris gels in SDS-PAGE.[10][11]

  • Enzyme Assays: To provide a stable pH environment for studying enzyme kinetics, ensuring that observed activity is not influenced by pH fluctuations.[4][12]

  • Biochemical Assays: In a variety of other assays, such as the resuspension of carboxylated micelles and the immobilization of peptides.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound and the commonly used MES free acid are summarized in the tables below.

PropertyValueReference(s)
Chemical Identity 2-(N-morpholino)ethanesulfonic acid hemisodium salt[7]
CAS Number117961-21-4[5][7]
Molecular FormulaC₁₂H₂₅N₂NaO₈S₂[7]
Molecular Weight412.46 g/mol [7]
Physicochemical Properties
pKa (at 25°C)~6.1[5]
Useful pH Range5.5 - 6.7[5]
Purity≥99%[7]
PropertyValueReference(s)
Chemical Identity 2-(N-morpholino)ethanesulfonic acid[2]
CAS Number4432-31-9[2]
Molecular FormulaC₆H₁₃NO₄S[2]
Molecular Weight195.24 g/mol [2]

Experimental Protocols

This section provides detailed methodologies for the preparation and application of MES buffers in key laboratory experiments.

Preparation of MES Buffer (0.1 M, pH 6.0)

This protocol outlines the preparation of a standard 0.1 M MES buffer solution.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Deionized water (dH₂O)

  • 1N or 10N Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask (1 L)

Procedure:

  • Weigh 19.52 g of MES free acid and place it into a beaker containing approximately 800 mL of dH₂O.[2]

  • Place the beaker on a stir plate and add a stir bar. Stir the solution until the MES is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add the NaOH solution dropwise to the MES solution while continuously monitoring the pH.[8]

  • Continue adding NaOH until the pH of the solution reaches 6.0.

  • Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • For sterile applications, filter the buffer through a 0.22 µm filter.

  • Store the buffer at 4°C.[2]

G cluster_0 Buffer Preparation Workflow A Weigh MES Free Acid B Dissolve in dH₂O A->B D Adjust pH with NaOH B->D C Calibrate pH Meter C->D E Bring to Final Volume D->E F Sterile Filter (Optional) E->F G Store at 4°C F->G G cluster_1 SDS-PAGE Workflow with MES Buffer A Prepare 1X MES Running Buffer B Assemble Gel Apparatus A->B C Load Samples & Marker B->C D Run Electrophoresis (200V, ~40 min) C->D E Stain Gel or Transfer for Western Blot D->E

References

MES Hemisodium Salt: A Technical Guide to pKa and Buffering Range for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid (MES) hemisodium salt, a widely used buffer in biological and biochemical research. We will delve into its critical properties, including its pKa and effective buffering range, and provide detailed protocols for its preparation. Furthermore, this document will illustrate key experimental workflows and applications through clear, concise diagrams to support your research and development endeavors.

Core Properties of MES Buffer

MES is a zwitterionic buffer, one of the "Good's buffers," valued for its minimal interference in biological systems and its low UV absorbance.[1][2] It is particularly useful in applications requiring a stable pH environment in the slightly acidic range.[3]

Quantitative Data Summary

The efficacy of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The effective buffering range is generally considered to be pKa ± 1 pH unit.

PropertyValueReference(s)
pKa 6.15 (at 25°C)[1][4][5]
Effective Buffering Range pH 5.5 – 6.7[1][6][7]
Molecular Weight 206.73 g/mol (hemisodium salt)
Solubility in Water 500 mg/mL[7]

Experimental Protocols

Accurate buffer preparation is crucial for reproducible experimental results. Below are detailed methodologies for preparing a MES buffer solution.

Preparation of 0.1 M MES Buffer Solution

This protocol outlines the steps to prepare a 0.1 M MES buffer solution.

Materials:

  • MES free acid (MW: 195.24 g/mol ) or MES hemisodium salt (MW: 206.73 g/mol )

  • Deionized water

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the MES salt: To prepare 1 liter of 0.1 M MES buffer, weigh out 20.67 g of this compound.

  • Dissolve in deionized water: Add the weighed MES salt to a beaker containing approximately 800 mL of deionized water. Stir the solution until the salt is completely dissolved.[1]

  • Adjust the pH: Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode into the solution. Slowly add a solution of NaOH (e.g., 1N or 10N) or HCl to adjust the pH to the desired value within the buffering range (5.5 to 6.7).[3][8]

  • Bring to final volume: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.[9]

  • Sterilization (Optional): If required for your application, the buffer solution can be sterilized by filtration through a 0.22 µm filter.[1]

  • Storage: Store the prepared buffer at 4°C.[1][9]

Visualizing Workflows and Applications

MES Buffer Preparation Workflow

The following diagram illustrates the general workflow for preparing a MES buffer solution.

MES_Preparation_Workflow cluster_prep Buffer Preparation weigh 1. Weigh MES Salt dissolve 2. Dissolve in Deionized Water weigh->dissolve ph_adjust 3. Adjust pH with NaOH/HCl dissolve->ph_adjust volume_adjust 4. Bring to Final Volume ph_adjust->volume_adjust sterilize 5. Sterilize (Optional) volume_adjust->sterilize store 6. Store at 4°C sterilize->store MES_Applications cluster_applications Key Research Applications MES MES Buffer biochem Biochemistry & Enzyme Kinetics MES->biochem cell_culture Cell Culture Media MES->cell_culture electrophoresis Electrophoresis (e.g., SDS-PAGE) MES->electrophoresis diagnostics Diagnostic Assays MES->diagnostics pharma Pharmaceutical Formulation MES->pharma protein_purification Protein Purification MES->protein_purification

References

An In-depth Technical Guide to the Core Chemical Properties of MES Hemisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of 2-(N-morpholino)ethanesulfonic acid hemisodium salt (MES hemisodium salt). A zwitterionic buffer first described by Good and his colleagues, MES is a crucial component in a myriad of biological and biochemical research applications.[1] Its utility is particularly pronounced in protein purification, cell culture, and enzyme assays due to its stable, slightly acidic pH range and minimal interference with biological systems.[2][3] This document outlines its key chemical characteristics, provides detailed experimental protocols for property determination, and illustrates its application in a typical laboratory workflow.

Core Chemical and Physical Properties

This compound is valued for its chemical stability and its reluctance to form complexes with most metal ions, making it an ideal non-coordinating buffer for experiments involving sensitive metal ion concentrations.[4][5] It exhibits low ionic mobility and does not appear to be metabolized by bacteria or eukaryotic cells, rendering it suitable for various culture media.[1][6]

PropertyValueReference
CAS Number 117961-21-4[7]
Molecular Formula C₆H₁₃NO₄S·0.5Na
Molecular Weight 206.73 g/mol
Appearance White crystalline powder or dry powder[8]
pKa (at 25°C) 6.1[7]
Useful pH Range 5.5 - 6.7[2][7]
Solubility in Water 500 mg/mL (clear, colorless solution)[7]
Purity (by titration) ≥98%
Water Content (Karl Fischer) ≤8%[7]
Lead (Pb) Cation Traces ≤5 ppm[7]

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of buffering agents like this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the steps to determine the acid dissociation constant (pKa) of a substance using potentiometric titration.[9] The pKa is the pH at which the substance is half-dissociated.[10]

Materials and Equipment:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or reaction vessel

  • Nitrogen gas source (optional)

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in deionized water.

    • To maintain a constant ionic strength throughout the titration, add KCl to the MES solution to a final concentration of 0.15 M.[9]

  • Titration Setup:

    • Place 20 mL of the MES solution into a reaction vessel on a magnetic stirrer.

    • If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Make the solution acidic by adding 0.1 M HCl until the pH is between 1.8 and 2.0.[9]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH from a burette.

    • After each addition, allow the pH to stabilize and record the pH reading and the volume of NaOH added. Continue the titration until the pH reaches 12.0-12.5.[9]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The inflection point of the sigmoid-shaped curve corresponds to the equivalence point. The pH at the halfway point to the equivalence point is equal to the pKa.[10][11]

    • For robust data, perform a minimum of three titrations and calculate the average pKa value.[9]

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the equilibrium solubility assay, a common method for determining the thermodynamic solubility of a compound in a specific solvent.[12][13]

Materials and Equipment:

  • This compound (solid)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Incubator shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Vials or containers with secure caps

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[12]

  • Separation of Undissolved Solid:

    • After incubation, remove the vials and allow them to stand to let the excess solid settle.

    • Separate the saturated solution from the undissolved solid by either centrifugation or filtration. Ensure that no solid particles are carried over into the collected supernatant or filtrate.[12][14]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[12][14]

    • The determined concentration of the saturated solution represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization

Experimental Workflow: MES Buffer in Cation Exchange Chromatography

The following diagram illustrates a typical workflow for protein purification using cation exchange chromatography, a process where MES buffer is frequently employed to maintain a stable pH.[1][6]

experimental_workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis p1 Prepare MES Buffer (e.g., 50 mM, pH 6.0) p2 Equilibrate Cation Exchange Column p1->p2 c1 Load Protein Sample onto Column p2->c1 p3 Prepare Protein Sample in MES Buffer p3->c1 c2 Wash Column with MES Buffer c1->c2 c3 Elute Bound Proteins (e.g., with NaCl gradient in MES Buffer) c2->c3 a1 Collect Fractions c3->a1 a2 Analyze Fractions (e.g., SDS-PAGE, UV Absorbance) a1->a2 a3 Pool Fractions with Purified Protein a2->a3

A typical workflow for protein purification using cation exchange chromatography with MES buffer.

References

The Pivotal Role of MES Buffer in Advancing Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate landscape of biological and biochemical research, the precise control of pH is not merely a technicality but a cornerstone of experimental success. Among the arsenal of buffering agents available to scientists, 2-(N-morpholino)ethanesulfonic acid (MES) has emerged as a particularly advantageous tool. This technical guide provides an in-depth exploration of the core advantages of MES buffer, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, compare its performance with other common buffers, and provide detailed experimental protocols for its application in key research areas.

Core Physicochemical Properties of MES

MES is a zwitterionic buffer, one of the "Good's buffers," developed to meet the stringent criteria for biological research.[1] Its morpholine ring and ethanesulfonic acid group confer a unique set of properties that make it a preferred choice for a multitude of applications.

PropertyValueReference(s)
pKa (25 °C) 6.10 - 6.15[1]
Effective Buffering pH Range 5.5 - 6.7
Molecular Weight 195.24 g/mol [1]
ΔpKa/°C -0.011[2]
UV Absorbance (260 nm, 0.5M) <0.025[3]
UV Absorbance (280 nm, 0.5M) <0.020[3]
Metal Ion Binding Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; Negligible binding with Cu(II)[4]

The pKa of MES is a critical attribute, falling within a slightly acidic range that is ideal for many biological systems. Furthermore, its low temperature dependence (ΔpKa/°C of -0.011) ensures pH stability across a range of experimental temperatures, a crucial factor for reproducible results.[2][5] Its minimal UV absorbance makes it highly compatible with spectrophotometric assays.[3]

Comparative Analysis of MES with Other Biological Buffers

The selection of an appropriate buffer is a critical decision in experimental design. MES offers distinct advantages over other commonly used buffers in specific contexts.

FeatureMESPhosphateTrisPIPES
Buffering Range 5.5 - 6.75.8 - 8.0 (dibasic/monobasic)7.5 - 9.06.1 - 7.5
Metal Ion Interaction MinimalPrecipitates with polyvalent cationsCan interact with some enzymesLow metal binding
Temperature Sensitivity (ΔpKa/°C) Low (-0.011)Low (-0.0028)High (-0.031)Low (-0.0085)
Conductivity Lower ionic mobilityHigherHigherRelatively high ionic strength
Biological Interference Generally inert, not metabolizedCan inhibit some enzymesCan interact with primary aminesCan form radicals, not for redox studies

The low conductivity of MES at high concentrations is a significant advantage in techniques like electrophoresis, where high ionic mobility can lead to excessive heat generation and poor resolution.[6] Unlike phosphate buffers, MES does not precipitate with many divalent cations, making it the buffer of choice for studying metal ion-dependent enzymes and protein-metal interactions.[4]

Experimental Protocols

SDS-PAGE for Separation of Small Proteins

MES buffer is particularly well-suited as a running buffer in Bis-Tris gel systems for the separation of small to medium-sized proteins due to its ability to provide a stable, acidic environment that enhances resolution in the low molecular weight range.

Protocol:

  • Prepare 1X MES SDS Running Buffer: Dilute a 20X stock solution (containing MES, Tris base, SDS, and EDTA) with deionized water. The final concentration should be approximately 50 mM MES, 50 mM Tris, 0.1% SDS, and 1 mM EDTA. Do not adjust the pH.

  • Sample Preparation:

    • To your protein sample, add 4X LDS sample buffer to a final concentration of 1X.

    • Add a reducing agent (e.g., DTT to a final concentration of 50 mM) for denaturing electrophoresis.

    • Heat the samples at 70°C for 10 minutes.

  • Gel Electrophoresis:

    • Assemble the precast Bis-Tris gel in the electrophoresis apparatus.

    • Fill the inner and outer chambers with 1X MES SDS Running Buffer.

    • Load the prepared samples and a molecular weight marker into the wells.

    • Run the gel at a constant voltage of 200 V. The expected run time is approximately 35-45 minutes.[7]

  • Visualization: After electrophoresis, the gel can be stained with Coomassie Brilliant Blue, silver stain, or used for Western blotting.

Cation Exchange Chromatography for Protein Purification

MES is an excellent choice for cation exchange chromatography due to its anionic nature and buffering range, which allows for the binding of positively charged proteins to a negatively charged resin.

Protocol:

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM MES, pH 6.2, 25 mM NaCl.[8]

    • Elution Buffer (Buffer B): 20 mM MES, pH 6.2, 1 M NaCl.[8]

  • Column Equilibration: Equilibrate the cation exchange column (e.g., POROS® XS) with 5-10 column volumes (CV) of Binding Buffer.[8]

  • Sample Loading:

    • Ensure the protein sample is in the Binding Buffer or a buffer with low ionic strength and a pH at which the target protein has a net positive charge.

    • Load the sample onto the column. The binding capacity will depend on the specific resin and protein (e.g., POROS® XS has a dynamic binding capacity of >100 mg/mL for some proteins).[8]

  • Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV. Alternatively, a step gradient can be used. Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or a protein concentration assay to identify the fractions containing the purified protein.

Enzyme Kinetics Assay: β-Galactosidase Activity

MES provides a stable pH environment for studying enzyme kinetics, particularly for enzymes active in a slightly acidic pH range.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, pH 6.5, 1 mM MgCl₂, 50 mM β-mercaptoethanol.

    • Substrate Stock Solution: Prepare a stock solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in the Assay Buffer.

    • Enzyme Solution: Prepare a solution of β-galactosidase in the Assay Buffer.

  • Assay Procedure:

    • In a microplate, add varying concentrations of the ONPG substrate.

    • Initiate the reaction by adding a fixed concentration of the β-galactosidase enzyme solution to each well.

    • Immediately measure the absorbance at 420 nm at regular time intervals (e.g., every 30 seconds) using a microplate reader at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[9][10][11]

Visualizing Workflows and Pathways with MES

Fungal Ambient pH Signaling Pathway

MES buffer is instrumental in studying pH-sensitive signaling pathways, such as the fungal ambient pH signaling pathway. This pathway allows fungi to adapt to changes in the external pH, a process critical for their survival and pathogenicity.[12][13] The use of a stable buffer like MES allows researchers to precisely control the extracellular pH and observe the downstream signaling events.

Fungal_pH_Signaling cluster_extracellular Extracellular Environment cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular_pH Ambient pH (Controlled by MES buffer) PalH PalH (7TM pH Sensor) Extracellular_pH->PalH Alkaline pH signal PalF PalF (Arrestin-related) PalH->PalF Activates PalI PalI (4TM Protein) PalI->PalF Modulates PalA PalA PalF->PalA Signals to PalB PalB PalA->PalB PalC PalC PalB->PalC PacC_inactive PacC (inactive) PalC->PacC_inactive Proteolytic cleavage PacC_active PacC (active) (Transcription Factor) PacC_inactive->PacC_active Gene_Expression Alkaline-expressed genes PacC_active->Gene_Expression Regulates

Figure 1. Fungal ambient pH signaling pathway.

Experimental Workflow for β-Galactosidase Kinetics

The following diagram illustrates a typical workflow for determining enzyme kinetic parameters, where MES buffer plays a crucial role in maintaining a stable reaction environment.

Enzyme_Kinetics_Workflow Start Start Prepare_Reagents Prepare Reagents - MES Assay Buffer (pH 6.5) - ONPG Substrate dilutions - β-Galactosidase solution Start->Prepare_Reagents Set_up_Assay Set up Microplate Assay - Add substrate dilutions - Add enzyme solution Prepare_Reagents->Set_up_Assay Measure_Absorbance Kinetic Measurement (Absorbance at 420 nm over time) Set_up_Assay->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) for each substrate concentration Measure_Absorbance->Calculate_Velocity Plot_Data Plot V₀ vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Parameters Determine Km and Vmax (Michaelis-Menten plot) Plot_Data->Determine_Parameters End End Determine_Parameters->End

Figure 2. Workflow for β-Galactosidase kinetic assay.

Conclusion

MES buffer stands out as a versatile and reliable tool in the biological researcher's toolkit. Its favorable pKa, low temperature sensitivity, minimal metal ion interaction, and low UV absorbance make it an ideal choice for a wide array of applications, from protein purification and electrophoresis to cell culture and enzyme kinetics. By understanding its properties and employing it in optimized protocols, scientists can enhance the reproducibility and accuracy of their experimental results, ultimately accelerating the pace of discovery in life sciences and drug development.

References

A Technical Guide to the Aqueous Solubility of MES Hemisodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the aqueous solubility of 2-(N-morpholino)ethanesulfonic acid (MES) hemisodium salt, a widely utilized buffer in biological and pharmaceutical research. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols for the effective use of this buffer system.

Introduction to MES Buffer

MES is a zwitterionic buffer developed by Good and his colleagues, valued for its midrange pKa of 6.1 at 25°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[1][2][3] Its biological compatibility stems from several key characteristics: high water solubility, minimal solubility in organic solvents, low absorption in the UV-visible spectrum, and chemical and enzymatic stability.[2][4] MES is particularly useful in applications involving metal ions as it does not form significant complexes with many divalent cations, including calcium, magnesium, and manganese.[2][5] These properties make MES an invaluable tool in various applications, including cell culture media, protein purification, electrophoresis, and diagnostic assays.[3][6][7][8]

Aqueous Solubility of MES Salts

The solubility of MES in water is a critical parameter for preparing concentrated stock solutions and ensuring buffer performance. The solubility can vary depending on the salt form and the temperature. The following table summarizes the available quantitative data for MES hemisodium salt and related forms.

CompoundSolubilityMolar Concentration (approx.)TemperatureSource(s)
This compound 500 mg/mL2.42 MNot Specified[1][9][10]
MES Sodium Salt 590 g/L2.72 M20°C[5]
335.3 g/L1.54 M20°C[11]
0.5 g/mL2.30 MNot Specified[12]
25 g in 50 mL2.30 MNot Specified[13]
MES Monohydrate (Free Acid) 0.5 M0.5 M20°C[14][15]
Saturated solution is ~0.65 M~0.65 M0°C[4][15]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of this compound.

3.1. Materials

  • This compound powder

  • Deionized or distilled water (high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Appropriate analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

3.2. Procedure

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the container in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any suspended solid particles, immediately filter the sample using a syringe filter.

  • pH Measurement: Measure the pH of the saturated solution.

  • Concentration Analysis: Accurately dilute the filtered sample with deionized water to a concentration within the calibrated range of the chosen analytical method.

  • Quantification: Determine the concentration of MES in the diluted sample. Methods can include:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered, saturated solution and weigh the remaining solid.

    • Spectrophotometry: If MES has a suitable chromophore and a standard curve is prepared. Note that MES has minimal UV absorbance.[3][6]

    • HPLC: A more robust method for quantification, especially in complex matrices.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as g/L or mol/L.

Visualization of Buffer Preparation Workflow

The following diagram illustrates the logical workflow for preparing a MES buffer solution to a target pH and concentration, a common task for researchers that relies on the salt's solubility.

MES_Buffer_Preparation Workflow for MES Buffer Preparation start Define Target pH and Concentration choose Choose Method start->choose calc_mass Calculate Mass of This compound choose->calc_mass Using Salt dissolve Dissolve in ~80% of Final Volume of Water calc_mass->dissolve measure_ph Measure pH dissolve->measure_ph adjust_ph Adjust pH with HCl or NaOH measure_ph->adjust_ph check_ph Is pH correct? adjust_ph->check_ph check_ph->adjust_ph No final_vol Adjust to Final Volume with Water check_ph->final_vol Yes end Buffer Ready final_vol->end

Caption: Logical workflow for preparing a MES buffer solution.

Applications in Research and Drug Development

The high aqueous solubility and favorable buffering characteristics of this compound make it a versatile tool in numerous scientific applications:

  • Pharmaceutical Formulations: MES buffer is used to maintain the pH of drug formulations, which is critical for the stability and solubility of active pharmaceutical ingredients (APIs).[6]

  • Protein Crystallization and Analysis: It is frequently used in protein purification and crystallization screenings due to its minimal interaction with proteins.

  • Cell Culture: MES is incorporated into cell culture media to maintain a stable physiological pH, which is essential for optimal cell growth and function.[6]

  • Electrophoresis: It serves as a running buffer component for separating proteins and nucleic acids, particularly in techniques like SDS-PAGE.[3][6]

  • Enzyme Assays: The buffer provides a stable pH environment for studying enzyme kinetics without interfering with the enzymatic reaction.[8]

  • Diagnostic Reagents: MES is used to stabilize diagnostic reagents and ensure the accuracy and reproducibility of diagnostic assays.[3][6]

References

Technical Guide: MES Hemisodium Salt in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-(N-Morpholino)ethanesulfonic acid hemisodium salt (MES hemisodium salt), a widely used buffering agent in biological and biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, outlines a standard experimental protocol, and visualizes its application in a common laboratory workflow.

Core Properties of this compound

MES is one of the original "Good's buffers," developed to meet the specific needs of biochemical research.[1][2] The hemisodium salt form offers convenient solubility while maintaining the key buffering characteristics of its parent acid. Its zwitterionic nature and pKa near physiological pH make it an excellent choice for a variety of applications.

Quantitative data and key characteristics are summarized below for easy reference.

PropertyValueSource(s)
Empirical Formula C₆H₁₃NO₄S·0.5Na[3][4][5]
or C₁₂H₂₅N₂NaO₈S₂[6][7]
Molecular Weight 206.73 g/mol [3][4][5][8]
or 412.46 g/mol [6][7]
CAS Number 117961-21-4[3][7]
pKa (at 25°C) 6.1[3][4][5]
Useful pH Range 5.5 – 6.7[1][3][4][5][9]
Appearance White crystalline powder[3]
Solubility in Water 500 mg/mL[3]

Note on Formula and Molecular Weight: The hemisodium salt designation indicates one sodium ion for every two molecules of MES. This can be represented as a monomer with half a sodium atom (C₆H₁₃NO₄S·0.5Na) and a corresponding molecular weight of 206.73 g/mol , or as a dimer (C₁₂H₂₅N₂NaO₈S₂) with a molecular weight of 412.46 g/mol . The monomer representation is frequently used by suppliers.

Key Applications in Research and Drug Development

MES buffer is valued for its chemical stability and minimal interference with biological processes. It does not form significant complexes with most metal ions, making it a reliable non-coordinating buffer for studies involving metal-dependent enzymes or reactions.[1][9][10]

Key application areas include:

  • Cell Culture: It is used in culture media for bacteria, yeast, and mammalian cells due to its stability and lack of metabolism by cells.[1][9] It can also be used at low concentrations in plant cell culture media.[7][11][12]

  • Chromatography and Electrophoresis: MES is an excellent buffer for various protein purification techniques, including cation exchange, gel-filtration, and hydrophobic interaction chromatography.[1][9] Its low ionic mobility also makes it suitable for use as a running buffer in SDS-PAGE and capillary electrochromatography.[1][2][9]

  • Enzyme Assays and Protein Studies: The buffer's inertness is critical for enzyme kinetics studies where maintaining a specific pH without interfering with the reaction is paramount.[2][13] It has also been shown to interact with the peptide backbone of proteins like bovine serum albumin, leading to net protein stabilization.[1][14]

  • Toxicity Studies: MES is suitable for most toxicity studies and is used as an experimental medium to evaluate the response of biological systems to drugs or potentially toxic substances.[14]

  • Biochemical Assays: It is frequently used for the resuspension of carboxylated micelles and the immobilization of peptides.[11][12]

Experimental Protocol: Preparation of 0.1 M MES Buffer (pH 6.0)

This protocol describes the preparation of 1 liter of a 0.1 M MES buffer solution with a final pH of 6.0.

Materials:

  • This compound (MW = 206.73 g/mol )

  • Deionized (DI) water

  • 10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • 1 L graduated cylinder

  • 1 L beaker

  • Sterile storage bottle

  • 0.22 µm sterile filter (optional)

Methodology:

  • Calculate Required Mass: To prepare 1 L of 0.1 M MES buffer, weigh out 20.673 grams of this compound.

    • Calculation: 0.1 mol/L * 206.73 g/mol * 1 L = 20.673 g

  • Dissolution: Add approximately 800 mL of DI water to a 1 L beaker. Place the beaker on a stir plate with a magnetic stir bar and begin stirring. Slowly add the weighed this compound to the water and allow it to dissolve completely.

  • pH Adjustment: Once the powder is fully dissolved, place the pH electrode into the solution. Monitor the pH and slowly add drops of NaOH or HCl to adjust the pH to the target of 6.0.[13] Use NaOH if the initial pH is below 6.0 and HCl if it is above. Exercise caution when nearing the target pH to avoid overshooting.

  • Final Volume Adjustment: Transfer the buffer solution to a 1 L graduated cylinder. Add DI water until the final volume reaches exactly 1 L.

  • Sterilization and Storage: For applications requiring sterility, pass the buffer through a 0.22 µm filter into a sterile storage bottle.[2] Store the prepared buffer at 4°C to inhibit microbial growth.

Visualized Workflow: Protein Purification using Cation Exchange Chromatography

The following diagram illustrates a typical workflow where MES buffer is used to separate proteins based on charge. MES is an ideal choice for this application due to its buffering capacity in the acidic range and its non-coordinating nature.

Protein_Purification_Workflow cluster_prep Step 1: Sample & Column Preparation cluster_bind Step 2: Binding cluster_elute Step 3: Elution & Collection cluster_analyze Step 4: Analysis Sample Protein Mixture in Equilibration Buffer Column Cation Exchange Column Equilibrate Equilibrate Column (0.1 M MES, pH 6.0) Load Load Sample onto Column Equilibrate->Load Wash Wash with Equilibration Buffer (Removes unbound proteins) Load->Wash Elute Apply Elution Buffer (MES + NaCl Gradient) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., SDS-PAGE) Collect->Analyze Result Purified Target Protein Analyze->Result

Caption: Workflow for protein purification using MES buffer.

References

The Core Function of MES Buffer in Biochemical Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid (MES) buffer, detailing its fundamental properties, applications in key biochemical assays, and its role in maintaining experimental integrity.

Introduction to MES Buffer

MES, or 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic buffer developed by Dr. Norman Good and his colleagues in the 1960s.[1] It was designed to meet several criteria for biological research, including having a pKa near neutral pH, high water solubility, minimal salt and temperature effects on its pKa, and being chemically and enzymatically stable.[1] Its primary function is to maintain a stable pH environment, which is critical for the structure and function of biological macromolecules.[2] MES is particularly valued for its effective buffering capacity in the slightly acidic pH range of 5.5 to 6.7.[2][3]

Core Properties and Advantages

MES buffer offers several distinct advantages in a laboratory setting:

  • Optimal pH Range: With a pKa of approximately 6.15 at 25°C, MES is an excellent choice for experiments requiring stable pH control between 5.5 and 6.7.[2][4]

  • Low Metal Ion Binding: MES exhibits negligible binding with many divalent metal ions, including Ca²⁺, Mg²⁺, and Mn²⁺.[1][5] This makes it a suitable non-coordinating buffer for studying metal-dependent enzymes, where other buffers like phosphate could interfere by chelating essential metal cofactors.[1][6]

  • High Solubility and Low Permeability: It is highly soluble in water but has low permeability across biological membranes, a key feature of Good's buffers.[1][7]

  • Minimal UV Absorbance: MES has very low absorbance in the UV and visible light spectrum, preventing interference in spectrophotometric assays used to monitor reaction kinetics.[2][8]

  • Chemical Stability: It is resistant to oxidation, does not form radical species, and maintains stability under various experimental conditions.[4][9]

Quantitative Data Summary

The physicochemical properties of MES buffer are summarized in the table below.

PropertyValueNotes
Chemical Formula C₆H₁₃NO₄S
Molecular Weight 195.24 g/mol [2]
pKa (at 25°C) ~6.15[2][4]
Effective Buffering Range pH 5.5 – 6.7[2][3]
Appearance Clear, colorless solutionWhen properly prepared.[2]
Metal Ion Binding WeakDoes not form significant complexes with most divalent cations.[1][5]
UV Absorbance MinimalSuitable for spectrophotometric studies.[2][10]

Key Applications and Experimental Protocols

MES buffer is utilized across a wide range of biochemical and molecular biology applications.

Enzyme Kinetics Assays

Enzyme activity is highly dependent on pH. MES is frequently used for assays involving enzymes that have optimal activity in a slightly acidic environment.[4] Its non-coordinating nature is crucial for metalloenzymes.[10][11]

Experimental Protocol: General Enzyme Activity Assay

  • Preparation of 0.1 M MES Buffer (pH 6.0):

    • Dissolve 19.52 g of MES free acid powder in approximately 800 mL of deionized water.[2]

    • Stir until fully dissolved.[2]

    • Adjust the pH to 6.0 using a calibrated pH meter and dropwise addition of NaOH (e.g., 1 M).[2][12]

    • Bring the final volume to 1 L with deionized water.

    • For sterile applications, filter the solution through a 0.22 µm filter.[2]

  • Assay Execution:

    • Prepare the enzyme and substrate solutions using the 0.1 M MES buffer as the diluent.[13]

    • In a microplate well or cuvette, combine the MES buffer, substrate solution, and any necessary cofactors.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the reaction progress (e.g., change in absorbance at a specific wavelength) over time using a spectrophotometer.[14]

    • Calculate enzyme activity based on the rate of product formation or substrate consumption.

Experimental Workflow: Enzyme Assay

enzyme_assay_workflow prep Buffer & Reagent Preparation in MES mix Combine Substrate & Buffer prep->mix initiate Initiate with Enzyme mix->initiate measure Spectrophotometric Measurement initiate->measure analyze Calculate Reaction Rate measure->analyze crystallization_logic protein Monodisperse Protein in MES Buffer equilibrium Vapor Diffusion Equilibrium protein->equilibrium condition Crystallization Screen (Precipitant + MES) condition->equilibrium supersaturation Supersaturation equilibrium->supersaturation crystal Crystal Nucleation & Growth supersaturation->crystal ph_signaling cluster_extracellular Extracellular Space cluster_cell Cell mes MES Buffer (Maintains Stable Acidic pH) channel pH-Sensitive Ion Channel mes->channel modulates cascade Downstream Signaling Cascade channel->cascade activates response Cellular Response (e.g., Gene Expression) cascade->response

References

Safety and Handling of MES Hemisodium Salt Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for 2-(N-morpholino)ethanesulfonic acid hemisodium salt (MES hemisodium salt) powder, a commonly used buffering agent in biological and biochemical research. Adherence to proper safety protocols is crucial to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline powder.[1][2] Its properties make it suitable for a variety of biological applications, particularly in the pH range of 5.5 to 6.7.[1][2][3]

PropertyValueReference
CAS Number 117961-21-4[1][3][4]
Molecular Formula C₆H₁₃NO₄S·0.5Na[1][3]
Molecular Weight 206.73 g/mol [1][3]
pKa (25 °C) 6.1[1][2][3]
Useful pH Range 5.5 - 6.7[1][2][3]
Solubility in Water 500 mg/mL[1][2]
Appearance Crystalline powder[1][2]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[5] However, available data and safety data sheets suggest that it should be handled with care, as it may cause irritation and sensitization. One safety data sheet classifies it as a hazardous substance, indicating it can be harmful if swallowed and may cause skin sensitization, as well as being irritating to the eyes, respiratory system, and skin.[6]

EndpointResultSpeciesMethod
Acute Oral Toxicity (LD50) > 316 mg/kgQuailNot specified
Skin Irritation Potential irritantNot specifiedNot specified
Eye Irritation Potential irritantNot specifiedNot specified
Skin Sensitization Potential sensitizerNot specifiedNot specified
Experimental Protocols for Toxicological Assessment

Draize Test (for Skin and Eye Irritation):

The Draize test, developed in 1944, is an acute toxicity test used to assess the irritation potential of substances.[7]

  • Principle: A small amount of the test substance is applied to the skin or eye of a conscious, restrained animal, typically an albino rabbit.[7]

  • Procedure (Eye Irritation): 0.1 mL of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control. Observations for redness, swelling, discharge, and corneal opacity are made at specific intervals over a period of up to 21 days.[4][8]

  • Procedure (Skin Irritation): A patch containing the test substance is applied to a shaved area of skin. The site is observed for erythema (redness) and edema (swelling) after a set exposure period.[7]

  • Scoring: The severity of the reactions is scored according to a standardized system.[4] It is important to note that the use of the Draize test is controversial and its use has declined in favor of in vitro alternatives.[7]

Local Lymph Node Assay (LLNA) (for Skin Sensitization):

The LLNA is the preferred method for identifying chemicals that have the potential to cause skin sensitization.[9]

  • Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance to the ears of mice.[10]

  • Procedure: The test substance is applied to the dorsum of both ears for three consecutive days.[11] On day five, radio-labeled thymidine is injected, and its incorporation into the DNA of proliferating lymphocytes in the auricular lymph nodes is measured.[11]

  • Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated mice to that in control mice. An SI of 3 or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.[10][11] The EC3 value, which is the concentration that produces an SI of 3, is used to quantify the potency of the sensitizer.[10]

Potential Biological Effects and Signaling Pathways

While primarily used as a biologically inert buffer, some studies suggest that MES can have effects on cellular processes, particularly those involving reactive oxygen species (ROS).

A study on Arabidopsis thaliana demonstrated that MES buffer can suppress the generation of superoxide, a type of ROS, in the root apex.[6][7][12][13] This effect is hypothesized to occur through the interaction of MES with peroxidases, enzymes involved in ROS homeostasis.[6][13]

Caption: Postulated interaction of MES with peroxidase activity and its effect on superoxide generation.

In mammalian cells, ROS are crucial signaling molecules involved in a variety of cellular processes, including proliferation and differentiation.[14][15][16][17] While direct studies on the effect of MES on ROS signaling in mammalian cells are lacking, its potential to interfere with ROS homeostasis, as observed in plants, should be a consideration for researchers, especially in sensitive cell culture and drug development applications.

Caption: Simplified overview of a generic ROS signaling pathway in mammalian cells.

Safe Handling and Experimental Workflows

Adherence to standard operating procedures for handling chemical powders is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound powder:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is required when dusts are generated.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Caption: Basic workflow for the safe handling of this compound powder.

Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood or other ventilated enclosure should be used when weighing or transferring the powder to minimize inhalation of dust.[18]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the work area.[18]

Handling Procedures
  • Preparation: Designate a specific area for handling the powder. Ensure all necessary PPE and spill cleanup materials are readily available.

  • Weighing: If possible, weigh the powder directly within a fume hood.[18] If a balance is located outside a hood, tare the container, add the powder to the container inside the hood, seal it, and then weigh it.[18]

  • Dissolving: When preparing solutions, add the powder slowly to the solvent to avoid splashing and dust generation.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][18] Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[19]

  • Keep away from incompatible materials such as strong oxidizing agents.[19][20]

  • Segregate from other chemicals by hazard class.[12]

Emergency Procedures

Spills
  • Minor Spills: For small spills, remove all ignition sources.[6] Use dry cleanup procedures to avoid generating dust.[6] Gently sweep or vacuum the spilled powder and place it in a sealed, labeled container for disposal.[19] Clean the spill area with soap and water.[19]

  • Major Spills: Evacuate the area and restrict access.[21] Alert others in the vicinity. If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department.

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[21] Rinse the affected skin area with plenty of water.[21]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[19] Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water.[21] Seek medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[6] Do not dispose of it down the drain or in the regular trash.[6] Waste should be collected in a clearly labeled, sealed container and disposed of through a licensed chemical waste disposal agency.[19]

Disclaimer: This guide is intended for informational purposes only and does not replace a comprehensive risk assessment that should be conducted by qualified personnel for specific laboratory procedures. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Methodological & Application

MES Hemisodium Salt Buffer: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preparation and Use of MES Buffer in Scientific Research and Drug Development

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer that is widely used in biochemistry, molecular biology, and cell culture.[1][2] As one of "Good's buffers," it is valued for its stability, minimal interference with biological reactions, and a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[3][4][5] MES buffer is particularly useful in applications requiring a non-coordinating buffer that does not interact with most metal ions.[6][7] Its low UV absorbance also makes it suitable for spectrophotometric measurements.[1][8]

This document provides detailed protocols for the preparation of MES hemisodium salt buffer, along with application notes relevant to researchers, scientists, and professionals in drug development.

Key Properties of MES Buffer

A summary of the essential properties of MES buffer is provided in the table below.

PropertyValueReference
pKa (25°C) 6.15[3]
Effective Buffering pH Range 5.5 - 6.7[3][4][9]
Molecular Weight (MES Free Acid) 195.24 g/mol [10][11]
Molecular Weight (MES Sodium Salt) 217.22 g/mol
Appearance Clear, colorless solution[3]
UV Absorbance Minimal[1][8]
Metal Ion Binding Poor affinity for most metal ions[6][7]

Applications in Research and Drug Development

MES buffer is a versatile tool with numerous applications, including:

  • Electrophoresis: It is commonly used as a running buffer for resolving small proteins on bis-tris gels.[8][11]

  • Protein Purification and Analysis: Its non-coordinating nature makes it ideal for use in chromatography and other protein purification techniques where metal ion chelation is a concern.[2][5]

  • Enzyme Assays: MES maintains a stable pH environment crucial for accurate enzyme activity measurements, especially for enzymes active in a slightly acidic range.[5][6]

  • Cell Culture: It is used in culture media for mammalian and plant cells to maintain a stable physiological pH.[1][6][12]

  • In Vitro Dissolution Testing: MES can be used to simulate in vivo conditions for evaluating the dissolution of drug formulations.[2]

Experimental Protocols

There are two primary methods for preparing MES buffer solutions. The choice of method depends on the starting material available (MES free acid or this compound) and the desired precision of the final pH.

Method 1: Preparation from MES Free Acid

This method involves dissolving MES free acid and adjusting the pH with a strong base, typically sodium hydroxide (NaOH).

Materials and Equipment:

  • MES free acid (MW: 195.24 g/mol )

  • Sodium hydroxide (NaOH) solution (e.g., 1N or 10N)

  • High-purity water (e.g., deionized or distilled)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Graduated cylinder

  • Volumetric flask

Step-by-Step Protocol:

  • Calculate the required mass of MES free acid. For example, to prepare 1 L of a 0.1 M MES buffer, you would need:

    • 0.1 mol/L * 195.24 g/mol * 1 L = 19.524 g

  • Dissolve the MES free acid. In a beaker, dissolve the calculated amount of MES free acid in approximately 80% of the final desired volume of high-purity water.[8] For a 1 L preparation, this would be 800 mL. Use a magnetic stirrer to facilitate dissolution.

  • Adjust the pH. While continuously stirring, slowly add the NaOH solution to the MES solution. Monitor the pH using a calibrated pH meter.[3][9] Continue adding NaOH dropwise until the desired pH is reached.

  • Bring to final volume. Once the target pH is stable, transfer the solution to a volumetric flask. Add high-purity water to reach the final desired volume.[8]

  • Sterilization and Storage. The buffer can be sterilized by filtration through a 0.22 µm filter.[13] Autoclaving is generally not recommended as it can cause the solution to turn yellow. Store the buffer at 2-8°C, where it is stable for several months.[13]

Method 2: Preparation by Mixing MES Free Acid and MES Sodium Salt

This method avoids the need to titrate with a strong base and can be more precise if the exact ratio of the acidic and basic forms is known.

Materials and Equipment:

  • MES free acid (MW: 195.24 g/mol )

  • MES sodium salt (MW: 217.22 g/mol )

  • High-purity water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Graduated cylinder

  • Volumetric flask

Step-by-Step Protocol:

  • Prepare stock solutions. Prepare equimolar stock solutions of MES free acid and MES sodium salt (e.g., 0.1 M of each).

  • Mix the solutions. In a beaker, add a volume of the MES free acid stock solution. While stirring and monitoring the pH with a calibrated pH meter, slowly add the MES sodium salt stock solution until the desired pH is achieved.[14]

  • Alternative direct mixing. Alternatively, dissolve pre-weighed amounts of both the MES free acid and MES sodium salt in about 80% of the final volume of water.[10]

  • Verify and adjust pH. Check the pH of the mixed solution. If minor adjustments are needed, they can be made by adding small amounts of either the MES free acid or MES sodium salt stock solutions.[10]

  • Bring to final volume. Transfer the solution to a volumetric flask and add high-purity water to the final volume.

  • Sterilization and Storage. Sterilize by filtration and store at 2-8°C.[13]

Buffer Preparation Workflow

The following diagram illustrates the general workflow for preparing MES buffer.

MES_Buffer_Preparation_Workflow cluster_start Start cluster_method1 Method 1: From MES Free Acid cluster_method2 Method 2: Mixing Acid and Salt cluster_finish Final Steps start Define Target Concentration & pH weigh_acid Weigh MES Free Acid start->weigh_acid weigh_both Weigh MES Free Acid & MES Sodium Salt start->weigh_both dissolve_acid Dissolve in ~80% Final Volume Water weigh_acid->dissolve_acid adjust_ph Adjust pH with NaOH dissolve_acid->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume dissolve_both Dissolve in ~80% Final Volume Water weigh_both->dissolve_both verify_ph Verify & Fine-tune pH dissolve_both->verify_ph verify_ph->final_volume sterilize Sterilize by Filtration (0.22 µm) final_volume->sterilize store Store at 2-8°C sterilize->store

References

Preparation of 0.1 M MES Buffer Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Good and his colleagues in the 1960s.[1][2][3] It is widely utilized in biochemistry, molecular biology, and cell culture due to its favorable characteristics.[2] MES has a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1][3][4] Its advantages include high water solubility, minimal interaction with metal ions, and stability in various experimental conditions.[2][5][6] This document provides a detailed protocol for the preparation of a 0.1 M MES buffer solution, crucial for a variety of applications including protein analysis, enzyme assays, and chromatography.[2][3][5]

Materials and Reagents

The following table summarizes the necessary materials and reagents for the preparation of a 0.1 M MES buffer solution.

Material/Reagent Specification Supplier Example Notes
MES Free Acid or MonohydrateMolecular Biology Grade, ≥99% puritySigma-Aldrich, Thermo Fisher Scientific, etc.Note the molecular weight difference between the free acid and monohydrate forms for accurate weighing.
Deionized Water (diH₂O)Type I or equivalentMillipore, Sartorius, etc.High purity water is essential to avoid contamination.
Sodium Hydroxide (NaOH)1 M or 10 M solutionVWR, Avantor, etc.For pH adjustment upwards.
Hydrochloric Acid (HCl)1 M solutionVWR, Avantor, etc.For pH adjustment downwards.
pH meterCalibratedMettler Toledo, Beckman Coulter, etc.Ensure proper calibration before use.
Magnetic stirrer and stir barVWR, IKA, etc.For efficient dissolution of MES powder.
Graduated cylinders and beakersCorning, Pyrex, etc.For accurate volume measurements.
Volumetric flask (1 L)Corning, Pyrex, etc.For precise final volume preparation.
Sterile filter (optional)0.22 µm pore sizeMillipore, Pall, etc.For applications requiring a sterile buffer.
Sterile storage bottlesCorning, Nalgene, etc.For long-term storage of the prepared buffer.

Experimental Protocol

This protocol details the steps for preparing 1 liter of 0.1 M MES buffer solution.

Calculation of MES Powder

To prepare a 0.1 M solution, the amount of MES powder required is calculated based on its molecular weight.

  • MES Free Acid (Anhydrous): Molecular Weight = 195.24 g/mol [7][8]

  • MES Monohydrate: Molecular Weight = 213.25 g/mol [3][4]

The following table provides the required mass for preparing a 1 L solution.

Compound Molecular Weight ( g/mol ) Mass for 1 L of 0.1 M Solution (g)
MES Free Acid (Anhydrous)195.2419.52
MES Monohydrate213.2521.33
Dissolving the MES Powder
  • Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Carefully weigh the calculated amount of MES powder and slowly add it to the stirring water.

  • Continue stirring until the MES powder is completely dissolved.[1]

pH Adjustment
  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the MES solution.

  • Slowly add 1 M NaOH dropwise to increase the pH or 1 M HCl to decrease the pH.[1][3] The target pH should be within the buffering range of MES (5.5 - 6.7).

  • Allow the pH to stabilize before adding more acid or base.

Final Volume Adjustment
  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the MES is transferred.

  • Add deionized water to the volumetric flask until the meniscus reaches the 1 L mark.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Sterilization and Storage (Optional)
  • For applications requiring a sterile buffer, pass the solution through a 0.22 µm sterile filter into a sterile storage bottle.[1]

  • Store the buffer solution at 4°C.[1] Properly stored, the buffer is stable for several months.

Quality Control

  • pH Verification: After preparation, re-check the pH of the final solution to ensure it is at the desired value.

  • Visual Inspection: The final buffer solution should be clear and free of any particulate matter.

  • Record Keeping: Document the date of preparation, the final pH, and the lot numbers of the reagents used.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the 0.1 M MES buffer solution.

MES_Buffer_Preparation cluster_preparation Preparation Steps cluster_optional Optional Steps start Start calculate Calculate Mass of MES Powder start->calculate weigh Weigh MES Powder calculate->weigh dissolve Dissolve in ~800 mL diH₂O weigh->dissolve adjust_ph Adjust pH with NaOH/HCl dissolve->adjust_ph final_volume Adjust to Final Volume (1 L) adjust_ph->final_volume mix Mix Thoroughly final_volume->mix end_prep 0.1 M MES Buffer Prepared mix->end_prep sterilize Sterile Filter (0.22 µm) end_prep->sterilize For sterile applications store Store at 4°C sterilize->store

References

Application Notes and Protocols: MES Buffer in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In plant tissue culture, maintaining a stable pH of the culture medium is critical for optimal cell growth, differentiation, and overall success of the culture. The pH of the medium influences nutrient availability and uptake by plant cells. As plant cells grow, they release substances into the medium that can cause significant shifts in pH, potentially leading to nutrient precipitation or toxicity, and ultimately inhibiting growth. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic biological buffer, one of the original "Good's buffers," widely used to stabilize the pH of plant tissue culture media.[1][2][3] Its pKa of 6.15 at 25°C makes it highly effective in the optimal pH range for most plant cell cultures, which is typically between 5.5 and 6.0.[4][5] MES is preferred because it is not readily metabolized by plant tissues, does not form significant complexes with most metal ions, and is not absorbed through cell membranes.[1][3][6] These application notes provide a detailed protocol for the preparation and use of MES buffer in plant tissue culture media.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of MES buffer in plant tissue culture applications.

ParameterRecommended Value/RangeNotesSource(s)
Final Concentration in Media 5 mM - 10 mM (approx. 0.05% - 0.2% w/v)Higher concentrations can be toxic to some plant species.[7][8]
Target pH of Media 5.6 - 5.8This range is considered optimal for the growth of many plant species, including Arabidopsis.[8][9][10][8][9][10]
Effective Buffering Range of MES pH 5.5 - 6.7MES is most effective at maintaining a stable pH within this range.[4][5][4]
Stock Solution Concentration 0.1 M, 0.5 M, or 1 MHigh concentration stock solutions are prepared for convenience and to minimize dilution of the final medium.[1][3][1][3][11]
Molecular Weight (MES Free Acid) 195.24 g/mol Used for calculating the mass of MES powder needed for solutions.[3][5][3][5]

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Stock Solution (pH 6.0)

This protocol describes the preparation of a 0.5 M MES stock solution, which can be filter-sterilized and stored for later use in preparing plant culture media.

Materials:

  • MES Free Acid (MW: 195.24 g/mol )

  • Deionized Water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Graduated cylinder

  • Volumetric flask (1 L)

  • 0.22 µm sterile filter unit

  • Sterile storage bottles

Procedure:

  • Add approximately 800 mL of dH₂O to a 1 L beaker.[12]

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Weigh out 97.62 g of MES free acid and slowly add it to the water while stirring.[7][12] The solution will be acidic.

  • Once the MES is fully dissolved, begin adjusting the pH. Slowly add 10 N NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter.[4]

  • Continue adding the base until the pH of the solution reaches 6.0.

  • Carefully transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to exactly 1 L.[4][12]

  • For sterile applications, pass the solution through a 0.22 µm filter into a sterile storage bottle.[5]

  • Label the bottle "0.5 M MES Stock Solution, pH 6.0" and store at 4°C.[4][7]

Protocol 2: Preparation of 1 L of MES-Buffered Plant Tissue Culture Medium (e.g., MS Medium with 5 mM MES)

This protocol details the incorporation of the MES stock solution into a standard plant tissue culture medium, such as Murashige and Skoog (MS) medium.

Materials:

  • MS medium powder or stock solutions

  • Sucrose

  • Plant growth regulators (e.g., auxins, cytokinins) as required

  • 0.5 M MES Stock Solution (from Protocol 1)

  • Deionized Water (dH₂O)

  • 1 N HCl and 1 N NaOH/KOH for final pH adjustment

  • Gelling agent (e.g., agar, gellan gum)

  • Beaker or flask (2 L)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Autoclave

  • Sterile culture vessels

Procedure:

  • Add approximately 800 mL of dH₂O to a 2 L beaker.

  • Add the MS medium powder (or the required volumes of macro- and micronutrient stock solutions) and dissolve completely with stirring.

  • Add the required amount of sucrose (e.g., 30 g for a 3% solution) and dissolve.

  • Add the required plant growth regulators from their respective stock solutions.

  • Add 10 mL of the 0.5 M MES stock solution to achieve a final concentration of 5 mM MES in the 1 L medium.

  • Adjust the volume to approximately 950 mL with dH₂O.

  • Check the pH of the medium and, if necessary, adjust to the desired final pH (e.g., 5.8) using 1 N NaOH/KOH or 1 N HCl.[13]

  • Add the gelling agent (e.g., 8 g of agar) to the medium.

  • Bring the final volume to 1 L with dH₂O.

  • Heat the medium gently with stirring to dissolve the gelling agent completely.[13]

  • Dispense the medium into culture vessels.

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.[13]

  • Allow the medium to cool and solidify in a sterile environment.

Visualizations

MES_Buffering_Mechanism cluster_medium Plant Culture Medium PlantMetabolism Plant Cell Metabolism (e.g., Nutrient Uptake, Respiration) H_plus_Release H+ Release/ Uptake PlantMetabolism->H_plus_Release causes MES_Buffer MES Buffer (H-MES <=> MES- + H+) H_plus_Release->MES_Buffer is buffered by Stable_pH Stable Medium pH (approx. 5.8) MES_Buffer->Stable_pH maintains

Caption: Role of MES buffer in maintaining pH stability in plant culture media.

Media_Preparation_Workflow cluster_stock A: MES Stock Solution Preparation cluster_media B: Buffered Media Preparation weigh_mes 1. Weigh MES Free Acid dissolve_mes 2. Dissolve in dH2O weigh_mes->dissolve_mes adjust_ph_stock 3. Adjust pH with NaOH/KOH dissolve_mes->adjust_ph_stock final_vol_stock 4. Final Volume Adjustment adjust_ph_stock->final_vol_stock sterilize_stock 5. Filter Sterilize (0.22 µm) final_vol_stock->sterilize_stock add_mes 2. Add MES Stock Solution sterilize_stock->add_mes Use in dissolve_salts 1. Dissolve Media Salts & Sucrose dissolve_salts->add_mes adjust_ph_media 3. Adjust Final pH add_mes->adjust_ph_media add_gelling_agent 4. Add Gelling Agent adjust_ph_media->add_gelling_agent final_vol_media 5. Final Volume Adjustment add_gelling_agent->final_vol_media autoclave 6. Dispense and Autoclave final_vol_media->autoclave

Caption: Workflow for preparing MES-buffered plant tissue culture media.

References

MES Buffer: Application Notes and Protocols for Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is a member of the "Good's" buffers, which were developed to provide stable pH environments for biochemical and biological research.[1][2] With a pKa of approximately 6.1 at 25°C, MES is an effective buffer in the pH range of 5.5 to 6.7.[3][4] Its chemical stability, minimal binding of metal ions, and low UV absorbance make it an excellent choice for a wide variety of applications, particularly enzyme kinetics assays.[1][5]

One of the key advantages of MES is its low propensity to form complexes with most metal ions, a common issue with buffers like phosphate that can interfere with enzymatic reactions sensitive to metal ion concentrations.[1][6] This non-coordinating nature ensures that the buffer itself does not significantly impact the activity of the enzyme under investigation.[6][7] Furthermore, MES is chemically stable and does not undergo oxidation-reduction reactions, providing a reliable and inert environment for sensitive assays.[4]

Properties of MES Buffer

The physicochemical properties of MES buffer make it highly suitable for maintaining a stable, slightly acidic pH in various experimental setups, including enzyme assays, protein purification, and cell culture.[8]

PropertyValueReferences
Molecular Weight 195.24 g/mol (free acid)[3]
pKa (25°C) ~6.15[3][4]
Effective pH Range 5.5 - 6.7[3][9]
UV Absorbance Minimal in the UV/visible range[1][10]
Metal Ion Binding Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; negligible binding of Cu²⁺[6][11]
Appearance Clear, colorless solution when prepared correctly[3]

Protocols

Preparation of 0.5 M MES Buffer Stock Solution

This protocol describes the preparation of a 0.5 M stock solution of MES buffer. This stock can then be diluted to the desired working concentration for your enzyme kinetics assay.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Graduated cylinders

  • Beakers

Procedure:

  • Add approximately 800 mL of dH₂O to a beaker.[10]

  • Weigh out 97.62 g of MES free acid and add it to the water while stirring.[12] The MES powder will not fully dissolve until the pH is adjusted.

  • Place the beaker on a stir plate and allow the solution to mix.

  • Slowly add the 10 N NaOH solution dropwise to the MES suspension to adjust the pH. Monitor the pH continuously with a calibrated pH meter.[3][12]

  • Continue adding NaOH until the desired pH (e.g., pH 6.0) is reached. The MES will completely dissolve as the pH increases.[13]

  • Once the target pH is stable, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to exactly 1 L.

  • The buffer can be sterilized by filtration through a 0.22 µm filter if required for the application.[8]

  • Store the buffer at 4°C in a tightly sealed container. The solution is stable for several months under these conditions.[3]

General Protocol for an Enzyme Kinetics Assay using MES Buffer

This protocol provides a general workflow for a typical enzyme kinetics assay using a spectrophotometer to measure the reaction rate. The concentrations of enzyme and substrate should be optimized for the specific system under study.

Materials:

  • 0.5 M MES buffer stock solution (prepared as above)

  • Enzyme of interest

  • Substrate for the enzyme

  • High-purity, deionized water (dH₂O)

  • Spectrophotometer (UV-Vis)

  • Cuvettes or 96-well microplate

  • Pipettes

Procedure:

  • Prepare the Assay Buffer: Dilute the 0.5 M MES stock solution with dH₂O to the desired final working concentration (e.g., 50 mM or 100 mM) and confirm the pH.

  • Prepare Reagent Solutions:

    • Enzyme Stock: Prepare a concentrated stock solution of the enzyme in the assay buffer. Store on ice.

    • Substrate Stock: Prepare a stock solution of the substrate in the assay buffer. The concentration should be high enough to allow for a range of final concentrations in the assay.

  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to the appropriate value for detecting the product formation or substrate consumption. Set the temperature control if available.

  • Perform the Assay:

    • For each reaction, pipette the required volume of MES assay buffer into a cuvette or microplate well.

    • Add the substrate solution to the buffer to achieve the desired final concentration. Mix gently.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.[14]

    • To initiate the reaction, add a small volume of the enzyme solution and mix quickly but thoroughly.

    • Immediately start recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).[14]

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial reaction velocity (v₀) from the linear portion of the curve. The slope of this line corresponds to the rate of the reaction.

    • Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.

Visualizations

Buffer_Selection_Logic Start Define Assay Requirements pH Optimal pH for Enzyme Activity Start->pH pH Range Metal Metal Ion Sensitivity Start->Metal Interference UV Spectrophotometric Detection? Start->UV Detection Method MES_Choice MES Buffer is a Suitable Choice pH->MES_Choice pH 5.5 - 6.7 Metal->MES_Choice Low Metal Binding UV->MES_Choice Low UV Absorbance

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare MES Assay Buffer B Prepare Enzyme & Substrate Stocks A->B C Combine Buffer and Substrate B->C D Temperature Equilibration C->D E Initiate with Enzyme D->E F Monitor Absorbance vs. Time E->F G Calculate Initial Velocity (v₀) F->G H Determine Kinetic Parameters (Kₘ, Vₘₐₓ) G->H

References

Application Notes and Protocols for MES-SDS Running Buffer in Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MES-SDS running buffer is a specialized buffer system utilized in polyacrylamide gel electrophoresis (PAGE) for the separation of small to medium-sized proteins.[1][2] It is specifically formulated for use with Bis-Tris gels, which maintain a slightly acidic to neutral pH (around 7.3) during electrophoresis.[2] This near-neutral pH environment minimizes protein modifications and degradation that can occur in traditional Tris-Glycine systems, which operate at a higher pH. The use of MES (2-(N-morpholino)ethanesulfonic acid) as the trailing ion allows for faster run times and provides enhanced resolution of proteins in the lower molecular weight range compared to MOPS-based running buffers.[3] These characteristics make MES-SDS running buffer an ideal choice for applications requiring high-resolution analysis of small proteins and peptides, such as in biomarker discovery, quality control of therapeutic proteins, and detailed analysis of protein complexes.

Principle of Separation in MES-SDS PAGE with Bis-Tris Gels

The separation of proteins in this system is based on a discontinuous buffer electrophoresis principle. The gel buffer in Bis-Tris gels has a pH of approximately 6.4. The MES-SDS running buffer has a pH of about 7.3. This pH difference, along with the different mobilities of the leading ion (Chloride from the gel buffer), the trailing ion (MES from the running buffer), and the SDS-coated proteins, creates a moving boundary that stacks the proteins into sharp bands before they enter the resolving gel. Once in the resolving gel, the proteins are sieved according to their molecular weight, with smaller proteins migrating faster.

Key Applications

  • Analysis of low molecular weight proteins and peptides: MES-SDS running buffer provides superior resolution for proteins and peptides in the range of 2 to 50 kDa.[1]

  • Western Blotting: The sharp, well-resolved bands achieved with this system lead to more precise and sensitive immunodetection.

  • Mass Spectrometry: The neutral pH of the Bis-Tris gel system minimizes protein modifications, making it suitable for subsequent analysis by mass spectrometry.

  • Quality control of recombinant proteins and biopharmaceuticals: The high resolution allows for the detection of small impurities and degradation products.

Quantitative Data: Protein Migration and Separation Ranges

The choice of polyacrylamide gel percentage in combination with MES-SDS running buffer dictates the optimal separation range for proteins of different sizes. The following tables provide a guide to selecting the appropriate gel percentage for your protein of interest.

Table 1: Recommended Gel Percentages for Protein Separation using MES-SDS Running Buffer

Gel PercentageOptimal Separation Range (kDa)
8%25 - 200
10%15 - 100
12%10 - 70
4-12% Gradient10 - 200
4-20% Gradient4 - 200

Data compiled from publicly available migration charts.

Table 2: Comparison of MES-SDS and MOPS-SDS Running Buffers with Bis-Tris Gels

FeatureMES-SDS Running BufferMOPS-SDS Running Buffer
Primary Application Separation of small to medium-sized proteins (<50 kDa)Separation of medium to large-sized proteins (>50 kDa)
Run Time FasterSlower
Resolution of Low MW Proteins HigherLower
Resolution of High MW Proteins LowerHigher
Operating pH (approx.) 7.37.7

Experimental Protocols

Preparation of 1X MES-SDS Running Buffer

Materials:

  • 20X MES-SDS Running Buffer concentrate

  • Deionized water

Procedure:

  • To prepare 1 liter of 1X MES-SDS Running Buffer, add 50 mL of 20X MES-SDS Running Buffer concentrate to 950 mL of deionized water.

  • Mix thoroughly. The 1X buffer is now ready for use. No pH adjustment is necessary.

1X MES-SDS Running Buffer Composition:

  • 50 mM MES

  • 50 mM Tris Base

  • 0.1% SDS

  • 1 mM EDTA

  • pH ~7.3

Protein Sample Preparation

Materials:

  • Protein sample

  • 4X LDS (Lithium Dodecyl Sulfate) Sample Buffer

  • Reducing agent (e.g., DTT or β-mercaptoethanol) (optional, for reducing conditions)

  • Deionized water

Procedure:

  • Bring the 4X LDS Sample Buffer to room temperature.

  • In a microcentrifuge tube, combine the following:

    • Protein sample: x µL

    • 4X LDS Sample Buffer: 2.5 µL

    • 10X Reducing Agent (e.g., 500 mM DTT): 1 µL (for reducing conditions)

    • Deionized water: to a final volume of 10 µL

  • Vortex the tube to mix the contents.

  • Heat the samples at 70°C for 10 minutes.[4]

  • Centrifuge the tubes briefly to pellet any insoluble material.[4]

  • The samples are now ready for loading onto the gel.

SDS-PAGE Protocol using MES-SDS Running Buffer and Bis-Tris Gels

Materials:

  • Bis-Tris precast polyacrylamide gel

  • Electrophoresis cell (e.g., Bio-Rad Mini-PROTEAN®, Invitrogen XCell SureLock®)

  • 1X MES-SDS Running Buffer

  • Prepared protein samples

  • Protein molecular weight standards

  • Power supply

Procedure:

  • Assemble the Electrophoresis Cell:

    • Remove the comb and the tape from the bottom of the precast gel cassette.

    • Place the gel cassette into the electrophoresis module.

    • Place the module into the electrophoresis tank.

  • Add Running Buffer:

    • Fill the inner chamber of the electrophoresis module with 1X MES-SDS Running Buffer until the wells are completely submerged.

    • Pour 1X MES-SDS Running Buffer into the outer tank until it reaches the recommended level.

  • Load Samples:

    • Carefully load the prepared protein samples and molecular weight standards into the wells using gel-loading pipette tips.

  • Run the Gel:

    • Place the lid on the electrophoresis tank and connect the electrical leads to the power supply.

    • Run the gel at a constant voltage of 200 V.[4]

    • The approximate run time is 35-45 minutes, or until the dye front is near the bottom of the gel.[4][5]

  • Gel Removal and Staining:

    • Once the electrophoresis is complete, turn off the power supply and disconnect the leads.

    • Remove the gel cassette from the electrophoresis cell and carefully open it to retrieve the gel.

    • The gel can now be stained with a suitable protein stain (e.g., Coomassie Brilliant Blue, Silver Stain) or processed for Western blotting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Electrophoresis cluster_post Post-Electrophoresis prep_buffer Prepare 1X MES-SDS Running Buffer assemble Assemble Electrophoresis Cell with Bis-Tris Gel prep_buffer->assemble prep_sample Prepare Protein Samples (with LDS Sample Buffer) load Load Samples and MW Standards prep_sample->load assemble->load run Run Gel at 200V load->run remove Remove Gel from Cassette run->remove analyze Stain Gel or Transfer for Western Blot remove->analyze

Caption: Experimental workflow for protein electrophoresis using MES-SDS running buffer.

discontinuous_buffer_system buffer Upper Buffer Chamber MES-SDS Running Buffer (pH 7.3) Trailing Ion: MES⁻ stacking_gel Stacking Gel (pH 6.8) Proteins stack into sharp bands resolving_gel Resolving Gel (pH 6.8) Proteins separate by molecular weight lower_buffer Lower Buffer Chamber MES-SDS Running Buffer (pH 7.3) Leading Ion: Cl⁻

Caption: Discontinuous buffer system in MES-SDS PAGE with Bis-Tris gels.

References

Application Notes and Protocols for MES Buffer in Mammalian Cell Culture Medium Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for successful mammalian cell culture, directly impacting cell growth, viability, metabolism, and the quality of biopharmaceutical products.[1] As cells metabolize nutrients, they produce acidic byproducts like lactic acid and carbon dioxide, which can rapidly lower the pH of the culture medium.[2] While the bicarbonate-CO₂ buffering system is the most common physiological buffer in cell culture media, its effectiveness is dependent on a controlled CO₂ environment, typically within a CO₂ incubator.[2] Supplementing the medium with a non-volatile biological buffer can provide additional buffering capacity and stabilize the pH, especially in high-density cultures and during processes like fed-batch production.[3][4]

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer, one of the 'Good's' buffers, with a pKa of approximately 6.1 at 37°C.[5] Its effective buffering range of pH 5.5 to 6.7 makes it a suitable candidate for applications requiring a more acidic pH range or for supplementing other buffer systems to provide broader buffering capacity.[5] This document provides detailed application notes and protocols for the use of MES buffer in mammalian cell culture media, with a focus on recombinant protein production in Chinese Hamster Ovary (CHO) cells.

Properties and Advantages of MES Buffer

MES offers several advantages for its use in mammalian cell culture media:

  • High Water Solubility: MES is highly soluble in aqueous solutions, facilitating its incorporation into media formulations.[5]

  • Low Metal Ion Binding: It exhibits minimal chelation of divalent cations such as Ca²⁺ and Mg²⁺, which are essential for various cellular functions.

  • Chemical Stability: MES is chemically stable and does not undergo significant degradation under typical cell culture conditions.

  • Low UV Absorbance: It has a negligible absorbance in the UV spectrum, preventing interference with spectrophotometric protein quantification assays.

  • Biocompatibility: MES is generally considered non-toxic to mammalian cells at typical working concentrations.[5]

Impact of pH on Key Cellular Processes and Signaling Pathways

Extracellular and intracellular pH (pHi) are critical parameters that influence a wide range of cellular activities, from proliferation to protein production.[6] A stable pH environment is crucial for preventing stress-induced apoptosis and ensuring consistent product quality.

pH and Cell Proliferation

Mammalian cell proliferation is highly dependent on a stable and permissive intracellular pH, typically in the slightly alkaline range of 7.0-7.2.[6][7] Deviations from this optimal range can lead to cell cycle arrest and a decline in viable cell density (VCD). Mitogenic signaling, which drives cell division, is often associated with a slight intracellular alkalinization.[6]

pH-Sensitive Signaling Pathways

Intracellular pH dynamics can transcriptionally regulate key signaling and metabolic pathways. Alterations in pHi have been shown to affect the expression of numerous genes, with significant clustering in signaling pathways like Notch and metabolic pathways such as glycolysis .[8][9]

  • Notch Signaling: The Notch signaling pathway is crucial for cell proliferation, differentiation, and apoptosis.[10] Studies have shown that high intracellular pH can lead to increased Notch1 expression and subsequent downstream signaling.[8][9] This pathway, in turn, can influence cellular metabolism.

  • Glycolysis and Metabolism: A switch from oxidative phosphorylation to glycolysis is a hallmark of rapidly proliferating cells and can be influenced by pH.[8] The Notch signaling pathway can activate the PI3K/Akt pathway, a key regulator of glucose uptake and glycolysis.[10][11] High pHi can increase the expression of glycolytic enzymes like lactate dehydrogenase (LDHA) and pyruvate dehydrogenase kinase (PDK), leading to a more glycolytic metabolic state.[8][9]

Below is a diagram illustrating the influence of intracellular pH on the Notch signaling pathway and its subsequent impact on glycolysis.

pH_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment Extracellular_pH Extracellular pH (Stabilized by MES) Intracellular_pH Intracellular pH (pHi) Extracellular_pH->Intracellular_pH influences Notch_Signaling Notch Signaling (Notch1 expression) Intracellular_pH->Notch_Signaling regulates Cell_Proliferation Cell Proliferation Intracellular_pH->Cell_Proliferation influences PI3K_Akt_Pathway PI3K/Akt Pathway Notch_Signaling->PI3K_Akt_Pathway activates Glycolysis Glycolysis PI3K_Akt_Pathway->Glycolysis promotes Glycolysis->Cell_Proliferation supports Metabolic_Switch Metabolic Switch to Lactate Production Glycolysis->Metabolic_Switch Protein_Production Recombinant Protein Production Cell_Proliferation->Protein_Production impacts

Caption: Influence of pH on Notch signaling and glycolysis.

Quantitative Data: MES Buffer in CHO Cell Culture

While extensive quantitative data on the specific effects of MES buffer on CHO cell performance is not widely published in comparison to more commonly used buffers like HEPES, the following table summarizes expected trends and provides a framework for evaluation. The data presented here is a composite representation based on the known properties of MES and general principles of pH control in mammalian cell culture.

Table 1: Expected Impact of MES Buffer Concentration on CHO Cell Culture Performance

Parameter0 mM MES (Control)10 mM MES20 mM MES50 mM MES
Peak Viable Cell Density (VCD) (x 10⁶ cells/mL) 12.5 ± 0.814.2 ± 0.615.5 ± 0.913.8 ± 1.1
Cell Viability at Peak VCD (%) 92 ± 294 ± 195 ± 290 ± 3
Specific Productivity (qp) (pg/cell/day) 25 ± 228 ± 1.530 ± 226 ± 2.5
Monoclonal Antibody (mAb) Titer (g/L) 2.5 ± 0.23.2 ± 0.33.8 ± 0.43.0 ± 0.3
Lactate Concentration at Harvest (g/L) 4.5 ± 0.53.8 ± 0.43.2 ± 0.33.5 ± 0.4
pH Drift (units from setpoint) 0.4 - 0.60.2 - 0.30.1 - 0.20.1 - 0.2

Note: These are representative values and will vary depending on the cell line, process parameters, and basal medium formulation.

Experimental Protocols

Protocol for Preparation of MES-Buffered Cell Culture Medium

This protocol describes the preparation of a 1 L solution of mammalian cell culture medium supplemented with MES buffer.

Materials:

  • Powdered or liquid concentrate of basal medium (e.g., CHO-S-SFMII, DMEM/F-12)

  • MES free acid (MW: 195.24 g/mol )

  • Sodium Bicarbonate (NaHCO₃)

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl)

  • Cell culture grade water

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • To a beaker, add approximately 800 mL of cell culture grade water.

  • With gentle stirring, add the powdered basal medium and stir until completely dissolved.

  • Weigh the desired amount of MES free acid (e.g., 2.15 g for a 10 mM final concentration) and add it to the medium. Stir until dissolved.

  • Add the required amount of sodium bicarbonate as specified by the basal medium manufacturer's instructions.

  • Allow the solution to equilibrate for 10-15 minutes.

  • While stirring, monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the desired setpoint (e.g., 7.2) using 1 N NaOH or 1 N HCl. Add the acid or base dropwise to avoid overshooting the target pH.

  • Add cell culture grade water to bring the final volume to 1 L.

  • Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the MES-buffered medium at 2-8°C, protected from light.

Protocol for Evaluating the Effect of MES Buffer on CHO Cell Growth and mAb Production in a Fed-Batch Culture

This protocol outlines a procedure to assess the impact of different MES concentrations on a mAb-producing CHO cell line in a shake flask fed-batch model.

Experimental Workflow Diagram:

Fed_Batch_Workflow Cell_Thawing Thaw and expand mAb-producing CHO cells Inoculation Inoculate shake flasks with CHO cells at a starting VCD of 0.5 x 10^6 cells/mL Cell_Thawing->Inoculation Media_Preparation Prepare basal and feed media with varying MES concentrations (0, 10, 20, 50 mM) Media_Preparation->Inoculation Incubation Incubate at 37°C, 8% CO2, 120 rpm Inoculation->Incubation Fed_Batch Perform daily feeding with corresponding MES-containing feed media Incubation->Fed_Batch Sampling Daily sampling for VCD, viability, metabolites, and pH Fed_Batch->Sampling Harvest Harvest on day 14 or when viability drops below 60% Sampling->Harvest Analysis Analyze mAb titer and critical quality attributes (CQAs) Harvest->Analysis

Caption: Fed-batch experimental workflow.

Procedure:

  • Cell Culture Maintenance: Maintain a mAb-producing CHO cell line in a suitable growth medium and expand the culture to have sufficient cells for the experiment.

  • Media Preparation: Prepare basal and feed media with different concentrations of MES (e.g., 0 mM, 10 mM, 20 mM, and 50 mM) as described in Protocol 5.1.

  • Inoculation: Inoculate shake flasks containing the different MES-buffered basal media with the CHO cells at a starting viable cell density of 0.5 x 10⁶ cells/mL.

  • Incubation: Place the shake flasks in a CO₂ incubator at 37°C, 8% CO₂, and an appropriate agitation speed (e.g., 120 rpm).

  • Fed-Batch Strategy: Beginning on day 3, supplement the cultures daily with the corresponding MES-containing feed medium at a predetermined volume (e.g., 3-5% of the initial culture volume).

  • Sampling and Monitoring:

    • On a daily basis, aseptically remove a sample from each shake flask.

    • Measure the viable cell density and viability using a cell counter.

    • Analyze the concentrations of key metabolites such as glucose, lactate, and glutamine.

    • Monitor the pH of the culture supernatant.

  • Harvest: Continue the fed-batch culture for a predetermined duration (e.g., 14 days) or until the cell viability drops below a specified threshold (e.g., 60%).

  • Analysis of mAb Titer and Quality:

    • At harvest, centrifuge the cell culture to separate the supernatant.

    • Determine the mAb titer in the supernatant using methods such as Protein A HPLC or ELISA.

    • Analyze critical quality attributes (CQAs) of the produced mAb, such as the N-glycosylation profile and aggregation levels, using appropriate analytical techniques (e.g., mass spectrometry, size-exclusion chromatography).[5][12]

Conclusion

The inclusion of MES buffer in mammalian cell culture medium formulations can be a valuable strategy for enhancing pH control, particularly in high-density and fed-batch cultures. By providing additional buffering capacity, MES can help to mitigate the detrimental effects of pH shifts on cell growth, viability, and recombinant protein production. The optimal concentration of MES should be determined empirically for each specific cell line and process, as high concentrations may have inhibitory effects. The protocols provided in this document offer a framework for the preparation and evaluation of MES-buffered media to optimize mammalian cell culture processes for research and biopharmaceutical production.

References

Application Notes and Protocols for MES Buffer in Arabidopsis Root Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 2-(N-morpholino)ethanesulfonic acid (MES) buffer in Arabidopsis thaliana root growth studies. This document includes a summary of the quantitative effects of MES on root development, a detailed experimental protocol for a typical root growth assay, and diagrams illustrating the experimental workflow and a relevant signaling pathway.

Data Presentation: Quantitative Effects of MES Buffer on Arabidopsis Root Growth

The concentration of MES buffer in the growth medium significantly impacts Arabidopsis root development. While MES is widely used to stabilize the pH of plant growth media, its concentration must be carefully optimized, as suboptimal levels can lead to unintended physiological effects. The following table summarizes the quantitative effects of different MES concentrations on various root growth parameters, compiled from peer-reviewed studies.[1][2][3]

MES Concentration (% w/v)Primary Root Length (3 days)Primary Root Length (6 days)Root Hair LengthMeristem LengthSuperoxide Generation in Root ApexOverall Effect on Root Growth
0 (Control) BaselineBaselineBaselineBaselinePresentNormal Growth
0.01 PromotedPromotedNo significant changeNo significant changePresentPromoted[1]
0.1 PromotedPromotedEnhanced[1]Enlarged[1]PresentPromoted[1][2][3]
1.0 InhibitedSignificantly Inhibited[1][2][3]ReducedReducedDisappeared[1][2][3]Inhibited[1][2][3]

Note: The data presented is a summary of findings from published research and may vary depending on specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a standard Arabidopsis thaliana root growth assay using MES-buffered solid medium.

Objective: To assess the effect of a test compound or genetic modification on primary root growth of Arabidopsis thaliana seedlings in a controlled in vitro environment.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) basal salt mixture

  • Sucrose

  • MES monohydrate

  • Potassium hydroxide (KOH) solution (1 M)

  • Phytagel™ or Agar

  • Sterile petri dishes (square or round)

  • Micropore tape

  • 70% (v/v) Ethanol

  • 50% (v/v) Bleach solution (e.g., from commercial bleach) containing 0.05% (v/v) Triton X-100

  • Sterile distilled water

  • Laminar flow hood

  • Autoclave

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Media Preparation (for 1 Liter of 1/2 MS medium with 0.1% MES):

    • To approximately 800 mL of distilled water, add 2.2 g of MS basal salt mixture.

    • Add 10 g of sucrose (for 1% w/v).

    • Add 1 g of MES monohydrate (for 0.1% w/v).

    • Stir until all components are completely dissolved.

    • Adjust the pH of the medium to 5.8 using 1 M KOH. It is crucial to use KOH and not NaOH.

    • Add 2 g of Phytagel™ (for 0.2% w/v) or 8 g of agar (for 0.8% w/v).

    • Bring the final volume to 1 Liter with distilled water.

    • Autoclave the medium at 121°C for 20 minutes.

    • In a laminar flow hood, allow the medium to cool to approximately 50-60°C before pouring into sterile petri dishes.

    • Let the plates solidify and dry in the laminar flow hood for at least 1 hour before use.

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Carefully remove the ethanol.

    • Add 1 mL of 50% bleach solution with 0.05% Triton X-100. Vortex for 5-10 minutes.

    • Remove the bleach solution and wash the seeds 3-5 times with sterile distilled water.

    • Resuspend the seeds in a small volume of sterile water or 0.1% (w/v) sterile agar solution.

  • Plating and Stratification:

    • In a laminar flow hood, carefully pipette individual seeds onto the surface of the prepared agar plates. Space the seeds approximately 1-2 cm apart.

    • Seal the plates with micropore tape.

    • To synchronize germination, stratify the seeds by placing the plates in the dark at 4°C for 2-3 days.

  • Growth Conditions:

    • Transfer the plates to a growth chamber or incubator.

    • Orient the plates vertically to allow roots to grow along the surface of the agar.

    • Maintain a controlled environment, typically 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • Starting from day 3 after germination, plates can be scanned or photographed daily.

    • Root length can be measured using image analysis software such as ImageJ.

    • Record the primary root length, number of lateral roots, and any other relevant morphological parameters.

    • Perform statistical analysis to compare the root growth between different treatments.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical Arabidopsis root growth assay.

G cluster_prep Preparation cluster_seeds Seed Handling cluster_exp Experiment cluster_analysis Analysis Media_Prep Media Preparation (1/2 MS, Sucrose, MES) pH_Adjust pH Adjustment to 5.8 with KOH Media_Prep->pH_Adjust Autoclave Sterilization (Autoclaving) pH_Adjust->Autoclave Pour_Plates Pouring Plates Autoclave->Pour_Plates Plating Plating Seeds on Agar Pour_Plates->Plating Seed_Sterilization Seed Surface Sterilization Stratification Stratification (4°C, 2-3 days) Seed_Sterilization->Stratification Stratification->Plating Growth Incubation in Growth Chamber (Vertical Orientation) Plating->Growth Imaging Daily Imaging of Plates Growth->Imaging Measurement Root Length Measurement (e.g., ImageJ) Imaging->Measurement Data_Analysis Statistical Analysis Measurement->Data_Analysis G cluster_pathway MES Effect on ROS-Mediated Root Growth MES_High High MES Concentration (e.g., 1%) Superoxide Superoxide (O2⁻) Generation MES_High->Superoxide suppresses ROS_Homeostasis ROS Homeostasis in Root Apex Root_Growth Normal Root Growth & Development ROS_Homeostasis->Root_Growth Superoxide->ROS_Homeostasis maintains Cell_Elongation Cell Elongation Root_Growth->Cell_Elongation Root_Hairs Root Hair Formation Root_Growth->Root_Hairs

References

Application of MES Buffer in Western Blot and Immunoassays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer developed by Norman Good and his colleagues in the 1960s.[1] It is valued in biological and biochemical research for its ability to maintain a stable pH within the 5.5 to 6.7 range, its high water solubility, and its minimal interference with biological reactions.[2][3] MES exhibits low UV absorbance, making it suitable for spectrophotometric studies, and it does not readily form complexes with most metal ions, which is a crucial feature for many enzymatic reactions.[1][4][5] These properties make MES an excellent choice for various applications, including Western Blotting and specific types of immunoassays.

This document provides detailed application notes and protocols for the use of MES buffer in these critical laboratory techniques.

MES Buffer in Western Blotting

The most prominent application of MES buffer in Western Blotting is as a running buffer component for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), particularly with Bis-Tris precast gels.[4][6] The Bis-Tris gel system, which operates at a neutral pH, offers significant advantages over the traditional Laemmli Tris-Glycine system that runs at a high alkaline pH. The neutral pH environment of the Bis-Tris system minimizes protein modifications and degradation during electrophoresis, resulting in sharper bands and improved resolution, especially for small to medium-sized proteins.[7]

Key Advantages of MES in Western Blotting:
  • Enhanced Protein Stability: The neutral pH of the MES running buffer in conjunction with Bis-Tris gels helps to preserve protein integrity during the run.[8]

  • Improved Resolution of Small to Medium Proteins: MES running buffer is specifically recommended for the optimal separation of proteins in the range of 2.5 to 160 kDa.[8][9] For larger proteins, MOPS buffer is often the preferred alternative in the Bis-Tris system.[10]

  • Sharper Bands: The combination of MES buffer and Bis-Tris gels typically yields sharper and more defined protein bands compared to the traditional Tris-Glycine system.[7]

  • Longer Gel Shelf Life: Bis-Tris gels, for which MES is a running buffer, have a longer shelf life compared to Tris-Glycine gels due to their neutral pH formulation which slows down the hydrolysis of polyacrylamide.

Quantitative Data Summary

The choice of running buffer in a Bis-Tris gel system directly impacts the separation range of proteins. The following table summarizes the typical performance characteristics of MES versus MOPS running buffer in this system.

Buffer SystemOptimal Separation RangeTypical Run Time (at 200V)
MES SDS Running Buffer 3.5 kDa - 160 kDa~35 minutes
MOPS SDS Running Buffer 14 kDa - 260 kDa~50 minutes

Data compiled from multiple sources indicating general performance. Actual results may vary based on gel percentage, equipment, and specific protein characteristics.[8][9]

Experimental Protocols: Western Blotting

Protocol 1: Preparation of 20X MES SDS Running Buffer

This protocol provides instructions for preparing a 20X stock solution of MES SDS Running Buffer.

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Tris Base

  • Sodium Dodecyl Sulfate (SDS)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Deionized Water (dH₂O)

Equipment:

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Beakers

  • Storage bottles

Procedure:

  • To prepare 1 liter of 20X MES SDS Running Buffer, add the following to 800 mL of dH₂O:

    • 195.2 g MES[11]

    • 121.1 g Tris Base[11]

    • 20 g SDS[11]

    • 6 g EDTA[11]

  • Stir the solution until all components are completely dissolved.

  • Adjust the final volume to 1 liter with dH₂O. The pH of this 20X solution does not need to be adjusted.

  • Store the 20X stock solution at 4°C.

Protocol 2: SDS-PAGE with Bis-Tris Gels and MES Running Buffer

This protocol outlines the steps for performing protein electrophoresis using a precast Bis-Tris gel and MES SDS Running Buffer.

Materials:

  • Precast Bis-Tris Gel (e.g., 4-12%)

  • 20X MES SDS Running Buffer (See Protocol 1)

  • Deionized Water (dH₂O)

  • 4X LDS Sample Buffer

  • Reducing Agent (e.g., DTT or BME)

  • Protein Ladder

  • Protein Samples

Equipment:

  • Electrophoresis tank and power supply

  • Gel loading tips

  • Heating block

Procedure:

  • Prepare 1X MES SDS Running Buffer: Dilute the 20X MES SDS Running Buffer 1:20 with deionized water. For example, to make 1 liter of 1X running buffer, add 50 mL of the 20X stock to 950 mL of dH₂O.[12][13]

  • Prepare Protein Samples:

    • For each 18 µL of protein sample, add 6 µL of 4X LDS Sample Buffer and 1 µL of reducing agent.[14]

    • Heat the samples at 70°C for 10 minutes.[12][14]

    • Centrifuge the samples briefly to collect the contents at the bottom of the tube.[12][14]

  • Set up the Electrophoresis Tank:

    • Remove the comb and the sealing tape from the bottom of the precast gel cassette.[13]

    • Place the gel in the electrophoresis tank.

    • Fill the inner and outer chambers of the tank with 1X MES SDS Running Buffer.[13][14]

  • Load Samples:

    • Carefully load the prepared protein samples and a protein ladder into the wells of the gel.[13][14]

  • Run the Gel:

    • Connect the electrophoresis tank to the power supply.

    • Run the gel at a constant voltage of 200V for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[9][13][14]

  • Proceed to Protein Transfer: After electrophoresis, the gel is ready for the protein transfer step of the Western Blotting procedure.

Visualization of Western Blot Workflow with MES Buffer

Western_Blot_Workflow cluster_prep Sample & Buffer Preparation cluster_electrophoresis SDS-PAGE cluster_transfer_detection Transfer & Detection Sample_Prep Sample Preparation (Lysis, Quantification) Sample_Loading_Prep Sample Loading Mix (Sample + LDS + Reducing Agent) Sample_Prep->Sample_Loading_Prep Buffer_Prep 1X MES Running Buffer Preparation Gel_Setup Gel Setup (Bis-Tris Gel) Buffer_Prep->Gel_Setup Loading Sample Loading Sample_Loading_Prep->Loading Gel_Setup->Loading Electrophoresis Electrophoresis (200V, ~35 min) Loading->Electrophoresis Transfer Protein Transfer (to PVDF/Nitrocellulose) Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Signal Detection (ECL) Antibody_Incubation->Detection

Caption: Workflow for Western Blotting utilizing MES buffer for the SDS-PAGE step.

MES Buffer in Immunoassays

While MES buffer is a cornerstone of the Bis-Tris Western Blotting system, its application in standard immunoassays like ELISA is more specialized.[2] Traditional ELISAs often employ phosphate or carbonate-based buffers for coating and washing steps.[15][16] However, MES is the buffer of choice in specific immunoassay-related procedures due to its unique properties.

Applications of MES in Immunoassays:
  • EDC Crosslinking: MES is an ideal buffer for carbodiimide-mediated crosslinking reactions, such as those using EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide).[17] This is a common method for conjugating haptens (small molecules) to carrier proteins (like BSA or KLH) to generate immunogens for antibody production and subsequent immunoassay development.[17] The acidic pH of the MES buffer (typically pH 4.7-6.0) is optimal for the EDC reaction chemistry.

  • Specialized Immunoassay Platforms: Some commercial immunoassay systems utilize MES buffer in their proprietary formulations. For instance, the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology offers a specific MES-based buffer for protein-protein interaction studies that require a low pH environment.[18]

  • Fluorescence-Based Assays: The low UV absorbance of MES makes it a suitable buffer for certain fluorescence-based immunoassays where background absorbance from the buffer could interfere with signal detection.[2][5]

Protocol 3: Hapten-Carrier Conjugation using EDC in MES Buffer

This protocol provides a general procedure for conjugating a peptide hapten to a carrier protein using EDC in MES buffer.

Materials:

  • Peptide Hapten

  • Carrier Protein (e.g., BSA or mcKLH)

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Conjugation Buffer: 0.1 M MES, 0.9 M NaCl, pH 4.7

  • Desalting Column

Procedure:

  • Dissolve Carrier Protein: Dissolve 2 mg of the carrier protein in 200 µL of Conjugation Buffer.

  • Dissolve Hapten: Dissolve 2 mg of the peptide hapten in 500 µL of Conjugation Buffer.[17]

  • Combine Hapten and Carrier: Add the 500 µL of dissolved hapten to the 200 µL of dissolved carrier protein. Mix gently.[17]

  • Prepare and Add EDC: Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water. Add 50 µL of this EDC solution to the hapten-carrier mixture.[17]

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature.[17]

  • Purification: Remove excess, unreacted hapten and EDC by-products using a desalting column equilibrated with a suitable buffer (e.g., PBS). The resulting conjugate can be used for immunization to generate antibodies for immunoassays.

Visualization of EDC Conjugation in MES Buffer

EDC_Conjugation cluster_components Reaction Components in MES Buffer (pH 4.7-6.0) cluster_reaction Conjugation Reaction Hapten Hapten (with -COOH group) Activation EDC activates -COOH on Hapten Hapten->Activation Carrier Carrier Protein (with -NH2 group) Coupling Activated Hapten reacts with -NH2 on Carrier Protein Carrier->Coupling EDC EDC Crosslinker EDC->Activation Activation->Coupling Conjugate Stable Amide Bond Formation (Hapten-Carrier Conjugate) Coupling->Conjugate

Caption: Logical flow of EDC-mediated hapten-carrier conjugation in MES buffer.

Conclusion

MES buffer is a versatile and valuable tool in the modern life sciences laboratory. Its primary application in Western Blotting as a running buffer for Bis-Tris gels provides superior protein separation and stability compared to traditional systems. In the realm of immunoassays, MES buffer plays a critical role in specialized applications such as the chemical conjugation of haptens to carrier proteins, a fundamental step in the development of many immunoassays. Understanding the properties and appropriate applications of MES buffer allows researchers to optimize their experimental workflows and achieve more reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MES Buffer Precipitation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing MES (2-(N-morpholino)ethanesulfonic acid) buffer precipitation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what is its effective pH range?

A1: MES is a zwitterionic buffer, one of the "Good's" buffers, widely used in biochemistry and molecular biology.[1] Its chemical structure contains a morpholine ring and an ethanesulfonic acid group.[1] The effective buffering range for MES is pH 5.5 to 6.7, with its pKa being approximately 6.15 at 25°C.[1][2]

Q2: I observed a precipitate in my MES buffer after storing it in the refrigerator. What could be the cause?

A2: Precipitation of MES buffer upon refrigeration is a common issue and can be attributed to a few factors:

  • Temperature-dependent solubility: The solubility of MES buffer decreases at lower temperatures. A solution prepared at room temperature and close to its saturation point may precipitate when cooled.

  • pH of the buffer: The free acid form of MES is less soluble than its sodium salt. If the pH of your buffer is on the acidic side of its pKa (around 6.15), the equilibrium will favor the less soluble free acid form, increasing the likelihood of precipitation at lower temperatures.[3]

  • High concentration: Preparing MES buffer at a concentration that exceeds its solubility limit at the storage temperature will inevitably lead to precipitation.

Q3: Can the quality of the MES powder affect its solubility and lead to precipitation?

A3: Yes, the quality of the MES powder is crucial. High-quality MES should be highly pure and readily dissolve in water.[2] Inferior quality MES may contain impurities that can reduce its solubility and contribute to precipitation.[2] One known potential contaminant in commercial MES is oligo(vinylsulfonic acid) (OVS), a polyanionic substance that can interfere with experiments involving RNA-binding proteins.

Q4: Does MES buffer interact with metal ions to form precipitates?

A4: MES is known for its weak metal-binding capacity.[1] It shows negligible binding to Cu(II) and only weakly binds to Ca(II), Mg(II), and Mn(II).[1] This property makes it a suitable buffer for experiments involving these metal ions, as it is unlikely to form precipitates through chelation under typical experimental conditions.

Q5: Can the presence of organic solvents in my experiment cause MES buffer to precipitate?

A5: Yes, MES has limited solubility in most organic solvents such as methanol, ethanol, and acetone.[2] If your experimental protocol involves the addition of organic solvents to an aqueous MES buffer, it can significantly reduce the solubility of MES and cause it to precipitate.[2]

Data Presentation

MES Buffer Solubility in Water

Temperature (°C)MES Free Acid ( g/100 mL)MES Sodium Salt ( g/100 mL)
0~12.7 (as 0.65 M)[4]Significantly higher than free acid
20~18.5[5]33.5[6]
25>6[2]Very soluble

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer (pH 6.1)

Materials:

  • MES free acid (M.W. 195.24 g/mol )

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • High-purity water (e.g., deionized or distilled)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 19.52 g of MES free acid.

  • Add the MES powder to a beaker containing approximately 800 mL of high-purity water.

  • Place the beaker on a magnetic stirrer and stir until the MES is completely dissolved.

  • Slowly add the NaOH solution while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH dropwise until the pH reaches 6.1.

  • Transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to 1 L.

  • If required, sterilize the buffer by filtering it through a 0.22 µm filter. Do not autoclave, as this can cause the buffer to turn yellow.[7]

  • Store the buffer at 4°C in a tightly sealed container.[8]

Protocol 2: Qualitative Test for Gross Contamination

This simple protocol can help to quickly assess the quality of your MES powder.

Materials:

  • MES powder

  • High-purity water

  • Acetone

  • Two test tubes

Procedure:

  • Weigh 5 g of MES powder and add it to 100 mL of high-purity water in a beaker.

  • Stir and observe the dissolution. High-quality MES should dissolve quickly and form a clear solution.[2]

  • Take a small aliquot of the dissolved MES solution and place it in a test tube.

  • To this test tube, add an equal volume of acetone.

  • Observe the solution. High-quality MES should not produce a significant precipitate upon the addition of acetone.[2] The formation of a noticeable precipitate may indicate the presence of impurities.

Troubleshooting Guides

Troubleshooting Precipitate Formation in MES Buffer

This guide will help you identify the cause of precipitation in your MES buffer and provide solutions.

MES_Precipitation_Troubleshooting start Precipitate Observed in MES Buffer check_storage Was the buffer stored at a low temperature (e.g., 4°C)? start->check_storage check_concentration Is the buffer concentration high (e.g., >0.5 M)? check_storage->check_concentration Yes check_storage->check_concentration No cause_temp Cause: Low temperature reduces MES solubility. check_storage->cause_temp Yes check_ph What is the pH of the buffer? check_concentration->check_ph Yes check_concentration->check_ph No cause_conc Cause: Concentration exceeds solubility limit. check_concentration->cause_conc Yes check_organic_solvent Were organic solvents added to the buffer? check_ph->check_organic_solvent pH < 6.0 check_ph->check_organic_solvent pH >= 6.0 cause_ph Cause: Low pH favors less soluble free acid form. check_ph->cause_ph pH < 6.0 cause_solvent Cause: Organic solvent reduces MES solubility. check_organic_solvent->cause_solvent Yes solution_temp Solution: Warm the buffer to room temperature to redissolve. Prepare fresh buffer if issue persists. cause_temp->solution_temp solution_conc Solution: Prepare a more dilute buffer stock. Dilute before use. cause_conc->solution_conc solution_ph Solution: Adjust pH to be closer to or above the pKa (6.15) to increase the proportion of the more soluble salt form. cause_ph->solution_ph solution_solvent Solution: Prepare the final mixture with the organic solvent at the time of use. Consider using a lower MES concentration. cause_solvent->solution_solvent

Caption: Troubleshooting flowchart for MES buffer precipitation.

Experimental Workflow for Preparing and Validating MES Buffer

This workflow outlines the steps for preparing a reliable MES buffer solution for your experiments.

MES_Preparation_Workflow start Start: Need MES Buffer calculate Calculate required mass of MES for desired concentration and volume start->calculate dissolve Dissolve MES powder in ~80% of the final volume of high-purity water calculate->dissolve adjust_ph Adjust pH with NaOH while monitoring with a calibrated pH meter dissolve->adjust_ph final_volume Bring to final volume in a volumetric flask adjust_ph->final_volume filter_sterilize Filter-sterilize through a 0.22 µm filter (optional) final_volume->filter_sterilize storage Store at 4°C in a labeled, airtight container filter_sterilize->storage end End: MES Buffer Ready for Use storage->end

References

MES Buffer Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding MES (2-(N-morpholino)ethanesulfonic acid) buffer, a commonly used buffer in biological and biochemical research.

Troubleshooting Guide: MES Buffer Turning Yellow

Discoloration of your MES buffer can be a cause for concern. This guide will help you identify the potential causes and provide solutions to ensure the integrity of your experiments.

Problem: My MES buffer has turned yellow.

Possible Causes and Solutions:

Possible Cause Description Recommended Action
Aging Over time, MES buffer solutions can degrade, leading to a yellow appearance. This process can be accelerated by improper storage conditions.It is best practice to prepare fresh MES buffer, especially for critical applications. While some sources suggest a slight yellow tint may not significantly alter the pH, using a fresh solution ensures reproducibility.[1]
Exposure to Heat High temperatures, particularly from autoclaving, can cause MES buffer to turn yellow immediately.[1]Avoid autoclaving MES buffer solutions. If sterilization is required, use sterile filtration through a 0.22 µm filter.
Exposure to Light Prolonged exposure to light can also contribute to the degradation of MES buffer and the development of a yellow color.Store MES buffer in a dark or amber bottle to protect it from light.[1] Covering the container with aluminum foil is also an effective method.
Contamination The presence of impurities, such as metal ions, in the water or MES powder used to prepare the buffer can lead to discoloration.Use high-purity water (e.g., deionized, Milli-Q) and analytical grade MES powder to prepare your buffer. Ensure all glassware is thoroughly cleaned.
pH Shift While less common, a significant shift in pH to the alkaline range in the presence of certain impurities could potentially cause a color change.Check the pH of your yellowed buffer. If it has deviated significantly from the expected value, discard it and prepare a fresh solution.

MES Buffer Troubleshooting Workflow

MES_Troubleshooting start Start: MES Buffer is Yellow check_age Is the buffer old? start->check_age check_storage How was it stored? check_age->check_storage No storage_conditions Exposed to heat (autoclaved) or light? check_age->storage_conditions Yes check_storage->storage_conditions check_ph Check pH decision_ph Is pH within acceptable range? check_ph->decision_ph use_cautiously Use with caution for non-critical applications decision_ph->use_cautiously Yes discard Discard Buffer decision_ph->discard No prepare_fresh Prepare Fresh Buffer contaminants Consider Contamination: - Water purity - MES powder grade - Glassware cleanliness prepare_fresh->contaminants use_cautiously->prepare_fresh For critical experiments discard->prepare_fresh storage_conditions->check_ph No storage_conditions->prepare_fresh Yes

Caption: Troubleshooting workflow for a yellowing MES buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of MES buffer turning yellow?

A1: The most common reasons for MES buffer turning yellow are aging, exposure to heat (especially autoclaving), and exposure to light.[1] These factors can lead to the degradation of the buffer components.

Q2: Does a yellow color indicate a change in the buffer's pH?

A2: Not always. Several sources indicate that the yellowing of MES buffer may not significantly change the pH of the solution.[1] However, it is always recommended to verify the pH of a discolored buffer before use.

Q3: Can I still use my MES buffer if it has turned yellow?

A3: For non-critical applications, a slightly yellow MES buffer with a confirmed correct pH may be usable. However, for sensitive experiments where reproducibility is crucial, it is strongly recommended to discard the yellowed buffer and prepare a fresh solution.[1]

Q4: How can I prevent my MES buffer from turning yellow?

A4: To prevent discoloration, prepare the buffer with high-purity water and analytical grade MES. Store the solution at 2-8°C, protected from light in a dark or amber bottle.[1] Avoid autoclaving; if sterilization is necessary, use filtration.

Q5: What are the quality parameters I should check for my MES buffer?

A5: For high-purity MES, the UV absorbance of a 20% w/w solution at 290 nm should be ≤ 0.05 a.u.[2] Additionally, a 1% alkaline solution of MES should be clear and colorless. Other quality control parameters include pH, heavy metal content, and the absence of enzymatic activity (like DNase and RNase).

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Buffer (pH 6.0)

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • High-purity water (e.g., deionized, Milli-Q)

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • 0.22 µm sterile filter unit (optional)

Procedure:

  • Add 800 mL of high-purity water to a beaker.

  • While stirring, dissolve 97.62 g of MES free acid in the water.

  • Once fully dissolved, slowly add 10 N NaOH to adjust the pH to 6.0. Monitor the pH carefully using a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add high-purity water to a final volume of 1 L.

  • If a sterile solution is required, filter the buffer through a 0.22 µm sterile filter unit into a sterile container.

  • Store the buffer at 2-8°C, protected from light.

Protocol 2: Quality Control of MES Buffer via UV-Vis Spectrophotometry

This protocol provides a general method for assessing the purity of an MES buffer solution by measuring its absorbance in the UV range. Yellowing of the buffer will result in increased absorbance at specific wavelengths.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • High-purity water (as a blank)

  • MES buffer solution to be tested

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

  • Set the spectrophotometer to scan a wavelength range of 250 nm to 500 nm or to measure absorbance at a fixed wavelength of 290 nm.

  • Fill a quartz cuvette with high-purity water to serve as the blank. Place it in the spectrophotometer and zero the instrument.

  • Rinse a second quartz cuvette with the MES buffer solution to be tested, then fill it with the buffer.

  • Place the sample cuvette in the spectrophotometer and measure the absorbance.

  • For a high-purity 20% (w/w) MES solution, the absorbance at 290 nm should be less than or equal to 0.05 a.u.[2] Higher absorbance values, particularly in the visible spectrum (above 350 nm), may indicate the presence of colored degradation products.

Data Presentation

The following table summarizes the stability of MES buffer under various conditions. Note that specific degradation rates are not widely available in the literature, and the information provided is largely qualitative.

Condition Observed Effect Recommended Storage Shelf Life (Approximate)
Room Temperature, Exposed to Light Yellowing can occur within months.Not recommended.Weeks to months
Room Temperature, Protected from Light More stable than when exposed to light, but degradation can still occur.Short-term storage only.Several months
2-8°C, Protected from Light Considered the optimal storage condition.[1]Recommended for all MES buffer solutions.Months
Autoclaving (121°C, 15 psi, 20 min) Immediate yellowing of the solution.[1]Not recommended.N/A

Signaling Pathways and Logical Relationships

The degradation of MES buffer is not a biological signaling pathway but rather a chemical process. The following diagram illustrates the logical relationship between contributing factors and the outcome of buffer degradation.

MES_Degradation_Pathway cluster_factors Contributing Factors Age Aging Degradation Chemical Degradation Age->Degradation Heat Heat (e.g., Autoclaving) Heat->Degradation Light Light Exposure Light->Degradation Contaminants Contaminants (e.g., Metal Ions) Contaminants->Degradation MES_Buffer MES Buffer Solution MES_Buffer->Degradation Yellowing Yellow Discoloration Degradation->Yellowing Potential_pH_Shift Potential pH Shift Degradation->Potential_pH_Shift Compromised_Quality Compromised Buffer Quality Yellowing->Compromised_Quality Potential_pH_Shift->Compromised_Quality

Caption: Factors leading to MES buffer degradation and its consequences.

References

Optimizing MES Buffer for Enzyme Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 2-(N-morpholino)ethanesulfonic acid (MES) buffer concentration for enzyme assays. MES is a popular choice for experiments requiring a slightly acidic pH, but its effective use hinges on careful optimization of its concentration and consideration of its impact on enzyme kinetics.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used in enzyme assays?

A1: MES, or 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic buffer that is part of the "Good's buffers" series.[1] It is favored in many biological and biochemical experiments, including enzyme assays, for several key reasons:

  • Optimal pH Range: MES has a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[2] This is ideal for enzymes that exhibit maximal activity in slightly acidic conditions.[3]

  • Chemical Stability: It is resistant to oxidation and reduction and does not typically form complexes with most metal ions, which can be crucial for metalloenzyme studies.[2][4]

  • Low UV Absorbance: MES does not absorb significantly in the UV region, which is advantageous for spectrophotometric assays.[3]

  • Biocompatibility: It is generally considered non-reactive and does not interfere with most enzyme-substrate reactions.[3][5]

Q2: What is the typical concentration range for MES buffer in enzyme assays?

A2: The optimal concentration of MES buffer can vary depending on the specific enzyme and assay conditions. However, a general starting range is between 25 mM and 100 mM.[6] It is crucial to experimentally determine the ideal concentration for your specific assay, as concentrations that are too low may provide insufficient buffering capacity, while concentrations that are too high can inhibit enzyme activity due to increased ionic strength.[7]

Q3: How does MES buffer concentration affect enzyme activity?

A3: The concentration of MES buffer can influence enzyme activity primarily through its contribution to the overall ionic strength of the assay solution.[8]

  • Low Ionic Strength: Insufficient ionic strength can sometimes lead to non-specific protein aggregation or undesirable interactions between the enzyme and other charged molecules.

  • High Ionic Strength: Excessively high ionic strength can disrupt the enzyme's tertiary structure and its interaction with the substrate, leading to inhibition of activity.[7][9]

Therefore, optimizing the MES buffer concentration is a critical step in maximizing and achieving reproducible enzyme activity.

Q4: Can I use MES buffer outside of its recommended pH range (5.5 - 6.7)?

A4: It is strongly advised to use MES buffer within its effective pH range, which is generally considered to be pKa ± 1 pH unit.[10] Outside of this range (pH 5.5-6.7), its ability to resist pH changes diminishes significantly.[6] If your enzyme's optimal pH falls outside this window, you should select an alternative buffer with a more appropriate pKa.

Data Summary

The following tables provide key quantitative data for MES buffer and a comparison with other common biological buffers.

Table 1: Properties of MES Buffer

PropertyValueReference
pKa (25°C)~6.15[2]
Effective pH Range5.5 - 6.7[1][2][3]
Molar Mass213.25 g/mol [2]
Typical Concentration25 - 100 mM[6]

Table 2: Comparison of Common Biological Buffers

BufferpKa (25°C)Useful pH Range
Acetate4.83.8 - 5.8
MES 6.1 5.5 - 6.7
MOPS7.26.5 - 7.9
HEPES7.56.8 - 8.2
Tris8.17.1 - 9.1
Glycine-NaOH9.88.6 - 10.6
Note: pKa values are approximate and can be affected by temperature and buffer concentration.[6]

Experimental Protocols

Protocol 1: Determining the Optimal MES Buffer Concentration

This protocol outlines a systematic approach to identify the MES buffer concentration that yields the highest enzyme activity.

Objective: To determine the optimal MES buffer concentration for a specific enzyme assay by testing a range of concentrations and measuring the initial reaction velocity.

Materials:

  • Enzyme stock solution

  • Substrate stock solution

  • MES powder

  • Deionized water

  • Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment

  • Spectrophotometer or other appropriate detection instrument

  • 96-well microplate (or cuvettes)

Procedure:

  • Prepare MES Stock Solutions:

    • Prepare a series of concentrated MES stock solutions (e.g., 1 M) at the desired pH (e.g., pH 6.0).

    • From these, prepare working stock solutions at various concentrations (e.g., 50 mM, 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). Ensure the pH of each working stock is verified and adjusted as necessary after dilution.

  • Assay Setup:

    • Design the assay to test a range of final MES buffer concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

    • For each concentration, prepare a master mix containing the MES buffer and any necessary cofactors.

    • In a 96-well plate, add the substrate to the appropriate wells.

    • Include a "no-enzyme" control for each buffer concentration to account for any non-enzymatic substrate degradation.

  • Reaction Initiation:

    • Initiate the reaction by adding a fixed amount of enzyme to each well. The final concentrations of the enzyme and substrate should be kept constant across all tested buffer concentrations.

  • Data Collection:

    • Immediately measure the rate of product formation or substrate consumption over time using a microplate reader at the appropriate wavelength and temperature.[11]

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each MES buffer concentration by determining the slope of the linear portion of the reaction progress curve.

    • Subtract the rate of the "no-enzyme" control from the corresponding experimental rates.

    • Plot the initial velocity (v₀) on the y-axis against the MES buffer concentration on the x-axis. The concentration that yields the highest activity is the optimum for your assay conditions.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stocks Prepare MES Stock Solutions (e.g., 50-500 mM at optimal pH) setup_plate Set up 96-well plate with varying final MES concentrations prep_stocks->setup_plate prep_reagents Prepare Enzyme and Substrate Solutions add_substrate Add Substrate prep_reagents->add_substrate setup_plate->add_substrate initiate_rxn Initiate reaction by adding Enzyme add_substrate->initiate_rxn measure_rate Measure initial reaction rates (v₀) initiate_rxn->measure_rate plot_data Plot v₀ vs. [MES] measure_rate->plot_data determine_opt Determine Optimal Concentration plot_data->determine_opt

Caption: Workflow for determining the optimal MES buffer concentration.

Troubleshooting Guide

Problem: Low or no enzyme activity.

troubleshooting_low_activity start Low or No Enzyme Activity check_ph Is the buffer pH within the enzyme's optimal range (5.5-6.7 for MES)? start->check_ph adjust_ph Adjust pH or choose a different buffer (e.g., Acetate, MOPS) check_ph->adjust_ph No check_conc Is the MES concentration optimized? (Typically 25-100 mM) check_ph->check_conc Yes end Problem Resolved adjust_ph->end optimize_conc Perform a buffer concentration titration (see Protocol 1) check_conc->optimize_conc No check_inhibitors Are there potential inhibitors in the assay? (e.g., high salt, chelators) check_conc->check_inhibitors Yes optimize_conc->end remove_inhibitors Identify and remove inhibitory components. Check for buffer contamination. check_inhibitors->remove_inhibitors Yes check_enzyme Is the enzyme stock active and stored correctly? check_inhibitors->check_enzyme No remove_inhibitors->end new_enzyme Use a fresh enzyme aliquot. Verify storage conditions. check_enzyme->new_enzyme No check_enzyme->end Yes new_enzyme->end

Caption: Troubleshooting decision tree for low enzyme activity.

Problem: Inconsistent or non-reproducible results.

  • Possible Cause 1: Insufficient Buffering Capacity.

    • Solution: Ensure you are operating within the effective pH range of MES (5.5-6.7).[2] If the reaction generates or consumes protons, you may need to increase the buffer concentration (e.g., from 50 mM to 100 mM) to better resist pH shifts.[6]

  • Possible Cause 2: Temperature Effects on pH.

    • Solution: The pKa of many buffers, including MES, can be sensitive to temperature changes. Always prepare and pH your MES buffer at the temperature at which you will be conducting the assay.[12][13]

  • Possible Cause 3: Buffer Contamination or Degradation.

    • Solution: A yellowish color in an aged MES buffer solution may indicate degradation, although this does not always correlate with a change in pH.[14] To ensure reproducibility, always use high-quality, fresh MES powder and sterile, deionized water for buffer preparation.[2] If in doubt, prepare a fresh batch of buffer.[14]

Problem: Precipitation observed in the assay.

  • Possible Cause: pH-dependent solubility of components.

    • Solution: The solubility of your substrate, enzyme, or other assay components may be sensitive to pH.[6] Ensure that all components are soluble at the chosen assay pH. If precipitation occurs, you may need to adjust the pH to a point that balances both enzyme activity and component solubility. In some cases, a small amount of a compatible organic co-solvent can be used, but its effect on enzyme activity must be validated first.[6]

References

Technical Support Center: MES Buffer and ROS Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the interference of 2-(N-morpholino)ethanesulfonic acid (MES) buffer with reactive oxygen species (ROS) homeostasis in experimental settings. Adherence to these guidelines is critical for obtaining accurate and reproducible data in ROS-related assays.

Frequently Asked Questions (FAQs)

Q1: Can MES buffer directly generate Reactive Oxygen Species (ROS)?

A: Yes, under specific conditions, MES buffer can be a source of ROS. The tertiary amine structure of MES is susceptible to oxidation, which can lead to the formation of ROS such as hydrogen peroxide and superoxide radicals.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions, potentially leading to experimental artifacts.

Q2: What are the typical signs of MES buffer interference in a ROS assay?

A: Key indicators of MES buffer interference include:

  • High background signals: An unusually high fluorescence or luminescence reading in negative controls (buffer and probe only) is a strong indicator of buffer-induced ROS.[2][3]

  • Inconsistent or non-reproducible results: Variability between identical experiments can sometimes be traced back to inconsistencies in buffer preparation or handling.

  • Unexpected cytotoxicity: Buffer-generated ROS can induce cellular stress and affect cell viability, confounding the experimental results.

Q3: What are safer buffer alternatives for sensitive ROS studies?

A: Several alternative buffers are recommended for ROS research, each with its own advantages and disadvantages. The most common and generally safer alternatives include:

  • Phosphate-Buffered Saline (PBS): Widely used and generally considered non-reactive in ROS assays.[1][4][5]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): While also containing a piperazine ring, it is often considered more stable than MES in many applications. However, it can also interact with ROS under certain oxidizing conditions.[6]

  • MOPS (3-(N-morpholino)propanesulfonic acid): Similar in structure to MES, but may exhibit different reactivity depending on the experimental system.

The ideal buffer should always be validated for non-interference in your specific assay.

Q4: How should I prepare and store MES buffer to minimize ROS generation?

A: To minimize the risk of ROS generation from MES buffer, follow these best practices:

  • Use high-purity reagents: Start with the highest purity MES salt and water available.

  • Prepare fresh solutions: Prepare the buffer solution immediately before each experiment. Avoid storing diluted MES solutions for extended periods.

  • Protect from light: Store the stock solution and experimental plates in the dark or wrapped in aluminum foil, as light can promote the oxidation of MES.[2]

  • Maintain low temperatures: Store stock solutions at 4°C.

  • Chelate metal ions: Consider adding a chelating agent like DTPA or deferoxamine to your buffer preparation to sequester contaminating transition metals that can catalyze ROS production.[7]

Troubleshooting Guide: High Background Signal in ROS Assays

High background fluorescence or luminescence is a frequent problem in ROS assays and can often be attributed to the buffer system. Follow these steps to diagnose and resolve the issue.

Problem Diagnostic Step Recommended Solution
High Signal in Cell-Free Controls Run a control experiment containing only the MES buffer and your ROS probe (e.g., DCFH-DA) without any cells.[2][3]If the signal is high, the buffer is likely generating ROS. Proceed to the solutions on the right.
Inconsistent Results Between Replicates Review your buffer preparation and handling protocol. Ensure it is standardized and followed precisely for every experiment.Prepare a fresh batch of MES buffer, ensuring it is protected from light. If the problem persists, test an alternative buffer like PBS.[4][5]
Signal Decreases Over Time This could indicate that the buffer is reacting with and consuming the ROS probe or the ROS species themselves.[1]This is a clear sign of interference. Switch to a more inert buffer system like PBS.[1]

Logical Flow for Troubleshooting Buffer Interference

G start High Background Signal in ROS Assay cell_free_control Run Cell-Free Control (Buffer + Probe, No Cells) start->cell_free_control is_high Is Background Still High? cell_free_control->is_high buffer_issue Problem Identified: Buffer is generating ROS or reacting with probe. is_high->buffer_issue Yes no_issue Buffer is Not the Primary Issue. Investigate other variables (probe concentration, cell health, etc.) is_high->no_issue No prep_fresh Prepare Fresh MES Buffer (Protect from light) buffer_issue->prep_fresh retest Retest Cell-Free Control prep_fresh->retest is_still_high Is Background Still High? retest->is_still_high switch_buffer Switch to Alternative Buffer (e.g., PBS) is_still_high->switch_buffer Yes is_still_high->no_issue No validate_buffer Validate New Buffer (Cell-Free Control) switch_buffer->validate_buffer

Caption: A troubleshooting flowchart for diagnosing and resolving high background signals in ROS assays.

Experimental Protocols

Protocol 1: Screening for Buffer-Induced ROS Generation

This protocol is designed to test whether a buffer solution is generating a detectable background signal with a common ROS probe.

Materials:

  • Buffer to be tested (e.g., 25 mM MES, pH 6.5)

  • Control buffer (e.g., PBS, pH 7.4)

  • ROS probe (e.g., 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, CM-H2DCFDA)

  • 96-well black, clear-bottom plate

  • Plate reader with appropriate filters (e.g., Ex/Em 495/525 nm for DCF)

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_read Measurement cluster_analysis Analysis prep_probe Prepare 10 µM Probe in Buffers (MES & PBS) add_to_plate Add 100 µL of each solution to triplicate wells prep_probe->add_to_plate incubate Incubate at 37°C for 30 min (Protect from light) add_to_plate->incubate read_plate Read Fluorescence on Plate Reader incubate->read_plate compare Compare Fluorescence: MES vs. PBS read_plate->compare

Caption: Experimental workflow for screening buffer-induced ROS generation.

Procedure:

  • Prepare a 10 µM working solution of CM-H2DCFDA in both the MES buffer and the PBS control buffer.

  • Dispense 100 µL of each solution into at least three wells of a 96-well plate.

  • Include wells with buffer only (no probe) to measure autofluorescence.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence using a plate reader.

  • Analysis: A significantly higher fluorescence signal in the MES + probe wells compared to the PBS + probe wells indicates that the MES buffer is causing oxidation of the probe.

Quantitative Data Summary

The following table presents representative data from a buffer screening experiment, illustrating the potential for MES to generate a background signal compared to PBS under different conditions.

Condition Buffer Mean Fluorescence Intensity (AU) Fold Change vs. PBS (Dark)
Probe in DarkPBS150 ± 151.0
Probe in DarkMES450 ± 303.0
Probe + Light ExposurePBS200 ± 201.3
Probe + Light ExposureMES1200 ± 958.0

Data are hypothetical and for illustrative purposes.

Signaling Pathway Considerations

Exogenous ROS generated by a buffer system can artificially activate cellular signaling pathways, leading to misinterpretation of experimental results. For instance, buffer-derived H₂O₂ can oxidize cysteine residues on proteins like Apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of downstream stress pathways such as the p38 MAPK and JNK cascades, which are typically involved in cellular responses to stress and apoptosis.

G cluster_source Source of ROS cluster_pathway Cellular Signaling Cascade mes MES Buffer Oxidation (Light, Metal Ions) h2o2 H₂O₂ mes->h2o2 ask1_active ASK1 (Active) h2o2->ask1_active Oxidizes & Activates ask1 ASK1 (Inactive) mkk MKK3/6, MKK4/7 ask1->mkk Phosphorylates ask1_active->mkk p38_jnk p38 & JNK mkk->p38_jnk Phosphorylates downstream Downstream Effects (Apoptosis, Inflammation) p38_jnk->downstream Activates

Caption: Artificial activation of the ASK1 stress signaling pathway by buffer-generated ROS.

References

Navigating MES Buffer Limitations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with adjusting MES buffer pH outside of its effective range.

Troubleshooting Guide: MES Buffer pH Issues

Issue: My target pH is outside the effective range of MES buffer (pH 5.5-6.7).

Cause: The buffering capacity of MES is optimal within approximately ±1 pH unit of its pKa (around 6.15 at 25°C).[1][2] Outside of this range (pH 5.5-6.7), MES has a diminished ability to resist pH changes, rendering it an ineffective buffer.[2][3]

Solution:

  • Do not force the pH adjustment of the MES buffer. Adding excessive amounts of strong acid or base to drag the pH far outside its buffering range will destroy its buffering capacity. The resulting solution will be highly susceptible to pH shifts upon the addition of any acidic or basic substances.

  • Select an alternative buffer. Choose a buffering agent with a pKa value closer to your desired pH. Refer to the table below for suitable alternatives.

  • For pH values below 5.5: Consider using an acetate or citrate buffer.[2]

  • For pH values above 6.7: Buffers such as PIPES, MOPS, HEPES, or Tris are appropriate choices depending on the specific pH required.[1]

Issue: The pH of my prepared MES buffer is incorrect.

Cause:

  • Incorrect form of MES used: You may have used the sodium salt of MES (MES-Na) instead of the free acid form. The sodium salt will result in a higher initial pH.

  • Inaccurate measurement of components: Errors in weighing the MES powder or measuring the volume of the solvent will lead to an incorrect concentration and pH.

  • Temperature effects: The pKa of MES is temperature-dependent.[4] If you calibrate your pH meter at a different temperature than the one at which you are preparing the buffer, it can lead to inaccuracies.

  • Poor quality of reagents or water: Using expired reagents or water with a high level of impurities can affect the final pH.

Solution:

  • Verify the form of MES used. Ensure you are using the free acid form if your protocol calls for it.

  • Recalibrate your pH meter with fresh, certified calibration standards before use.

  • Use high-purity water (e.g., deionized or distilled water).

  • Prepare the buffer at the temperature at which it will be used. If this is not possible, account for the temperature-dependent shift in pKa.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range of MES buffer?

The effective pH range for MES buffer is 5.5 to 6.7.[1][2]

Q2: What is the pKa of MES buffer?

The pKa of MES is approximately 6.15 at 25°C.[1][5] This value can be influenced by temperature and the ionic strength of the solution.[4][5]

Q3: What happens if I adjust the pH of MES buffer to, for example, pH 5.0 or pH 7.5?

Adjusting the pH of MES buffer far outside its effective range of 5.5-6.7 will result in a solution with very poor buffering capacity.[2] This means it will not be able to effectively resist changes in pH when an acid or base is introduced into your experiment, potentially leading to inaccurate and unreliable results.

Q4: Why can't I just add more acid or base to get to my desired pH outside the buffer's range?

A buffer's ability to resist pH changes relies on the presence of significant concentrations of both its acidic and basic forms. The Henderson-Hasselbalch equation demonstrates that when the pH is far from the pKa, one of these forms will be present in a very small amount.[6][7] Consequently, the buffer's capacity to neutralize added acid or base is severely compromised.[8]

Q5: Are there any compatibility issues I should be aware of with MES buffer?

MES is known as a "Good's" buffer, designed to have minimal interaction with biological systems.[1][5] It has low metal-binding affinity, making it a suitable choice for experiments involving metal ions.[5] However, it is toxic to plants at concentrations higher than 10 mM.[1]

Data Presentation: Alternative Buffers

For experiments requiring a pH outside the effective range of MES, the following buffers can be considered.

BufferpKa (at 25°C)Effective pH Range
Citrate3.13, 4.76, 6.402.1-7.4
Acetate4.763.6-5.6
MES 6.15 5.5-6.7
PIPES6.766.1-7.5
MOPS7.206.5-7.9
HEPES7.486.8-8.2
Tris8.067.2-9.0

Data compiled from multiple sources.[1][9]

Experimental Protocol: Preparation of a 0.1 M MES Buffer (pH 6.0)

This protocol outlines the steps for preparing 1 liter of 0.1 M MES buffer at pH 6.0.

Materials:

  • MES free acid (Molecular Weight: 195.24 g/mol )

  • High-purity water (deionized or distilled)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L beaker

  • 1 L volumetric flask

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required mass of MES: For 1 L of a 0.1 M solution, you will need: 0.1 mol/L * 1 L * 195.24 g/mol = 19.524 g of MES free acid.

  • Dissolve the MES: Add approximately 800 mL of high-purity water to the 1 L beaker. Place the stir bar in the beaker and put it on the stir plate. While stirring, slowly add the 19.524 g of MES powder. Continue stirring until the powder is completely dissolved.

  • Adjust the pH:

    • Immerse the calibrated pH electrode in the MES solution.

    • Slowly add the 10 N NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the pH meter reads a stable 6.0. Be cautious not to overshoot the target pH. If you do, you will need to start over as adding a strong acid to correct will significantly alter the ionic strength of your buffer.

  • Bring to final volume: Carefully transfer the pH-adjusted MES solution to the 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all of the buffer is transferred. Add high-purity water to the 1 L mark.

  • Final mixing and storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. For long-term storage, the buffer should be filter-sterilized and stored at 4°C.

Mandatory Visualizations

Buffer_Decision_Workflow start Start: Need to prepare a buffer define_ph Define Target pH for Experiment start->define_ph check_mes Is Target pH within MES range (5.5 - 6.7)? define_ph->check_mes prepare_mes Prepare MES Buffer check_mes->prepare_mes Yes select_alt Select Alternative Buffer check_mes->select_alt No end_process Proceed with Experiment prepare_mes->end_process ph_below Is pH < 5.5? select_alt->ph_below use_acetate_citrate Use Acetate or Citrate Buffer ph_below->use_acetate_citrate Yes use_pipes_hepes Use PIPES, MOPS, HEPES, etc. ph_below->use_pipes_hepes No (pH > 6.7) prepare_alt Prepare Alternative Buffer use_acetate_citrate->prepare_alt use_pipes_hepes->prepare_alt prepare_alt->end_process

Caption: Decision workflow for selecting an appropriate buffer based on the target pH.

Buffer_Capacity_Concept cluster_buffer Buffer Solution HA Weak Acid (HA) neutralize_base HA + OH⁻ → A⁻ + H₂O (Neutralizes Base) HA->neutralize_base A_minus Conjugate Base (A⁻) neutralize_acid A⁻ + H⁺ → HA (Neutralizes Acid) A_minus->neutralize_acid add_acid Add H⁺ (Acid) add_acid->neutralize_acid add_base Add OH⁻ (Base) add_base->neutralize_base ph_stable pH remains relatively stable neutralize_acid->ph_stable neutralize_base->ph_stable

Caption: Conceptual diagram of how a buffer solution resists pH changes.

References

MES Buffer Sterilization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and sterilization of MES (2-(N-morpholino)ethanesulfonic acid) buffer. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Is it safe to autoclave MES buffer?

Autoclaving MES buffer is generally not recommended.[1][2] High temperatures can cause the buffer to degrade, indicated by a yellowing of the solution.[3][4][5][6][7] While the pH may not change significantly, the chemical integrity of the buffer is compromised, which could potentially impact experimental results.[3][4][5][6][7]

Q2: What causes the yellow color change when MES buffer is autoclaved?

The exact identity of the yellow substance that forms upon autoclaving MES buffer is currently unknown.[3][5] This color change is a sign of degradation of the buffer components.[3][4][5]

Q3: What is the recommended method for sterilizing MES buffer?

The recommended method for sterilizing MES buffer is filtration through a 0.22 µm or 0.45 µm filter.[1][4][7][8] This method effectively removes bacteria and other microorganisms without exposing the buffer to high temperatures that can cause degradation.

Q4: How does autoclaving affect the pH of MES buffer?

While autoclaving causes a visible color change, multiple sources indicate that the pH of MES buffer does not change significantly after the process.[3][4][5][6][7] However, due to the chemical degradation, using autoclaved MES buffer is still discouraged.

Q5: For how long and at what temperature can I store MES buffer?

Prepared MES buffer solutions can be stored for several months at a temperature of 2-8°C.[4][6][7] To further prevent degradation, it is also advisable to store the buffer protected from light.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
MES buffer turned yellow after preparation. The buffer was autoclaved for sterilization.Discard the yellow buffer and prepare a fresh batch. Sterilize the new buffer using filter sterilization with a 0.22 µm filter.[1][4]
Unexpected experimental results using MES buffer. Potential degradation of the buffer due to improper sterilization or storage.Prepare fresh MES buffer, ensure proper filter sterilization, and store at 2-8°C, protected from light.[3][4] If the problem persists, consider if MES is the appropriate buffer for your experiment's pH range (pKa of MES is 6.15 at 25°C).[1]
Microbial growth observed in prepared MES buffer. Ineffective sterilization or contamination after sterilization.Ensure the filter used for sterilization is not compromised. Use aseptic techniques when handling the buffer after sterilization. Prepare fresh buffer and re-sterilize.

Data Summary: Autoclaving vs. Filter Sterilization of MES Buffer

Parameter Autoclaving Filter Sterilization Reference
Color Turns yellowRemains colorless[3][4][5]
pH Stability No significant changeNo change[3][4][5][6][7]
Chemical Integrity Degradation occursPreserved[1][2]
Recommended NoYes[1][4][7][8]

Experimental Protocols

Preparation of 0.1 M MES Buffer

Materials:

  • MES free acid

  • Deionized water

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the required amount of MES free acid for the desired volume of 0.1 M solution (e.g., 21.32 g for 1 L).

  • Add the MES powder to approximately 80% of the final volume of deionized water in a beaker.[1]

  • Stir the solution until the MES is completely dissolved.[1]

  • Slowly add 10 N NaOH to adjust the pH to the desired value (the effective buffering range for MES is pH 5.5 to 6.7).[1][9]

  • Once the desired pH is reached, transfer the solution to a volumetric flask.

  • Add deionized water to reach the final desired volume and mix thoroughly.[1]

Sterilization of MES Buffer

Materials:

  • Prepared MES buffer

  • Sterile 0.22 µm syringe filter or bottle-top filter unit

  • Sterile collection vessel

Procedure:

  • Draw the prepared MES buffer into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Carefully push the buffer through the filter into a sterile collection vessel.

  • For larger volumes, use a sterile bottle-top filter unit under vacuum.

  • Store the sterilized buffer at 2-8°C, protected from light.[3][4]

Workflow and Decision Making

MES_Buffer_Sterilization cluster_prep Buffer Preparation cluster_sterilization Sterilization Decision cluster_outcome Outcome cluster_storage Storage start Start: Need for Sterile MES Buffer prepare Prepare MES Buffer Solution start->prepare decision Choose Sterilization Method prepare->decision autoclave Autoclaving decision->autoclave Not Recommended filter_sterilize Filter Sterilization (0.22 µm) decision->filter_sterilize Recommended autoclave_result Degraded (Yellow) Buffer - Compromised Integrity autoclave->autoclave_result filter_result Sterile, Stable Buffer - Ready for Use filter_sterilize->filter_result store Store at 2-8°C, Protected from Light filter_result->store

References

MES buffer contamination and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the contamination and storage of MES (2-(N-morpholino)ethanesulfonic acid) buffer. Proper preparation and handling of MES buffer are critical for reliable and reproducible experimental results in research and drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of MES buffer.

Problem: Unexpected pH Shift in My Experiment

Possible Causes and Solutions:

  • Temperature Effects: The pKa of MES buffer is temperature-dependent. A decrease in temperature will lead to an increase in pH, and an increase in temperature will cause a decrease in pH.

    • Solution: Always measure the pH of the MES buffer at the temperature at which you will be conducting your experiment. Ensure that all buffers and solutions are equilibrated to the experimental temperature before use.

  • Contamination: Microbial contamination can alter the pH of the buffer.

    • Solution: Prepare MES buffer with high-purity water and reagents. Filter-sterilize the buffer through a 0.22 µm filter. For long-term storage, consider preparing smaller batches to minimize the risk of contamination over time.

  • Incorrect Preparation: Errors in weighing MES powder or adding the titrant (e.g., NaOH or HCl) can lead to an incorrect final pH.

    • Solution: Double-check all calculations and use a calibrated pH meter. Ensure complete dissolution of the MES powder before adjusting the final volume.

Problem: Precipitation Observed in My MES Buffer

Possible Causes and Solutions:

  • Low Temperature Storage: Concentrated stock solutions of MES buffer may precipitate when stored at low temperatures (e.g., 4°C).

    • Solution: Gently warm the buffer to room temperature and agitate to redissolve the precipitate. If it does not redissolve, it may indicate contamination or degradation, and the buffer should be discarded. Store concentrated stocks at room temperature if they are stable, or prepare fresh solutions.

  • Interaction with Metal Ions: MES can interact with certain metal ions, leading to precipitation.

    • Solution: Use high-purity water (e.g., Milli-Q or equivalent) for buffer preparation to minimize metal ion contamination. If your experiment involves divalent cations, consider using a different buffer system that has a lower affinity for these ions.

  • Contamination: Microbial growth can appear as cloudiness or precipitate.

    • Solution: Visually inspect the buffer before use. If any turbidity is observed, discard the solution and prepare a fresh, sterile batch.

Problem: Inconsistent or Poor Results in an Enzyme Assay

Possible Causes and Solutions:

  • Metal Ion Contamination: Trace metal ions in the MES buffer can inhibit or, in some cases, activate enzymes, leading to inconsistent results.

    • Solution: Use high-purity grade MES and ultrapure water for buffer preparation. If metal ion interference is suspected, you can treat the buffer with a chelating resin (e.g., Chelex 100) to remove divalent cations.

  • Buffer Degradation: Over time, MES can degrade, especially if exposed to light or high temperatures. Degradation products may interfere with your assay.

    • Solution: Store MES buffer, especially stock solutions, protected from light in a cool, dry place. Do not use buffer that has changed color (e.g., yellowing). It is best practice to use freshly prepared buffer for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store MES buffer?

A1: For optimal performance and longevity, follow these best practices:

  • Preparation:

    • Use high-purity, nuclease-free water.

    • Weigh the appropriate amount of high-purity MES powder.

    • Dissolve the powder in about 80% of the final volume of water.

    • Adjust the pH to the desired value using concentrated NaOH or HCl.

    • Bring the solution to the final volume.

    • For sterile applications, filter the buffer through a 0.22 µm filter.

  • Storage:

    • Store MES buffer solutions at 2-8°C, protected from light.

    • For long-term storage, consider preparing concentrated stock solutions and diluting them as needed. Be aware of potential precipitation at lower temperatures.

    • Clearly label the buffer with the preparation date, concentration, and pH.

Q2: Can I autoclave MES buffer?

A2: It is generally not recommended to autoclave MES buffer. Autoclaving can cause the buffer to degrade and turn yellow, which can interfere with downstream applications, particularly spectrophotometric measurements. The yellowing is indicative of the formation of unknown degradation products that could potentially inhibit enzymatic reactions. Filter sterilization is the preferred method for sterilizing MES buffer solutions.

Q3: What are the signs of MES buffer contamination or degradation?

A3: Be vigilant for the following signs, and discard the buffer if any are observed:

  • Visual Changes:

    • Cloudiness or turbidity: Indicates microbial contamination.

    • Yellowing: Suggests chemical degradation, possibly due to autoclaving or prolonged exposure to light.

    • Precipitation: May be due to low-temperature storage or contamination.

  • pH Shift: A significant change in the measured pH from the expected value can indicate contamination or degradation.

  • Experimental Inconsistency: If you observe unexpected or irreproducible results, contaminated or degraded buffer could be a contributing factor.

Quantitative Data Summary

Table 1: Temperature Dependence of MES Buffer pH

Temperature (°C)ΔpKa/°CpH of a 0.1 M Solution
20-0.0116.15
25-0.0116.10
37-0.0115.97

Note: The pH of MES buffer will decrease as the temperature increases.

Table 2: Common Contaminants and Their Potential Effects

ContaminantSourcePotential EffectMitigation Strategy
Microorganisms Non-sterile water, airborne particlespH shifts, enzymatic degradation of sampleFilter sterilization (0.22 µm), aseptic technique
Heavy Metal Ions (e.g., Fe³⁺, Cu²⁺) Water source, glasswareEnzyme inhibition or activation, protein precipitationUse high-purity water and reagents, treat with chelating resin if necessary
Nucleases (RNase, DNase) Lab environment, handlingDegradation of RNA and DNA samplesUse nuclease-free water and reagents, wear gloves
Degradation Products Autoclaving, light exposureInterference with assays, enzyme inhibitionAvoid autoclaving, store protected from light

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Stock Solution (pH 6.1)
  • Weigh: Accurately weigh 97.62 g of MES free acid powder.

  • Dissolve: Add the powder to a beaker containing approximately 800 mL of high-purity, nuclease-free water.

  • Stir: Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved.

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add 6 M NaOH until the pH reaches 6.1.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder and add water to bring the final volume to 1000 mL.

  • Sterilize: Filter the solution through a sterile 0.22 µm filter into a sterile storage bottle.

  • Store: Store the bottle at 4°C, protected from light.

Visual Guides

MES_Buffer_Preparation_Workflow start_end start_end process_step process_step decision_point decision_point storage_step storage_step qc_step qc_step start Start weigh Weigh High-Purity MES Powder start->weigh dissolve Dissolve in 80% Final Volume of High-Purity Water weigh->dissolve adjust_ph Adjust pH with NaOH/HCl dissolve->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume sterile_check Sterile Application? final_volume->sterile_check filter_sterilize Filter Sterilize (0.22 µm filter) sterile_check->filter_sterilize Yes storage Store at 4°C, Protected from Light sterile_check->storage No filter_sterilize->storage end Ready for Use storage->end

Caption: Workflow for preparing high-quality MES buffer.

MES_Troubleshooting_Flowchart problem_node problem_node question_node question_node solution_node solution_node check_node check_node problem Experimental Issue Observed (e.g., precipitation, pH shift) check_visual Visually Inspect Buffer problem->check_visual is_cloudy Cloudy or Yellow? check_visual->is_cloudy discard Discard and Prepare Fresh Sterile Buffer is_cloudy->discard Yes check_ph Check pH at Experimental Temperature is_cloudy->check_ph No ph_correct pH Correct? check_ph->ph_correct adjust_ph Re-adjust pH or Prepare Fresh Buffer ph_correct->adjust_ph No check_reagents Consider Other Factors: Reagent Purity, Water Quality, Storage Conditions ph_correct->check_reagents Yes

Technical Support Center: Refining MES Buffer Protocol for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of MES (2-(N-morpholino)ethanesulfonic acid) buffer in sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used in sensitive biological assays?

A1: MES is a zwitterionic buffer, one of the "Good's buffers," developed to be biochemically inert.[1] Its pKa of 6.15 at 25°C makes it an excellent choice for maintaining a stable pH in the range of 5.5 to 6.7.[1] MES is favored in sensitive applications for several reasons:

  • Minimal UV Absorbance: It has very low absorbance in the UV spectrum, which is critical for spectrophotometric assays involving proteins and nucleic acids.[1][2]

  • Low Metal Ion Binding: MES shows negligible binding to many divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺, and only weakly binds to Cu²⁺.[3] This prevents interference in experiments involving metalloenzymes or other metal-dependent processes.[4]

  • Chemical and Enzymatic Stability: It is chemically and enzymatically stable, ensuring it does not degrade and interfere with the experiment over time.[3][5]

  • High Solubility in Water: MES is highly soluble in water, making it easy to prepare at various concentrations.[3]

Q2: Can I autoclave MES buffer?

A2: Autoclaving MES buffer is not recommended. High temperatures can cause some degradation of the buffer, which may result in a light yellow discoloration.[6][7] While the pH may not change significantly, the degradation products could potentially interfere with sensitive assays.[6] Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing MES buffer solutions.[1]

Q3: How should I store prepared MES buffer solutions?

A3: Prepared MES buffer solutions should be stored at 4°C in a tightly sealed, and preferably dark or amber, container to prevent microbial growth and light-induced degradation.[1][7] Under these conditions, the buffer can be stable for several months.[6] Always inspect the solution for any signs of precipitation or discoloration before use.[1]

Q4: Can MES buffer interfere with my experiment?

A4: While MES is designed to be inert, there are instances where it can interact with experimental components. For example, some studies have shown that MES can weakly interact with proteins, potentially affecting their dynamics without altering their structure.[8][9] It is also important to note that like other aminosulfonate buffers, MES can inhibit connexin channels.[10] Researchers should be aware of these potential interactions and consider using alternative buffers if they suspect interference.

Troubleshooting Guides

Issue 1: Unexpected pH shift during experiment

Possible Causes & Solutions

Possible Cause Explanation Solution
Temperature Fluctuation The pKa of MES buffer is temperature-dependent. A change in temperature will alter the pH of the buffer.[11][12]Calibrate your pH meter at the experimental temperature. If the experiment involves a temperature shift, consider the buffer's temperature coefficient (ΔpKa/°C) to anticipate the pH change. The temperature dependence for MES is approximately -0.011 pH units per degree Celsius.[11]
Incorrect Buffer Preparation An error in weighing the MES powder or in the volume of solvent can lead to an incorrect buffer concentration and pH.Double-check all calculations and measurements during buffer preparation. Use a calibrated pH meter and high-quality reagents.
Reaction Releases or Consumes Protons The biochemical reaction itself may be producing or consuming acids or bases, exceeding the buffer's capacity.Increase the concentration of the MES buffer (typically within the 25-100 mM range) to enhance its buffering capacity.[13]
Issue 2: Precipitation observed in the buffer or reaction mixture

Possible Causes & Solutions

Possible Cause Explanation Solution
High Salt Concentration High concentrations of certain salts can lead to the precipitation of buffer components, especially at low temperatures.[14]Use high-purity water and avoid adding excessive amounts of salts.[14] If high salt is required, test for precipitation at the intended experimental temperature before running the full experiment.
Substrate or Analyte Insolubility The pH of the MES buffer may be at a point where your protein, substrate, or other reaction components are not fully soluble.[13]Check the solubility of all components at the intended experimental pH. You may need to adjust the pH within the MES buffer range or switch to a different buffer system that maintains both component solubility and activity.
Contamination Microbial contamination can lead to cloudiness or precipitation in the buffer solution during storage.[1][14]Prepare the buffer with sterile equipment and water.[14] Filter sterilize the final solution and store it at 4°C.[1]
Issue 3: Inconsistent or non-reproducible experimental results

Possible Causes & Solutions

Possible Cause Explanation Solution
Buffer Degradation Over time, especially if not stored properly, MES buffer can degrade, leading to inconsistent performance.[12] A faint yellow color can be an indicator of degradation.[7]Always use freshly prepared buffer for sensitive applications. If a stock solution is used, ensure it has been stored correctly and is within its stable shelf-life. Discard any discolored or precipitated buffer.[7]
Buffer-Analyte Interaction As mentioned in the FAQs, MES can sometimes interact with proteins and affect their dynamics.[8] This could lead to variability in assays measuring protein function or binding.If you suspect an interaction, try performing the experiment in a different, structurally unrelated buffer (e.g., Bis-Tris) and compare the results.[8]
Use Outside Effective pH Range Using MES buffer outside its effective pH range (5.5-6.7) will result in poor buffering capacity and can lead to significant pH shifts during the experiment, causing inconsistent results.[15]Ensure your experimental pH is within the optimal buffering range for MES. If you need to work at a pH outside this range, select a more appropriate buffer.[15]

Quantitative Data Summary

Table 1: Properties of MES Buffer

PropertyValueReference(s)
pKa (at 20°C)6.15[3][16]
pKa (at 25°C)6.15[1]
ΔpKa/°C-0.011[11]
Effective pH Range5.5 - 6.7[1]
Molecular Weight195.24 g/mol [1]
UV Absorbance (260/280 nm)Minimal[1][2]

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer (pH 6.0)

Materials:

  • MES free acid powder (MW: 195.24 g/mol )

  • Deionized water (high-purity)

  • 10 N NaOH or HCl for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

  • 0.22 µm sterile filter unit

Methodology:

  • Dissolve MES: To prepare 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid powder. Add it to a beaker containing approximately 800 mL of deionized water.[1]

  • Stir to Dissolve: Place the beaker on a stir plate and stir until the MES powder is completely dissolved.[1]

  • Adjust pH: Place the calibrated pH electrode in the solution. Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 6.0.[14] If you overshoot the pH, you can use HCl to adjust it back down, but it is best to add the base slowly to avoid this.

  • Final Volume: Once the desired pH is stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to 1 L.[6]

  • Sterilization: For sensitive applications, filter sterilize the buffer using a 0.22 µm filter unit.[1]

  • Storage: Store the buffer at 4°C in a sterile, sealed container.[1]

Visualizations

Experimental_Workflow_for_pH_Optimization Workflow for Experimental Determination of Optimal pH cluster_prep Buffer Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffers Prepare a series of buffers with overlapping pH ranges (e.g., Acetate, MES, HEPES) setup_reaction Set up reaction mixtures for each pH point prep_buffers->setup_reaction Consistent enzyme & substrate concentration add_enzyme Initiate reaction by adding enzyme setup_reaction->add_enzyme measure_activity Measure initial reaction rates (e.g., spectrophotometrically) add_enzyme->measure_activity plot_data Plot initial rate (v₀) vs. pH measure_activity->plot_data determine_optimum Identify pH with maximum activity plot_data->determine_optimum conclusion Optimal pH Determined determine_optimum->conclusion

Caption: Workflow for determining the optimal pH for an enzyme-catalyzed reaction.

Troubleshooting_Logic_Flow Troubleshooting Logic for Inconsistent Results cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Experimental Results check_pH Is experimental pH within MES effective range (5.5-6.7)? start->check_pH check_storage Is buffer fresh and stored correctly (4°C, dark)? start->check_storage check_temp Are there temperature fluctuations during the assay? start->check_temp check_pH->check_storage Yes change_buffer Select a buffer with an appropriate pKa check_pH->change_buffer No check_storage->check_temp Yes remake_buffer Prepare fresh MES buffer check_storage->remake_buffer No control_temp Use a temperature- controlled instrument check_temp->control_temp Yes test_interaction Test alternative buffer (e.g., Bis-Tris) check_temp->test_interaction No end_resolve Issue Resolved change_buffer->end_resolve remake_buffer->end_resolve control_temp->end_resolve test_interaction->end_resolve

Caption: A logical workflow for troubleshooting inconsistent experimental results when using MES buffer.

References

Validation & Comparative

A Comparative Guide to MES and HEPES Buffers in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable and physiologically relevant pH in cell culture is paramount for reproducible and reliable experimental outcomes. While bicarbonate-based buffers are common, zwitterionic buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) offer significant advantages, particularly for experiments conducted outside of a CO₂ incubator. This guide provides an objective comparison of MES and HEPES buffers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate buffering agent for your specific research needs.

Physicochemical Properties and Buffering Capacity

Both MES and HEPES are "Good's" buffers, developed to be biocompatible and effective in biological research. Their primary difference lies in their respective pKa values, which dictates their optimal buffering ranges.

PropertyMESHEPES
Chemical Structure C₆H₁₃NO₄SC₈H₁₈N₂O₄S
Molecular Weight 195.24 g/mol 238.30 g/mol
pKa at 37°C ~6.0[1][2][3]~7.3[3]
Effective Buffering Range 5.5 - 6.7[4]6.8 - 8.2[4][5]
Typical Concentration 10-20 mM[4]10-25 mM[6][7]

HEPES, with a pKa of approximately 7.3 at 37°C, is ideally suited for maintaining physiological pH in most mammalian cell culture systems, which typically thrive between pH 7.2 and 7.4.[6] MES, with a pKa around 6.0, is more effective in the acidic range and is often used in plant cell culture or specific mammalian cell experiments requiring a lower pH.[2][4]

Buffering Mechanism

Both MES and HEPES are zwitterionic, meaning they possess both a positive and a negative charge, which allows them to effectively resist pH changes upon the addition of an acid or a base.

Buffering Mechanism of Zwitterionic Buffers cluster_MES MES Buffer cluster_HEPES HEPES Buffer MES- MES⁻ (Deprotonated) H+ + H⁺ MES-->H+ MES-H MES-H (Protonated) H+->MES-H HEPES- HEPES⁻ (Deprotonated) H+2 + H⁺ HEPES-->H+2 HEPES-H HEPES-H (Protonated) H+2->HEPES-H

Buffering action of MES and HEPES.

Performance in Cell Culture: A Comparative Analysis

pH Stability

A critical performance parameter for any buffer is its ability to maintain a stable pH over the course of an experiment. While direct head-to-head comparisons in mammalian cell culture are not abundant in the literature, studies have demonstrated the utility of these buffers in controlling pH. For instance, a study on Caco-2 and DLD1 cells showed that a combination of 10 mM HEPES and 10 mM MES could be used to maintain a stable pH in DMEM.[1][2][8]

Hypothetical pH Stability Data in DMEM with 5% FBS over 72 hours

Time (hours)Control (No Buffer)20 mM MES20 mM HEPES
0 7.407.407.40
24 7.157.357.38
48 6.907.287.35
72 6.757.207.31

This table represents hypothetical data based on the known buffering ranges and performance characteristics of MES and HEPES. Actual results may vary depending on the cell line, metabolic activity, and culture conditions.

Cytotoxicity

While generally considered non-toxic at typical working concentrations, both MES and HEPES can exhibit cytotoxicity under certain conditions. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Quantitative Cytotoxicity of MES and HEPES on Nicotiana benthamiana Leaves [9]

Buffer ConcentrationMES (pH 6.0) % Cell DeathHEPES (pH 7.4) % Cell Death
10 mM < 10%< 5%
30 mM ~15%~10%
50 mM ~25%~20%
100 mM > 40%> 35%

Data is derived from a study on plant cells and may not be directly transferable to mammalian cell lines. It is recommended to perform a dose-response cytotoxicity assay for your specific cell line.

Potential Cytotoxic Effects:

  • HEPES: When exposed to light, especially in the presence of riboflavin (a common component of cell culture media), HEPES can generate hydrogen peroxide (H₂O₂), which is cytotoxic.[7] It has also been reported to affect cell viability at concentrations above 40-50 mM in some cell types.[7]

  • MES: While generally well-tolerated by mammalian cells, high concentrations of MES can be toxic to some plant species.[4]

Impact on Cellular Signaling Pathways

Beyond their primary role in pH maintenance, it is important to recognize that these "inert" buffers can have off-target effects on cellular signaling.

HEPES and the Lysosomal-Autophagic Pathway

Recent studies have shown that HEPES can be taken up by cells and can induce lysosome biogenesis by activating the MiT/TFE family of transcription factors (TFEB, TFE3, MITF).[1][10] This activation appears to be independent of the mTORC1 signaling pathway.

HEPES-Induced Lysosomal Biogenesis HEPES HEPES Macropinocytosis Macropinocytosis HEPES->Macropinocytosis Lysosome Lysosome (Aberrant pH/Storage) Macropinocytosis->Lysosome TFEB_cyto TFEB/TFE3 (Cytosol, Phosphorylated) Lysosome->TFEB_cyto Inhibition of Phosphorylation TFEB_nuc TFEB/TFE3 (Nucleus, Dephosphorylated) TFEB_cyto->TFEB_nuc Translocation Lysosomal_genes Lysosomal & Autophagic Gene Expression TFEB_nuc->Lysosomal_genes Activation Lysosome_biogenesis Lysosome Biogenesis & Increased Autophagic Flux Lysosomal_genes->Lysosome_biogenesis

HEPES can induce lysosomal biogenesis via TFEB/TFE3 activation.
MES and Reactive Oxygen Species (ROS) Signaling

MES has been reported to interfere with reactive oxygen species (ROS) homeostasis, potentially by interacting with enzymes like peroxidases.[11] This can impact cellular signaling pathways that are regulated by ROS.

Potential Interference of MES with ROS Signaling MES MES Peroxidases Peroxidases MES->Peroxidases Interference ROS Reactive Oxygen Species (ROS) Peroxidases->ROS Modulation ROS_generation Cellular ROS Generation ROS_generation->ROS Signaling_pathways Downstream Signaling (e.g., MAPK, NF-κB) ROS->Signaling_pathways Cellular_responses Cellular Responses (Proliferation, Apoptosis, etc.) Signaling_pathways->Cellular_responses

MES may interfere with peroxidase-mediated ROS signaling.

Experimental Protocols

Protocol 1: Comparison of Buffering Efficiency

Objective: To compare the ability of MES and HEPES to maintain a stable pH in cell culture medium over time.

Materials:

  • Cell culture medium of choice (e.g., DMEM)

  • MES buffer stock solution (e.g., 1 M, sterile)

  • HEPES buffer stock solution (e.g., 1 M, sterile)

  • Sterile cell culture plates (e.g., 24-well)

  • Calibrated pH meter or phenol red absorbance reader

  • Cell line of interest

Method:

  • Prepare three types of media:

    • Control: Standard cell culture medium.

    • MES-buffered: Standard medium supplemented with MES to a final concentration of 20 mM.

    • HEPES-buffered: Standard medium supplemented with HEPES to a final concentration of 20 mM.

  • Adjust the pH of all three media to 7.4 at 37°C.

  • Seed your cells of interest into a 24-well plate at a desired density in all three media types. Include wells with media only (no cells) as a baseline control.

  • Incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • At designated time points (e.g., 0, 24, 48, and 72 hours), carefully collect a small aliquot of the culture supernatant from each well.

  • Measure the pH of each aliquot using a calibrated pH meter. Alternatively, if using media with phenol red, measure the absorbance at 560 nm and a reference wavelength and convert to pH using a standard curve.[1]

  • Plot the pH of each medium type over time to compare their buffering efficiency.

Protocol 2: Comparative Cytotoxicity Assessment using MTT Assay

Objective: To determine and compare the cytotoxic effects of MES and HEPES on a specific mammalian cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • MES and HEPES stock solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Method:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of MES and HEPES in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).

  • Remove the overnight culture medium from the cells and replace it with the media containing the different buffer concentrations. Include a "medium only" control.

  • Incubate the plate for 24 to 72 hours, depending on the cell doubling time.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each buffer concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each buffer.

Conclusion and Recommendations

The choice between MES and HEPES buffer ultimately depends on the specific requirements of the cell culture experiment.

  • For most mammalian cell culture applications requiring a physiological pH (7.2-7.4), HEPES is the superior choice due to its pKa being closer to this range. It is particularly valuable for experiments performed outside of a CO₂ incubator. However, researchers should be mindful of its potential for light-induced cytotoxicity and determine the optimal, non-toxic concentration for their cell line.

  • MES is the preferred buffer for applications requiring a more acidic pH (5.5-6.7) , such as some plant cell cultures or specific biochemical assays. It is generally well-tolerated by mammalian cells at appropriate concentrations.

It is strongly recommended that researchers validate the chosen buffer and its concentration for their specific cell line and experimental conditions to avoid potential artifacts and ensure the integrity of their results. Performing a simple cytotoxicity assay and monitoring pH stability are crucial preliminary steps for any new experimental setup.

References

A Head-to-Head Comparison of MES and MOPS Buffers for SDS-PAGE Protein Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is an indispensable technique. The choice of running buffer is a critical parameter that can significantly influence the resolution and separation range of proteins. Among the modern buffer systems, MES (2-(N-morpholino)ethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid) are two popular choices, particularly for Bis-Tris gels. This guide provides an objective comparison of MES and MOPS running buffers, supported by experimental data, to aid in the selection of the optimal buffer for your specific application.

Key Differences and Chemical Properties

MES and MOPS are both zwitterionic buffers that are well-suited for biological applications due to their minimal interaction with metal ions and low UV absorbance.[1] Their primary distinction lies in their pKa values and, consequently, their optimal buffering ranges. MES has a pKa of 6.15 at 25°C, providing an effective buffering range of pH 5.5 to 6.7.[1] In contrast, MOPS has a pKa of 7.20 at 25°C, with an effective buffering range of pH 6.5 to 7.9.[1]

This difference in pKa is the basis for their differential performance in SDS-PAGE. When used with Bis-Tris gels, which have a neutral pH operating environment, MES, with its lower pKa, facilitates faster run times.[2] The choice between MES and MOPS running buffer allows for the fine-tuning of protein separation based on molecular weight.[3]

Performance in Protein Separation

The selection between MES and MOPS running buffer is primarily dictated by the molecular weight of the proteins of interest.

  • MES for Small to Medium Proteins: MES running buffer is ideal for resolving small to medium-sized proteins.[4] It provides superior separation and resolution in the lower molecular weight range.[2][3]

  • MOPS for Medium to Large Proteins: MOPS running buffer is the preferred choice for separating medium to large-sized proteins. It offers enhanced resolution for proteins in the higher molecular weight range.[2][3]

Quantitative Data: Protein Migration Comparison

The following table summarizes the expected migration patterns of protein standards on Bis-Tris gels using MES and MOPS running buffers. This data is compiled from various commercially available precast gel systems and provides a quantitative comparison to guide your buffer selection.

Molecular Weight (kDa)12% Bis-Tris Gel with MES Buffer (Approximate Migration)12% Bis-Tris Gel with MOPS Buffer (Approximate Migration)4-12% Gradient Bis-Tris Gel with MES Buffer (Approximate Migration)4-12% Gradient Bis-Tris Gel with MOPS Buffer (Approximate Migration)
250Top of gelNear topTop of gelNear top
150Upper thirdUpper thirdUpper thirdUpper third
100MiddleMiddleMiddleMiddle
75Lower middleLower middleLower middleLower middle
50Lower thirdLower thirdLower thirdLower third
37Near bottomLower thirdNear bottomLower third
25Near bottomNear bottomNear bottomNear bottom
20BottomNear bottomBottomNear bottom
15BottomBottomBottomBottom
10BottomBottomBottomBottom

Data compiled from publicly available migration charts for commercial Bis-Tris gels.[3][5][6]

Experimental Workflow and Decision Making

The choice between MES and MOPS buffer is a key decision point in the SDS-PAGE workflow. The following diagram illustrates this process.

SDS_PAGE_Workflow SDS-PAGE Workflow: MES vs. MOPS Buffer Selection cluster_prep Sample & Gel Preparation cluster_decision Buffer Selection cluster_run Electrophoresis cluster_analysis Downstream Analysis SamplePrep Protein Sample Preparation (Denaturation & Reduction) GelChoice Select Bis-Tris Gel (Appropriate Percentage) SamplePrep->GelChoice Decision Target Protein Size? GelChoice->Decision MES_Buffer Use MES Running Buffer Decision->MES_Buffer < 50 kDa MOPS_Buffer Use MOPS Running Buffer Decision->MOPS_Buffer > 50 kDa Run_Gel Perform Electrophoresis MES_Buffer->Run_Gel MOPS_Buffer->Run_Gel Analysis Staining, Blotting, & Data Analysis Run_Gel->Analysis

Caption: Decision workflow for selecting MES or MOPS running buffer in SDS-PAGE.

Experimental Protocols

Below are detailed protocols for the preparation and use of MES and MOPS running buffers for SDS-PAGE with Bis-Tris precast gels.

Preparation of 1X Running Buffer

From 20X Concentrate:

  • For 1X MES SDS Running Buffer: To prepare 1 liter, add 50 ml of 20X MES SDS Running Buffer to 950 ml of deionized water. Mix well.[7]

  • For 1X MOPS SDS Running Buffer: To prepare 1 liter, add 50 ml of 20X MOPS SDS Running Buffer to 950 ml of deionized water. Mix well.[8]

From Powder or Individual Components (for 1 Liter of 20X Stock):

Component20X MES SDS Running Buffer20X MOPS SDS Running Buffer
MES195.2 g-
MOPS-209.3 g
Tris Base121.1 g121.1 g
SDS20 g20 g
EDTA6 g6 g
Deionized Waterto 1 Lto 1 L

Do not adjust the pH of the 1X running buffer with acid or base.

SDS-PAGE Electrophoresis Protocol

This protocol is a general guideline and may need to be optimized for your specific equipment and application.

  • Assemble the Electrophoresis Cell: Place the Bis-Tris precast gel into the electrophoresis tank according to the manufacturer's instructions.

  • Prepare and Load Samples:

    • Thaw protein samples and molecular weight markers.

    • In a microcentrifuge tube, combine your protein sample with an equal volume of 2X SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 70-95°C for 5-10 minutes to denature the proteins.[7][8]

    • Centrifuge the samples briefly to pellet any debris.

    • Carefully load the desired volume of your samples and molecular weight marker into the wells of the gel.

  • Fill the Electrophoresis Tank:

    • Pour the prepared 1X MES or MOPS SDS Running Buffer into the inner and outer chambers of the electrophoresis tank. Ensure the buffer level in the inner chamber is above the sample wells.

  • Run the Gel:

    • Connect the electrophoresis apparatus to the power supply.

    • Apply a constant voltage. Typical running conditions are 150-200V.[7][8]

    • MES Buffer: The run time is typically shorter, around 35-45 minutes.[7][9]

    • MOPS Buffer: The run time is generally longer, around 50-60 minutes.[8][9]

    • Continue electrophoresis until the dye front is near the bottom of the gel.

  • Post-Electrophoresis:

    • Turn off the power supply and disconnect the electrodes.

    • Carefully remove the gel from the cassette.

    • Proceed with your desired downstream application, such as protein staining or Western blotting.

Conclusion

The choice between MES and MOPS running buffers for SDS-PAGE on Bis-Tris gels is a strategic one that depends on the molecular weight of the target proteins. MES buffer offers faster run times and superior resolution for smaller proteins, while MOPS buffer excels at separating larger proteins. By understanding the fundamental properties of these buffers and utilizing the provided experimental data and protocols, researchers can optimize their protein separation experiments for clearer, more accurate, and publication-ready results.

References

MES Buffer: A Superior Choice for pH Stability in Plant Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 2-(N-morpholino)ethanesulfonic acid (MES) buffer in maintaining optimal pH for in vitro plant growth, showcasing its superior performance against unbuffered media.

For researchers, scientists, and drug development professionals engaged in plant cell and tissue culture, maintaining a stable pH in the growth medium is paramount for reproducible and optimal results. Fluctuations in pH can significantly impact nutrient availability, enzyme activity, and the overall health of in vitro plant cultures.[1] This guide provides a detailed comparison of MES buffer with unbuffered media, supported by experimental data, to validate its efficacy in providing a stable culture environment.

MES Buffer Outperforms Unbuffered Media in pH Maintenance

Experimental data demonstrates that the inclusion of MES buffer in plant culture media significantly stabilizes pH over time compared to media without a buffering agent. This stability is crucial as plant tissues release metabolites that can alter the pH of the medium, potentially hindering growth and development.[1][2]

A study on Douglas-fir (Pseudotsuga menziesii) shoot cultures provides clear quantitative evidence of this effect. The pH of a modified DCR (mDCR) medium with and without MES was tracked over a 42-day period. The medium with MES consistently maintained a more stable pH, closer to the optimal range for many plant species (typically 5.5 to 6.0), while the unbuffered medium exhibited a more significant downward drift in pH.[3]

Table 1: Comparison of pH Stability in Douglas-fir Culture Media with and without MES Buffer [3]

Incubation Time (Days)Mean pH (mDCR Medium without MES)Mean pH (mDCR Medium with MES)
05.705.70
75.455.60
145.205.50
215.045.45
285.105.40
355.255.40
425.405.45

Data adapted from a study on Douglas-fir shoot cultures. The initial pH of both media was adjusted to 5.7.

Impact of MES Buffer on Plant Growth and Development

The stable pH environment provided by MES buffer translates to tangible benefits in plant growth and development. While the direct impact on biomass can vary between species and culture conditions, a stable pH ensures consistent nutrient uptake and reduces cellular stress, contributing to healthier cultures.

In studies with Arabidopsis, low concentrations of MES (0.01% to 0.1%) have been shown to promote root growth.[2] However, it is crucial to note that high concentrations of MES can be inhibitory to the growth of some plant species.[4] Therefore, optimizing the MES concentration for the specific plant species and culture system is essential.

Table 2: Observed Effects of MES Buffer on Plant Growth in Various Studies

Plant SpeciesMES ConcentrationObserved EffectAlternative Buffers
Douglas-fir (Pseudotsuga menziesii)Not specifiedNo significant effect on weight increment, but prevented a distinct decrease in growth observed in unbuffered media after 28 days.[3]Phosphate buffer (potential for phosphate uptake by plants), HEPES (effective in a higher pH range).[4][5]
Arabidopsis thaliana0.01% - 0.1%Promotion of root growth.[2]-
Apple (Malus domestica)10 mMHighest rooting achieved at pH ~5.3 with and without MES.[6]-
Tobacco (Nicotiana tabacum)Not specifiedMES has shown good application effects in cell culture.[2]-
Rice (Oryza sativa)Not specifiedMES has shown good application effects in cell culture.[2]-

Experimental Protocol for Validation of MES Buffer

This protocol outlines a comprehensive approach to validate the efficacy of MES buffer in your specific plant culture system.

I. Media Preparation
  • Prepare Basal Medium: Prepare your desired plant culture medium (e.g., Murashige and Skoog - MS) without any buffering agent.[7]

  • Divide the Medium: Aliquot the basal medium into three treatment groups:

    • Control: No buffer.

    • MES Buffer: Add MES to the desired final concentration (a starting concentration of 0.5 g/L to 1.0 g/L is common).[8]

    • Alternative Buffer (Optional): Prepare a third group with another buffer (e.g., a phosphate buffer at a similar molar concentration) for a broader comparison.

  • Adjust pH: Adjust the pH of each medium to the desired starting level (e.g., 5.8) using 1N NaOH or 1N HCl. It is crucial to do this before adding the gelling agent and autoclaving, as the pH can shift during sterilization.[9][10]

  • Add Gelling Agent and Autoclave: Add the gelling agent (e.g., agar or Phytagel) to each medium and sterilize by autoclaving at 121°C for 15-20 minutes.

  • Dispense Media: Aseptically dispense the sterilized media into sterile culture vessels.

II. Experimental Setup
  • Explant Preparation: Use uniform and healthy explants (e.g., shoot tips, nodal segments, or callus) for all treatments.

  • Inoculation: Inoculate the explants onto the prepared media for each treatment group. Ensure a sufficient number of replicates for statistical validity.

  • Incubation: Incubate the cultures under standard growth conditions (temperature, light intensity, and photoperiod).

III. Data Collection and Analysis
  • pH Monitoring:

    • At regular intervals (e.g., every 3-4 days) over a period of 4-6 weeks, aseptically collect a small sample of the medium from each treatment group.

    • Measure the pH of the collected samples using a calibrated pH meter.

  • Plant Growth Assessment:

    • At the end of the culture period, record various growth parameters, such as:

      • Shoot Proliferation: Number of new shoots per explant.

      • Shoot Length: Length of the longest shoot.

      • Fresh Weight: Biomass of the cultured tissue.

      • Dry Weight: Biomass after drying the tissue in an oven at 60-70°C until a constant weight is achieved.

    • Visually assess the overall health and morphology of the plantlets.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Experimental Workflow

experimental_workflow prep_media Prepare Basal Culture Medium treatments Aliquot and Prepare Treatments: - No Buffer (Control) - MES Buffer - Alternative Buffer (Optional) prep_media->treatments adjust_ph Adjust Initial pH (e.g., 5.8) treatments->adjust_ph sterilize Add Gelling Agent & Autoclave adjust_ph->sterilize inoculate Inoculate with Plant Explants sterilize->inoculate incubate Incubate Under Standard Conditions inoculate->incubate monitor_ph Monitor Medium pH at Regular Intervals incubate->monitor_ph Periodic Sampling assess_growth Assess Plant Growth Parameters (Biomass, Shoot Number, etc.) incubate->assess_growth End of Experiment analyze Statistically Analyze Data monitor_ph->analyze assess_growth->analyze conclusion Draw Conclusions on Buffer Efficacy analyze->conclusion signaling_pathway mes MES Buffer stable_ph Stable Extracellular pH (approx. 5.5-6.0) mes->stable_ph maintains nutrient_uptake Optimal Nutrient Uptake stable_ph->nutrient_uptake enzyme_activity Optimal Enzyme Activity stable_ph->enzyme_activity hormone_stability Hormone Stability (e.g., Auxins) stable_ph->hormone_stability reduced_stress Reduced Cellular Ion Toxicity Stress stable_ph->reduced_stress cell_division Cell Division & Elongation nutrient_uptake->cell_division enzyme_activity->cell_division hormone_stability->cell_division reduced_stress->cell_division differentiation Differentiation & Organogenesis cell_division->differentiation healthy_growth Healthy Plantlet Growth & Development differentiation->healthy_growth

References

MES buffer performance compared to phosphate buffer in enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical yet often overlooked aspect of designing robust and reproducible enzyme kinetic assays. The buffer system not only maintains a stable pH, essential for optimal enzyme activity, but can also directly interact with the enzyme or other assay components, thereby influencing the kinetic parameters. This guide provides an objective comparison of two commonly used buffers, 2-(N-morpholino)ethanesulfonic acid (MES) and phosphate buffer, highlighting their respective impacts on enzyme performance with supporting experimental data and detailed methodologies.

At a Glance: Key Properties of MES and Phosphate Buffers

The choice between MES and phosphate buffer often begins with the desired pH range of the experiment. However, a deeper look into their chemical properties reveals further considerations crucial for accurate kinetic analysis.

FeatureMES BufferPhosphate Buffer
Chemical Name 2-(N-morpholino)ethanesulfonic acidMixture of monobasic and dibasic phosphate salts (e.g., NaH₂PO₄ and Na₂HPO₄)
pKa (at 25°C) ~6.1[1]pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.33
Effective pH Range 5.5 – 6.7[1]5.8 – 8.0 (using the pKa2 value)
Metal Ion Interaction Minimal; considered a non-coordinating buffer.[2]Can chelate divalent cations (e.g., Ca²⁺, Mg²⁺) and may precipitate some metal ions.
UV Absorbance Low UV absorbance, suitable for spectrophotometric assays.[1]Low UV absorbance.
Temperature Dependence of pKa Less sensitive to temperature changes.Relatively stable with temperature changes.
Biochemical Interactions Generally considered inert and non-reactive with most enzymes.[3]Can act as a competitive inhibitor for some enzymes (e.g., kinases) and may participate in the reaction.[4]

Performance in Enzyme Kinetics: A Data-Driven Comparison

While direct head-to-head comparisons of a wide range of enzymes in MES versus phosphate buffer are not always readily available in the literature, existing studies provide significant insights into their differential effects on enzyme kinetics.

Case Study: Inhibition of cis-Aconitate Decarboxylase by Phosphate Buffer

A study on cis-aconitate decarboxylase (ACOD1) from Aspergillus terreus highlights the potential inhibitory effects of high concentrations of phosphate buffer. The kinetic parameters of the enzyme were determined in sodium phosphate buffer and compared to other non-phosphate buffers.

Buffer (200 mM, pH 6.5)Kₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Sodium Phosphate 1.8 ± 0.21.1 ± 0.0610
MOPS 0.4 ± 0.01.2 ± 0.03000
HEPES 0.5 ± 0.01.3 ± 0.02600
Bis-Tris 0.5 ± 0.01.3 ± 0.02600

Data adapted from a study on cis-aconitate decarboxylase, demonstrating the inhibitory effect of phosphate buffer as shown by a significantly higher Kₘ value compared to other non-inhibitory buffers.[4]

The study found that a high concentration of phosphate (167 mM) resulted in strong competitive inhibition of the enzyme, as indicated by the increased Michaelis constant (Kₘ).[2] This suggests that the phosphate ions may be competing with the substrate for binding to the active site. This inhibitory effect was attributed to the high ionic strength of the phosphate buffer.[4]

Interactions with Metal Ions: A Critical Consideration

Phosphate buffers are known to interact with divalent metal ions, which can be problematic for enzymes that require these ions as cofactors. Phosphate can chelate metal ions, reducing their effective concentration and potentially inhibiting the enzyme. In an anecdotal report, a researcher observed that calcium acts as an activator for β-galactosidase in MES buffer, but as an inhibitor in phosphate buffer, suggesting a direct interference of the phosphate buffer with the metal ion's role in catalysis.

MES, on the other hand, is considered a "Good's" buffer, developed to have minimal interaction with biological systems, including low metal-binding capacity.[2] This makes MES a more suitable choice for studies on metalloenzymes where the concentration of free metal ions is critical.

Experimental Protocols

To empirically determine the optimal buffer for a specific enzyme, a comparative kinetic analysis should be performed. Below is a generalized protocol.

Buffer Preparation

1. 0.1 M MES Buffer (pH 6.0):

  • Dissolve 2.13 g of MES powder in approximately 80 mL of deionized water.

  • Adjust the pH to 6.0 with 1 M NaOH.

  • Bring the final volume to 100 mL with deionized water.

  • Filter through a 0.22 µm filter for sterilization.

2. 0.1 M Phosphate Buffer (pH 7.0):

  • Prepare stock solutions of 0.1 M monobasic sodium phosphate (NaH₂PO₄) and 0.1 M dibasic sodium phosphate (Na₂HPO₄).

  • To a final volume of 100 mL, mix the monobasic and dibasic stock solutions in the appropriate ratio to achieve a pH of 7.0 (approximately 39 mL of monobasic and 61 mL of dibasic solution).

  • Verify the pH with a calibrated pH meter and adjust if necessary.

Enzyme Kinetic Assay
  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a neutral, low-salt buffer.

    • Prepare a series of substrate solutions at various concentrations in both the MES and phosphate buffers to be tested.

  • Assay Setup:

    • In separate sets of microplate wells or cuvettes, add the substrate solutions prepared in either MES or phosphate buffer.

    • Include a blank for each substrate concentration containing only the buffered substrate.

    • Equilibrate the plate/cuvettes to the desired assay temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed amount of the enzyme to each well/cuvette.

    • Immediately measure the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration in both buffer systems.

    • Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for the enzyme in each buffer.

Visualizing Methodologies

The following diagrams illustrate the decision-making process for buffer selection and a generalized workflow for comparing buffer performance.

Buffer_Selection_Workflow cluster_prep Preparation & Consideration cluster_selection Buffer Selection cluster_validation Experimental Validation start Define Enzyme and Assay Conditions ph Determine Optimal pH Range start->ph metal Metalloenzyme? ph->metal known_int Known Buffer Interactions? metal->known_int mes Select MES Buffer known_int->mes If Yes (e.g., metal chelation) phosphate Select Phosphate Buffer known_int->phosphate If No compare Compare Kinetic Parameters (Km, Vmax) mes->compare phosphate->compare other Consider Other Buffers other->compare analyze Analyze Data and Select Optimal Buffer compare->analyze finish Final Assay Protocol analyze->finish

A logical workflow for selecting an optimal buffer for an enzyme kinetics assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction prep_buffers Prepare MES and Phosphate Buffers prep_substrates Prepare Substrate Dilutions in Each Buffer prep_buffers->prep_substrates setup_assay Set up Reactions (Substrate + Buffer) prep_substrates->setup_assay setup_assay->initiate_reaction measure_activity Measure Initial Velocities (v₀) initiate_reaction->measure_activity plot_data Plot v₀ vs. [S] for Each Buffer measure_activity->plot_data calc_params Calculate Km and Vmax plot_data->calc_params compare_results Compare Buffer Performance calc_params->compare_results

A generalized experimental workflow for comparing enzyme kinetics in different buffers.

Conclusion and Recommendations

The choice between MES and phosphate buffer for enzyme kinetic studies is not trivial and necessitates careful consideration of the specific enzyme and reaction conditions.

MES buffer is often the safer, more inert choice, particularly when:

  • The enzyme under study is a metalloenzyme.

  • There is a suspicion of phosphate inhibition.

  • The optimal pH of the enzyme is within the 5.5 to 6.7 range.

Phosphate buffer can be a suitable and economical choice when:

  • The enzyme is known to be unaffected by phosphate ions.

  • The reaction does not involve critical concentrations of divalent metal cations.

  • The optimal pH is within the physiological range of 6.0 to 8.0.

Ultimately, the ideal buffer should be determined empirically. By performing a direct comparison of enzyme kinetics in different buffer systems, researchers can ensure the selection of the most appropriate buffer, leading to more accurate and reliable data. This systematic approach to buffer selection is a cornerstone of high-quality enzyme kinetics research.

References

A Researcher's Guide to Good's Buffers for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biochemistry, drug development, and molecular biology, maintaining the structural integrity and functional viability of proteins is paramount. The choice of buffering agent is a critical determinant of protein stability in vitro. This guide provides a comparative analysis of commonly used Good's buffers, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal buffer to ensure protein stability. This guide presents a synthesis of experimental data from various studies, detailed experimental protocols for key stability assays, and visualizations to aid in understanding the principles of buffer selection and protein stabilization.

Understanding Good's Buffers

Developed by Norman Good and his colleagues, Good's buffers are a series of zwitterionic buffering agents designed to meet the stringent requirements of biological research.[1] Their key features include pKa values near physiological pH, high water solubility, minimal interaction with biological components, and low absorbance in the UV-visible spectrum.[1] These characteristics make them generally superior to traditional buffers like phosphate and Tris, which can sometimes interfere with biological assays or chelate essential metal ions.[1]

Comparative Analysis of Good's Buffers on Protein Stability

The selection of a specific Good's buffer can have a significant impact on a protein's conformational stability, protecting it from denaturation and aggregation. The following sections present a comparative overview of the performance of various Good's buffers in maintaining protein stability, based on data from thermal shift assays, dynamic light scattering, and circular dichroism.

Properties of Common Good's Buffers

A fundamental aspect of buffer selection is matching the buffer's pKa to the desired experimental pH. The table below summarizes the key properties of several widely used Good's buffers.

BufferpKa at 25°CΔpKa/°CUseful pH Range
MES6.10-0.0115.5 - 6.7
PIPES6.76-0.00856.1 - 7.5
MOPS7.14-0.0136.5 - 7.9
HEPES7.48-0.0146.8 - 8.2
TAPS8.40-0.0287.7 - 9.1
Bicine8.26-0.0187.6 - 9.0
Tricine8.05-0.0217.4 - 8.8
CHES9.49-0.0298.6 - 10.0

Data synthesized from multiple sources.

Thermal Stability: A Head-to-Head Comparison

A common method to assess the thermal stability of a protein is by measuring its melting temperature (Tm) using a thermal shift assay, also known as Differential Scanning Fluorimetry (DSF). A higher Tm indicates greater thermal stability.

The following table presents a comparative analysis of the melting temperature of a model protein in the presence of various buffers at a concentration of 50 mM and pH 7.0.

BufferMelting Temperature (Tm) in °C
Sodium Phosphate58
L-Arg/L-Glu56
Tris55
HEPES 54
MOPS 52

Data synthesized from a representative thermal shift assay experiment.[2]

This data indicates that for this particular protein at pH 7.0, the traditional sodium phosphate buffer provided the highest thermal stability. Among the Good's buffers tested, HEPES offered greater stability than MOPS.[2] It is crucial to note that the optimal buffer is protein-specific, and such screening is essential for each protein of interest.

Protection Against Aggregation

Protein aggregation is a common problem that can lead to loss of function and immunogenicity. Dynamic Light Scattering (DLS) is a powerful technique to monitor the formation of aggregates in solution. While direct comparative studies across a wide range of Good's buffers are limited, studies have shown that the choice of buffer can significantly influence aggregation kinetics. For instance, some Good's buffers have been shown to be effective in preventing freeze-thaw-induced aggregation of proteins.

Maintaining Secondary Structure

Circular Dichroism (CD) spectroscopy is a sensitive technique used to assess the secondary structure of proteins. Changes in the CD spectrum can indicate denaturation or conformational changes. The choice of buffer is critical for CD experiments, as some buffer components can interfere with the measurement. Good's buffers are often preferred for CD studies due to their low UV absorbance. While specific comparative data on the effect of different Good's buffers on protein secondary structure is not abundant in a single study, the general principle is that a buffer that maintains a stable Tm and prevents aggregation is also likely to preserve the native secondary structure.

Experimental Protocols

To aid researchers in performing their own comparative studies, detailed protocols for the key experimental techniques are provided below.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) Protocol

Objective: To determine the melting temperature (Tm) of a protein in different buffer conditions.

Materials:

  • Purified protein of interest

  • SYPRO™ Orange protein gel stain (5000x stock in DMSO)

  • 96-well qPCR plate

  • Real-time PCR instrument with a melt curve analysis module

  • A panel of Good's buffers at various pH values and concentrations

Procedure:

  • Prepare Buffer Solutions: Prepare a range of Good's buffers at the desired concentrations (e.g., 50 mM) and pH values.

  • Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 50x working stock in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl). Prepare a master mix containing the protein of interest at a final concentration of 2-5 µM and the SYPRO Orange dye at a final concentration of 5x.

  • Set up the Assay Plate:

    • In each well of the 96-well qPCR plate, add 20 µL of the respective buffer to be tested.

    • Add 5 µL of the protein-dye master mix to each well.

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Perform the Melt Curve Analysis:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity against temperature.

    • The Tm is the temperature at the midpoint of the transition in the sigmoidal curve, which can be determined from the peak of the first derivative of the curve.

    • Compare the Tm values obtained in the different buffer conditions. A higher Tm indicates greater protein stability.

Dynamic Light Scattering (DLS) Protocol for Aggregation Analysis

Objective: To monitor the aggregation state of a protein in different buffer conditions.

Materials:

  • Purified protein of interest

  • A panel of Good's buffers

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in each of the test buffers at a suitable concentration (typically 0.1-1.0 mg/mL).

    • Filter the samples through a 0.22 µm filter to remove any pre-existing large aggregates or dust particles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate for a few minutes before starting the measurement.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • The DLS software will analyze the correlation function to determine the size distribution of particles in the sample.

    • Analyze the size distribution for the presence of monomers, dimers, and higher-order aggregates.

    • Compare the percentage of aggregation and the average particle size across the different buffer conditions. A lower percentage of aggregates and a smaller average particle size indicate better protein stability.

Circular Dichroism (CD) Spectroscopy Protocol for Secondary Structure Analysis

Objective: To assess the secondary structure of a protein in different buffer conditions.

Materials:

  • Purified protein of interest

  • A panel of Good's buffers (ensure they have low UV absorbance in the far-UV region)

  • CD spectropolarimeter

  • Quartz cuvette with a suitable path length (e.g., 1 mm)

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in each of the test buffers at a concentration of approximately 0.1-0.2 mg/mL.

    • Ensure the buffer concentration is as low as possible (e.g., 10-20 mM) to minimize its absorbance.

  • CD Measurement:

    • Turn on the CD spectropolarimeter and the nitrogen purge and allow the instrument to stabilize.

    • Record a baseline spectrum of each buffer using the same cuvette that will be used for the protein sample.

    • Rinse the cuvette thoroughly with the protein sample before filling it.

    • Record the CD spectrum of the protein sample in the far-UV region (typically 190-260 nm).

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • The resulting spectrum can be used to estimate the secondary structure content (α-helix, β-sheet, etc.) of the protein using deconvolution software.

    • Compare the spectra obtained in different buffers. Significant changes in the shape or magnitude of the spectrum can indicate buffer-induced conformational changes.

Visualizing Key Concepts and Workflows

To further aid in the understanding of buffer selection and protein stability analysis, the following diagrams are provided.

ProteinDenaturation Mechanism of Protein Denaturation and Buffer Stabilization Native Native Protein (Folded, Active) Unfolded Unfolded Protein (Inactive) Native->Unfolded Denaturation Stabilized Stabilized Native Protein Native->Stabilized Stabilization Aggregated Aggregated Protein (Inactive, Insoluble) Unfolded->Aggregated Aggregation Stress Stress (Heat, pH change, etc.) Stress->Native GoodBuffer Optimal Good's Buffer GoodBuffer->Native GoodBuffer->Stabilized

Protein Denaturation and Buffer Stabilization

The diagram above illustrates the process of protein denaturation and aggregation under stress and how an optimal Good's buffer can help stabilize the native, functional conformation of the protein.

BufferSelectionWorkflow Workflow for Optimal Buffer Selection Define Define Protein & Experimental Requirements (pH, Temp, etc.) Select Select Candidate Good's Buffers (Based on pKa) Define->Select Screen Primary Screen: Thermal Shift Assay (DSF) Select->Screen AnalyzeTm Analyze Tm Values Screen->AnalyzeTm SecondaryScreen Secondary Screen (for top candidates): - Dynamic Light Scattering (DLS) - Circular Dichroism (CD) AnalyzeTm->SecondaryScreen Promising Buffers AnalyzeAgg Analyze Aggregation & Structure SecondaryScreen->AnalyzeAgg Optimal Select Optimal Buffer AnalyzeAgg->Optimal

Optimal Buffer Selection Workflow

This workflow diagram provides a systematic approach for researchers to select the most suitable Good's buffer for their specific protein and application, starting from defining the experimental requirements to performing primary and secondary screens.

Conclusion

The choice of buffer is a critical, yet often overlooked, aspect of experimental design in protein research. Good's buffers offer significant advantages over traditional buffering agents for maintaining protein stability. However, as the presented data and discussion highlight, there is no single "best" Good's buffer; the optimal choice is highly dependent on the specific protein and the experimental conditions. By systematically screening a panel of Good's buffers using techniques such as DSF, DLS, and CD, researchers can identify the ideal conditions to ensure the stability and functionality of their protein of interest, leading to more reliable and reproducible experimental outcomes. This guide provides the foundational knowledge, comparative data, and detailed protocols to empower researchers in making informed decisions for their protein stability studies.

References

MES vs. Citrate Buffer for In Vitro Dissolution Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffer system is a critical parameter in the development of meaningful in vitro dissolution tests. The buffer's role extends beyond maintaining a constant pH; it can influence the solubility of the active pharmaceutical ingredient (API) and interact with formulation components, thereby affecting the drug release profile. This guide provides an objective comparison of two commonly employed buffers, 2-(N-morpholino)ethanesulfonic acid (MES) and citrate buffer, to aid researchers in making informed decisions for their dissolution studies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of each buffer is essential for selecting the most appropriate system for a given drug formulation. MES, a zwitterionic "Good's" buffer, and citrate, a trivalent carboxylic acid buffer, exhibit distinct characteristics that can impact their performance in dissolution media.

PropertyMES BufferCitrate Buffer
Chemical Structure 2-(N-morpholino)ethanesulfonic acidCitric acid and its conjugate base (citrate)
pKa (at 25°C) 6.15pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40
Effective Buffering Range 5.5 - 6.7[1]3.0 - 6.2[2][3]
UV Absorbance Minimal absorbance in the UV range[4]Can exhibit some UV absorbance
Metal Ion Interaction Minimal interaction with most divalent and trivalent cationsCan chelate divalent and trivalent cations
Biorelevance Considered biocompatible; used in cell culture media[4]A natural component of biological systems

Performance in In Vitro Dissolution Tests

While direct head-to-head comparative studies are limited, the existing literature provides insights into the specific applications and performance of each buffer in dissolution testing.

Citrate Buffer: A Versatile Tool for Various Formulations

Citrate buffer is widely utilized in dissolution testing for a range of drug products, particularly for poorly water-soluble drugs and pH-sensitive formulations like enteric-coated tablets. Its multiple pKa values provide buffering capacity over a broad pH range.

One study investigated the dissolution of rosuvastatin calcium, a poorly water-soluble drug, from solid dispersions. The dissolution medium recommended by the US Food and Drug Administration for this drug is a 0.05 M citrate buffer at pH 6.6.[5] The study demonstrated that this medium was effective in evaluating the release profiles of different formulations.[5]

Table 1: Dissolution of Rosuvastatin Calcium in Citrate Buffer (pH 6.6)

Time (minutes)Pure Drug (% Dissolved)Solid Dispersion 1 (% Dissolved)Solid Dispersion 2 (% Dissolved)
510.2 ± 1.545.8 ± 2.155.3 ± 2.8
1018.7 ± 2.168.2 ± 3.575.1 ± 3.2
1525.4 ± 2.885.6 ± 4.292.4 ± 4.5
2032.1 ± 3.293.1 ± 3.998.7 ± 3.1
2538.9 ± 3.598.5 ± 2.899.1 ± 2.5
3045.2 ± 4.199.2 ± 2.199.5 ± 2.2
4558.6 ± 4.599.8 ± 1.999.8 ± 1.8

Data synthesized from a study on rosuvastatin calcium solid dispersions.[5]

Another area where citrate buffer has been systematically evaluated is in the dissolution testing of enteric-coated tablets. A study comparing different buffers to mimic the in vivo bicarbonate buffer system found that a 30 mM citrate buffer at pH 7.4 could suitably simulate the dissolution behavior of an enteric-coated mesalamine tablet.[6] This highlights the utility of citrate buffer in developing biorelevant dissolution methods.

MES Buffer: Ideal for Specific and Sensitive Applications

MES buffer is favored in applications where low UV absorbance and minimal metal ion interaction are critical. Its zwitterionic nature and pKa in the slightly acidic range make it suitable for specific drug delivery systems and analytical techniques.

The primary application of MES in dissolution testing appears to be for liposomal drug formulations.[7] The rationale for its use in this context is to maintain a stable pH without interfering with the lipid bilayer or any encapsulated metal-sensitive drugs. Furthermore, its low UV absorbance is advantageous when the analytical finish involves UV-Vis spectrophotometry, as it minimizes background interference.[4]

  • The API or excipients are sensitive to metal ions.

  • The analytical method is UV-based, and the drug has a low molar absorptivity.

  • The formulation is a liposomal or other nanoparticle-based delivery system.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable dissolution testing. Below are representative protocols for preparing the buffers and conducting dissolution tests.

Citrate Buffer Dissolution Test Protocol (for a Poorly Soluble Drug)

This protocol is adapted from a study on the dissolution of rosuvastatin calcium.[5]

1. Preparation of 0.05 M Citrate Buffer (pH 6.6):

  • Dissolve an appropriate amount of citric acid and trisodium citrate in purified water to achieve a final concentration of 0.05 M. For example, to prepare 1 liter, dissolve approximately 5.25 g of citric acid monohydrate and 7.35 g of trisodium citrate dihydrate in 800 mL of purified water.
  • Adjust the pH to 6.6 using a calibrated pH meter by adding 1N NaOH or 1N HCl.
  • Make up the final volume to 1 liter with purified water.

2. Dissolution Test Procedure:

  • Apparatus: USP Apparatus I (Basket)
  • Dissolution Medium: 900 mL of 0.05 M citrate buffer, pH 6.6
  • Temperature: 37 ± 0.5°C
  • Rotation Speed: 50 rpm
  • Procedure:
  • Place one tablet in each of the six dissolution baskets.
  • Lower the baskets into the dissolution vessels containing the pre-warmed and deaerated dissolution medium.
  • Start the apparatus.
  • Withdraw 5 mL samples at 5, 10, 15, 20, 25, 30, and 45 minutes.
  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
  • Filter the samples through a 0.45 µm syringe filter.
  • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at 241 nm).

MES Buffer Dissolution Test Protocol (Representative)

This protocol is a representative example for a hypothetical dissolution test using MES buffer, based on general dissolution principles and MES buffer preparation guidelines.

1. Preparation of 50 mM MES Buffer (pH 6.0):

  • Dissolve 10.66 g of MES monohydrate in approximately 800 mL of purified water.
  • Adjust the pH to 6.0 using a calibrated pH meter by adding 1N NaOH.
  • Make up the final volume to 1 liter with purified water.

2. Dissolution Test Procedure:

  • Apparatus: USP Apparatus II (Paddle)
  • Dissolution Medium: 900 mL of 50 mM MES buffer, pH 6.0
  • Temperature: 37 ± 0.5°C
  • Rotation Speed: 75 rpm
  • Procedure:
  • Deaerate the dissolution medium.
  • Place one dosage form in each of the six dissolution vessels.
  • Start the apparatus.
  • Withdraw samples at predetermined time points.
  • Filter the samples promptly.
  • Analyze the samples for drug content using a validated analytical method.

Potential for Interactions

An important consideration in buffer selection is the potential for interactions with the API or excipients.

  • Citrate Buffer: Being a chelating agent, citrate can interact with metal ions present in the formulation or even on the surface of the dissolution apparatus. This can be problematic for drugs that are sensitive to metal-catalyzed degradation. Additionally, citrate has been reported to influence the gelation of certain polymers, which could affect the release from matrix-based formulations.[8]

  • MES Buffer: As a "Good's" buffer, MES is designed to have minimal biological and chemical reactivity. It exhibits negligible binding to most metal ions, making it a safer choice for metal-sensitive APIs.[9]

Visualizing the Comparison and Workflow

To better illustrate the key differences and the experimental process, the following diagrams are provided.

Buffer_Comparison cluster_MES MES Buffer cluster_Citrate Citrate Buffer MES_pKa pKa: 6.15 MES_Range Buffering Range: 5.5 - 6.7 MES_pKa->MES_Range MES_UV Low UV Absorbance MES_App Applications: Liposomes, UV-sensitive APIs MES_UV->MES_App MES_Metal Minimal Metal Interaction MES_Metal->MES_App Citrate_pKa pKa: 3.13, 4.76, 6.40 Citrate_Range Buffering Range: 3.0 - 6.2 Citrate_pKa->Citrate_Range Citrate_UV Potential UV Absorbance Citrate_App Applications: Poorly Soluble Drugs, Enteric Coatings Citrate_UV->Citrate_App Citrate_Metal Chelates Metal Ions Citrate_Metal->Citrate_App

Key Features of MES vs. Citrate Buffer

Dissolution_Workflow start Start prep_media Prepare & Deaerate Dissolution Medium (MES or Citrate Buffer) start->prep_media setup_apparatus Set Up Dissolution Apparatus (USP I or II) prep_media->setup_apparatus add_dosage Add Dosage Form to Vessels setup_apparatus->add_dosage run_test Run Dissolution Test (Controlled Temp & RPM) add_dosage->run_test sampling Withdraw Samples at Time Points run_test->sampling filtering Filter Samples sampling->filtering analysis Analyze Samples (e.g., UV-Vis, HPLC) filtering->analysis data_processing Process Data & Generate Release Profile analysis->data_processing end End data_processing->end

General Workflow for In Vitro Dissolution Testing

Conclusion

Both MES and citrate buffers are valuable tools in the development of in vitro dissolution tests. The choice between them should be guided by the specific characteristics of the drug substance, the formulation, and the analytical method.

Choose Citrate Buffer when:

  • A broad buffering range in the acidic to slightly acidic region is required.

  • Working with poorly soluble drugs that require a standard, well-documented buffer system.

  • Developing dissolution methods for enteric-coated formulations.

Choose MES Buffer when:

  • The API is sensitive to metal-catalyzed degradation.

  • The analytical finish is UV-based, and low background absorbance is crucial.

  • The drug delivery system is a liposomal or other nanoparticle formulation where buffer-excipient interactions must be minimized.

By carefully considering the properties and applications outlined in this guide, researchers can select the most appropriate buffer to develop robust and biorelevant dissolution methods, ultimately contributing to a better understanding of their drug product's performance.

References

The Impact of MES Buffer on Protein Conformational Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the conformational stability of proteins is a critical aspect of successful experimentation and therapeutic development. The choice of buffer system plays a pivotal role in maintaining a protein's native structure and preventing aggregation. This guide provides an objective comparison of 2-(N-morpholino)ethanesulfonic acid (MES) buffer with other commonly used biological buffers, evaluating its effect on protein conformational stability with supporting experimental data and detailed protocols.

MES is a zwitterionic buffer that is effective in the pH range of 5.5 to 7.0.[1] Its minimal ultraviolet (UV) absorbance makes it suitable for applications involving UV-sensitive compounds.[1] Studies have shown that for certain proteins, particularly monoclonal antibodies (mAbs), MES buffer can offer significant advantages in reducing aggregation compared to other buffers like phosphate and citrate.[2][3] This stabilizing effect is often attributed to the specific molecular interactions between the buffer and the protein, rather than just ionic strength.[2]

Comparative Analysis of Buffer Effects on Protein Stability

The selection of an appropriate buffer is crucial for preserving the stability of proteins. Different buffers can significantly influence a protein's thermal stability and propensity for aggregation. The following table summarizes quantitative data from studies on humanized immunoglobulin G (IgG), a class of therapeutic proteins where stability is of utmost importance.

Buffer SystemProteinMethodMelting Temperature (Tm)Aggregation Onset Temperature (Tagg)Observations
MES Humanized IgGDSCNo significant alteration compared to other buffers[2]Not explicitly stated, but lower aggregation propensity observed[2]Lower aggregation propensity compared to phosphate and citrate buffers.[2] Aggregation of the heat-denatured intermediate was observed to be slight.[2]
HEPES Human IgGDSF70.5 ± 0.2°C (at pH 7.0)[4]Not specifiedProvided maximal thermal stability for IgG at pH 7.0 in this study.[4]
PBS (Phosphate Buffered Saline) Human IgGDSF69.7 ± 0.3°C (at pH 7.0)[4]Not specifiedHigh aggregation propensity was observed for a humanized IgG in phosphate buffer.[2]
Tris Humanized IgGNot specifiedNot specifiedNot specifiedGenerally, Tris buffer's pH is highly dependent on temperature, which can be a disadvantage in thermal stability studies.[5]
Citrate Humanized IgGDSCNo significant alteration compared to other buffers[2]Not explicitly stated, but high aggregation propensity observed[2]High aggregation propensity was observed for a humanized IgG.[2]
Acetate Humanized IgGDSCNo significant alteration compared to other buffers[2]Not explicitly stated, but lower aggregation propensity observed[2]Lower aggregation propensity compared to phosphate and citrate buffers.[2]
MOPS Humanized IgGDSCNo significant alteration compared to other buffers[2]Not explicitly stated, but lower aggregation propensity observed[2]Lower aggregation propensity compared to phosphate and citrate buffers.[2]
Imidazole Humanized IgGDSCNo significant alteration compared to other buffers[2]Not explicitly stated, but lower aggregation propensity observed[2]Lower aggregation propensity compared to phosphate and citrate buffers.[2]

Note: The optimal buffer is protein-dependent, and the data presented here for humanized IgG may not be generalizable to all proteins. Therefore, empirical screening of different buffer conditions is highly recommended for each specific protein of interest.

Experimental Workflows and Protocols

To aid researchers in evaluating the effect of MES and other buffers on their specific protein of interest, detailed protocols for three common biophysical techniques are provided below.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Stability Analysis cluster_data 3. Data Analysis & Comparison prep_protein Purified Protein Stock prep_samples Prepare Protein Samples in each buffer prep_protein->prep_samples prep_buffers Prepare Buffer Stocks (MES, HEPES, PBS, Tris, etc.) at desired pH and concentration prep_buffers->prep_samples tsa Thermal Shift Assay (TSA/DSF) - High-throughput screening - Determine Tm prep_samples->tsa Screening cd Circular Dichroism (CD) - Monitor secondary structure changes - Determine Tm prep_samples->cd Detailed Analysis dsc Differential Scanning Calorimetry (DSC) - Thermodynamic parameters (Tm, ΔH) - Gold standard for stability prep_samples->dsc In-depth Thermodynamics analyze_data Analyze Data from each technique tsa->analyze_data cd->analyze_data dsc->analyze_data compare_results Compare Tm, Tagg, and other stability parameters across buffers analyze_data->compare_results select_buffer Select Optimal Buffer compare_results->select_buffer

A generalized workflow for evaluating the effect of different buffers on protein conformational stability.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method is ideal for the initial screening of a wide range of buffer conditions to determine the optimal buffer for protein stability.[6] The assay measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.[7][8]

Materials:

  • Purified protein of interest (typically 0.1-0.5 mg/mL)

  • Buffer stock solutions (e.g., 1 M MES, HEPES, PBS, Tris) at various pH values

  • Fluorescent dye (e.g., SYPRO Orange)

  • 96-well qPCR plates

  • Real-time PCR instrument with a thermal melting curve analysis module[9]

Protocol:

  • Prepare Protein-Dye Mixture: Dilute the protein stock to the desired final concentration in a suitable low-concentration buffer (e.g., 10 mM HEPES, pH 7.5). Add the fluorescent dye to the protein solution at the manufacturer's recommended concentration.

  • Prepare Buffer Plate: In a 96-well plate, prepare serial dilutions of your buffer stocks to achieve a range of final buffer concentrations to be tested.

  • Assay Setup: To each well of a 96-well qPCR plate, add a small volume of the protein-dye mixture. Then, add an equal volume of the corresponding buffer from the buffer plate. This will result in a matrix of different buffer and pH conditions.

  • Thermal Denaturation: Place the sealed qPCR plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.[6]

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal curve of fluorescence intensity versus temperature. A higher Tm indicates greater protein stability in that specific buffer condition.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature.[10][11] This allows for the determination of the melting temperature (Tm) by observing the temperature at which the protein unfolds.

Materials:

  • Purified protein of interest (typically 0.1-0.2 mg/mL)

  • Buffer solutions (MES, HEPES, PBS, Tris, etc.)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette (typically 1 mm path length)

Protocol:

  • Sample Preparation: Prepare the protein sample in each of the buffers to be tested. It is crucial that the buffer components themselves do not have a strong absorbance in the far-UV region. Phosphate buffers are generally a good choice, while Tris buffers can be problematic due to their temperature-dependent pH.[5][12]

  • Instrument Setup: Set the CD spectropolarimeter to monitor the CD signal at a wavelength sensitive to changes in the protein's secondary structure (e.g., 222 nm for α-helical proteins).[5][12]

  • Thermal Melt Experiment: Place the cuvette containing the protein sample in the temperature-controlled cell holder. Equilibrate the sample at a starting temperature (e.g., 20°C).

  • Data Acquisition: Gradually increase the temperature at a controlled rate (e.g., 1°C/minute) while continuously recording the CD signal.[12]

  • Data Analysis: Plot the CD signal as a function of temperature. The resulting sigmoidal curve represents the unfolding transition of the protein. The Tm is the temperature at the midpoint of this transition.[11]

Differential Scanning Calorimetry (DSC)

DSC is considered the gold standard for measuring the thermodynamic parameters of protein unfolding.[13] It directly measures the heat absorbed by a protein solution as it is heated, providing information on the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Materials:

  • Purified protein of interest (typically 0.5-1.0 mg/mL)[13]

  • Buffer solutions (MES, HEPES, PBS, Tris, etc.)

  • Differential Scanning Calorimeter

Protocol:

  • Sample Preparation: Prepare the protein sample and a matching reference solution (the same buffer without the protein) for each buffer condition to be tested. It is critical to ensure that the sample and reference solutions are as closely matched as possible.[14] Dialysis of the protein against the final buffer is highly recommended.[13]

  • Instrument Loading: Load the protein sample into the sample cell and the corresponding reference buffer into the reference cell of the calorimeter.

  • Thermal Scan: Program the DSC instrument to scan over a desired temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).[13]

  • Data Acquisition: The instrument will measure the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of the peak is the Tm. The area under the peak is proportional to the calorimetric enthalpy (ΔHcal) of unfolding.

Conclusion

The selection of an appropriate buffer is a critical determinant of protein conformational stability. While the optimal buffer is protein-specific, studies on humanized IgG and other proteins suggest that MES buffer can be a favorable choice for reducing aggregation, particularly when compared to phosphate and citrate buffers. The experimental protocols provided in this guide for Thermal Shift Assay, Circular Dichroism, and Differential Scanning Calorimetry offer a comprehensive framework for researchers to systematically evaluate the effect of MES and other buffers on the stability of their protein of interest. By employing these techniques, scientists and drug development professionals can make informed decisions to ensure the integrity and efficacy of their protein-based research and therapeutics.

References

MES vs. PIPES: A Comparative Guide to Non-Coordinating Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate buffer is a critical step in ensuring experimental accuracy and reproducibility, particularly in assays involving metal ions. Both MES (2-(N-morpholino)ethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are popular choices from the group of "Good's buffers," developed to be biochemically inert. This guide provides an objective comparison of MES and PIPES as non-coordinating buffers, supported by experimental data and detailed methodologies.

Introduction to MES and PIPES Buffers

MES and PIPES are zwitterionic buffers valued for their compatibility with a wide range of biological and biochemical assays.[1][2] A key feature of Good's buffers is their minimal tendency to form complexes with metal ions, a property that is crucial in studies of metalloenzymes or reactions where metal ion concentration is a critical parameter.[3] While both MES and PIPES are considered to have low metal-binding capabilities, their performance can differ depending on the specific experimental conditions.[4][5]

Physicochemical Properties and Non-Coordinating Nature

The selection of a non-coordinating buffer is primarily guided by its pKa value, which should be close to the desired experimental pH, and its inherent lack of interaction with metal ions present in the system.

PropertyMESPIPES
Chemical Structure 2-(N-morpholino)ethanesulfonic acidpiperazine-N,N′-bis(2-ethanesulfonic acid)
pKa at 25°C 6.156.76
Effective Buffering pH Range 5.5 – 6.76.1 – 7.5
Metal Ion Coordination Generally considered non-coordinating. Literature suggests it does not form complexes with many divalent metal ions, including copper.Widely regarded as a non-coordinating buffer with a negligible capacity to bind most divalent metal ions.

MES is frequently cited as a non-complexing buffer. Studies have shown that MES does not bind with copper ions, making it an excellent choice for metal speciation studies within its operational pH range.

PIPES is also characterized by its poor ability to form complexes with metal ions.[1] Its negligible capacity to bind divalent cations such as Ca²⁺, Mg²⁺, and Mn²⁺ makes it a suitable non-coordinating buffer in a variety of in vitro assays.[1]

While both are excellent choices for experiments requiring a non-coordinating environment, the decision between MES and PIPES will often depend on the specific pH requirements of the assay.

Experimental Protocols for Assessing Non-Coordinating Properties

The non-coordinating nature of a buffer is experimentally verified by determining its stability constants (log β) with various metal ions. A lower stability constant indicates a weaker interaction. The two primary methods for this determination are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the buffer and a metal ion as a standard solution of a strong base (e.g., NaOH) is added. The formation of a metal-buffer complex will release protons, causing a shift in the titration curve compared to the titration of the buffer alone.

Experimental Workflow:

prep Prepare Solutions: - Buffer solution (known concentration) - Metal salt solution (known concentration) - Standardized strong base (e.g., NaOH) - Background electrolyte (e.g., KNO3) cal Calibrate pH Electrode with standard buffers prep->cal titration1 Titrate Buffer Solution with strong base cal->titration1 titration2 Titrate Buffer + Metal Ion Solution with strong base cal->titration2 data Record pH vs. Volume of Titrant for both titrations titration1->data titration2->data calc Calculate Stability Constants (log β) using specialized software data->calc

Caption: Workflow for potentiometric determination of buffer-metal ion stability constants.

Detailed Methodology:

  • Solution Preparation: Prepare aqueous solutions of the buffer (e.g., MES or PIPES), the metal salt of interest (e.g., CuSO₄, ZnCl₂), and a standardized strong base (e.g., 0.1 M NaOH). A background electrolyte (e.g., 0.1 M KNO₃) is used to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using standard pH buffers (e.g., pH 4.01, 7.00, and 9.21).

  • Titrations:

    • Buffer Titration: Titrate a known volume and concentration of the buffer solution with the standardized strong base. Record the pH after each addition of the titrant.

    • Buffer-Metal Titration: Titrate a solution containing the same concentration of the buffer and a known concentration of the metal salt with the standardized strong base. Record the pH at regular intervals.

  • Data Analysis: The titration data (pH versus volume of titrant) for both titrations are plotted. The displacement of the titration curve in the presence of the metal ion indicates complex formation. Specialized computer programs are then used to calculate the protonation constants of the buffer and the stability constants of the metal-buffer complexes from this data.

Spectrophotometry

This technique is applicable when the formation of a metal-buffer complex results in a change in the solution's absorbance in the UV-visible spectrum.

Experimental Workflow:

prep Prepare Stock Solutions: - Buffer - Metal salt series Prepare a Series of Solutions with constant metal ion concentration and varying buffer concentrations prep->series measure Measure Absorbance Spectra of each solution series->measure analyze Analyze Spectral Changes to determine stoichiometry and stability constants measure->analyze

Caption: General workflow for spectrophotometric analysis of buffer-metal ion interactions.

Detailed Methodology:

  • Solution Preparation: Prepare stock solutions of the buffer and the metal salt.

  • Series of Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the buffer is varied over a wide range. The pH and ionic strength of these solutions should be maintained constant.

  • Spectrophotometric Measurement: Measure the absorbance spectrum (typically in the UV-Vis range) for each solution.

  • Data Analysis: Analyze the changes in the absorbance spectrum as a function of the buffer concentration. Methods such as the mole-ratio method or Job's plot can be used to determine the stoichiometry of the metal-buffer complex. The stability constant can then be calculated from the absorbance data at a wavelength where the complex absorbs maximally.

Signaling Pathways and Logical Relationships

The choice of a non-coordinating buffer is a critical decision point in experimental design, particularly when studying signaling pathways that are modulated by metal ions. The following diagram illustrates the logical relationship in selecting an appropriate buffer to avoid experimental artifacts.

cluster_0 Experimental System cluster_1 Buffer Selection A Biological Process (e.g., Enzyme activity, Signaling) B Metal Ion Dependent? A->B C Yes B->C D No B->D E Select Non-Coordinating Buffer (MES or PIPES) C->E F Standard Buffer Selection (Wider range of choices) D->F

References

A Comparative Guide to MES Buffer in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the development of stable biopharmaceutical formulations, the choice of a suitable buffer system is paramount to maintaining the integrity and efficacy of therapeutic proteins, such as monoclonal antibodies (mAbs).[1][2] Among the variety of buffering agents available, 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer often considered for its utility in the pH range of 5.5 to 6.7.[3][4] This guide provides a comparative analysis of MES buffer against other commonly used buffers in the biopharmaceutical industry—phosphate, citrate, histidine, and Tris—supported by experimental data from various validation studies.

Data Presentation: A Comparative Analysis of Buffer Performance

Buffer SystemProtein/MoleculeStress ConditionKey Performance IndicatorObserved Value/ResultReference
MES -NaOHRabbit Muscle F-actinPresence of 50- and 500-mM KClExtent and rate of denaturationIncreased to a greater extent than in sodium phosphate buffer at pH 6.0.[5]
MES , MOPS, Acetate, ImidazoleHumanized IgGHeat TreatmentAggregation PropensityLower aggregation propensity compared to phosphate and citrate buffers.[6]
Bis-TRIS /GlucuronateMonoclonal Antibody 1 (mAb 1)10 Freeze-Thaw CyclesSoluble Aggregate Growth (%)~1.8%[1]
Bis-TRIS /GlucuronateMonoclonal Antibody 3 (mAb 3)10 Freeze-Thaw CyclesSoluble Aggregate Growth (%)~10.5%[1]
Phosphate Humanized full-length mAbIsothermal Incubation (40°C)FragmentationFragmentation observed.[7][8]
Phosphate IgG1 mAbChemical DenaturationGibbs Free Energy of Unfolding (ΔG°₁)27.25 kJ mol⁻¹[9]
Phosphate IgG1 mAbChemical DenaturationMidpoint of Denaturation (Cₘ₁)Lower Cₘ values compared to MOPS and TRIS.[9]
Citrate Humanized IgGHeat TreatmentAggregation PropensityHigh aggregation propensity.[6]
Citrate IgG1 mAbChemical DenaturationGibbs Free Energy of Unfolding (ΔG°₁)Lower ΔG° values compared to MOPS and TRIS.[9]
Citrate IgG1 mAbChemical DenaturationMidpoint of Denaturation (Cₘ₁)Lower Cₘ values compared to MOPS and TRIS.[9]
Histidine /HClMonoclonal Antibody 3 (mAb 3)10 Freeze-Thaw CyclesSoluble Aggregate Growth (%)~8%[1]
Histidine /HClMonoclonal Antibody 6 (mAb 6)10 Freeze-Thaw CyclesSoluble Aggregate Growth (%)~11%[1]
Histidine Humanized full-length mAbIsothermal Incubation (40°C)FragmentationNo fragmentation observed.[7][8]
TRIS IgG1 mAbChemical DenaturationGibbs Free Energy of Unfolding (ΔG°₁)Higher ΔG° values compared to phosphate and citrate.[9]
TRIS IgG1 mAbChemical DenaturationMidpoint of Denaturation (Cₘ₁)Higher Cₘ values compared to phosphate and citrate.[9]
MOPS IgG1 mAbChemical DenaturationGibbs Free Energy of Unfolding (ΔG°₁)Highest ΔG° values among tested buffers.[9]
MOPS IgG1 mAbChemical DenaturationMidpoint of Denaturation (Cₘ₁)Highest Cₘ₁ value among tested buffers.[9]

Note: The presented data is a synthesis from multiple sources and for different proteins. Direct comparison should be made with caution as the experimental conditions and protein characteristics vary between studies.

Experimental Protocols: Methodologies for Buffer Validation

The following are detailed methodologies for key experiments cited in the validation of buffer performance in biopharmaceutical formulations.

1. Assessment of Soluble Aggregate Formation by Size Exclusion Chromatography (SEC)

  • Objective: To quantify the formation of soluble aggregates in monoclonal antibody formulations under stress conditions.

  • Buffer and Sample Preparation: Monoclonal antibodies were formulated in various buffer systems (e.g., Bis-TRIS/glucuronate, histidine/HCl) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Freeze-Thaw Stress: Samples were subjected to 10 cycles of freezing at -80°C for at least 1 hour and thawing at room temperature.[1]

    • Thermal Stress: Samples were incubated at 25°C for 4 and 12 weeks, and at 40°C for 4 weeks.[1]

  • Analytical Method: Soluble aggregates were quantified using a High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G3000SWXL). The mobile phase typically consists of a buffered solution such as 50 mM MES, 20 mM EDTA, and 200 mM arginine at pH 6.5.[10] The eluate is monitored by UV absorbance at 280 nm. The percentage of aggregates is calculated from the peak areas in the chromatogram.

2. Evaluation of Conformational Stability by Chemical Denaturation

  • Objective: To determine the conformational stability of a monoclonal antibody in different buffer systems by measuring the Gibbs free energy of unfolding (ΔG°) and the midpoint of denaturation (Cₘ).

  • Buffer and Sample Preparation: An IgG1 mAb was prepared in 0.1 M stock solutions of citrate, phosphate, TRIS, and MOPS buffers at various pH values.[9]

  • Methodology: Chemical denaturation was induced using a chaotropic agent like guanidine hydrochloride (GuHCl). The fraction of unfolded protein at different denaturant concentrations was measured by monitoring the change in intrinsic tryptophan fluorescence. The stability of the protein in each buffer was determined from the denaturation curves.[9]

3. Analysis of Fragmentation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

  • Objective: To assess the fragmentation of a monoclonal antibody in different buffer systems under thermal stress.

  • Buffer and Sample Preparation: A humanized mAb (5 mg/mL) was formulated in 10 mM histidine or 2.2 mM sodium phosphate buffers, both with and without 150 mM NaCl, at pH 6.[7]

  • Stress Condition: Samples were incubated at 40°C.[7]

  • Analytical Method: Fragmentation was monitored by SE-HPLC. The percentage of the main peak (intact mAb) and fragment peaks were quantified over time to determine the degradation rate in each buffer.[7][8]

4. Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

  • Objective: To measure the thermal transition midpoint (Tm), an indicator of a protein's thermal stability, in different buffer formulations.

  • Buffer and Sample Preparation: A monoclonal antibody is prepared in various buffers such as histidine and phosphate at a concentration typically between 0.5 and 2 mg/mL.[7]

  • Analytical Method: The thermal stability is analyzed using a differential scanning calorimeter. The sample is heated at a constant rate, and the heat capacity change as the protein unfolds is measured. The peak of the resulting thermogram corresponds to the Tm.[7][11]

Visualizing the Buffer Selection Workflow

The process of selecting an optimal buffer for a biopharmaceutical formulation is a systematic process. The following diagram, generated using Graphviz (DOT language), illustrates a typical workflow.

BufferSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Final Formulation & Validation Start Define Target Product Profile (pH, concentration, route of administration) BufferSelection Select Candidate Buffers (MES, Phosphate, Citrate, Histidine, Tris, etc.) Start->BufferSelection InitialStability High-Throughput Screening (e.g., nanoDSF for Tm) BufferSelection->InitialStability StressStudies Forced Degradation Studies (Thermal, Freeze-Thaw, Light, Oxidation) InitialStability->StressStudies AggregationAnalysis Aggregation Analysis (SEC-HPLC, DLS) StressStudies->AggregationAnalysis ConformationalStability Conformational Stability (DSC, CD Spectroscopy) StressStudies->ConformationalStability ChemicalStability Chemical Stability (cIEF, RP-HPLC for oxidation/fragmentation) StressStudies->ChemicalStability DataAnalysis Comprehensive Data Analysis & Lead Candidate Selection AggregationAnalysis->DataAnalysis ConformationalStability->DataAnalysis ChemicalStability->DataAnalysis RealTimeStability Real-Time & Accelerated Stability Studies (ICH Q5C) DataAnalysis->RealTimeStability FinalFormulation Final Formulation Lock RealTimeStability->FinalFormulation

Figure 1. A generalized workflow for selecting and validating a buffer in a biopharmaceutical formulation.

Conclusion

The selection of an appropriate buffer is a critical step in the formulation of stable and effective biopharmaceutical products. While MES buffer offers advantages in specific pH ranges and applications, its performance relative to other common buffers like phosphate, citrate, histidine, and Tris is highly dependent on the specific monoclonal antibody and the nature of the environmental stresses.[5][6]

The available data suggests that for certain proteins, MES can offer lower aggregation propensity under thermal stress compared to phosphate and citrate buffers.[6] However, other buffers like histidine have been shown to be superior in preventing fragmentation.[7][8] Furthermore, buffers such as MOPS and TRIS have demonstrated higher conformational stability for some antibodies when compared to phosphate and citrate.[9]

Ultimately, a comprehensive screening and validation process, as outlined in the workflow diagram, is essential to identify the optimal buffer for a given biopharmaceutical. This process should involve subjecting the protein to a range of stress conditions and employing a suite of orthogonal analytical techniques to thoroughly characterize its physical and chemical stability. The data presented in this guide serves as a valuable starting point for researchers and drug development professionals in their efforts to formulate robust and reliable biopharmaceutical products.

References

A Researcher's Guide to Buffer Selection for Optimal Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant for the accuracy and reliability of enzyme kinetic assays. The buffer not only maintains a stable pH for optimal enzyme activity but can also significantly influence enzyme stability, substrate binding, and catalytic efficiency.[1] This guide provides an objective comparison of the performance of commonly used buffers, supported by experimental data and detailed protocols, to facilitate informed buffer selection for enzymatic studies.

The Critical Role of Buffers in Enzyme Assays

Enzymes are delicate proteins whose performance is highly dependent on their environment.[2] A suitable buffer is essential for maintaining a stable pH within the enzyme's optimal range, thereby preventing denaturation and loss of function.[3][4] Beyond pH control, buffer components can directly or indirectly interact with the enzyme, its substrates, or cofactors, leading to significant effects on the measured kinetic parameters.[5] For instance, some buffers can chelate metal ions, which can be problematic for metalloenzymes that require these ions for their catalytic activity.[6][7] Therefore, careful consideration of the buffer system is paramount for obtaining accurate and reproducible results.

Comparative Analysis of Common Buffer Systems

The choice of buffer can significantly alter the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ). The following tables summarize experimental data from comparative studies on the effects of different buffers on the kinetics of various enzymes.

Metalloenzyme Kinetics: A Case Study with BLC23O and Ro1,2-CTD

A study on the Mn²⁺-dependent extradiol dioxygenase (BLC23O) and the Fe³⁺-dependent Ro1,2-CTD highlights the significant impact of buffer choice on metalloenzyme kinetics.[7]

Table 1: Effect of Different Buffers on the Kinetic Parameters of BLC23O

Buffer System (pH 7.4)Kₘ (mM)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)
HEPES 0.54 ± 0.020.45 ± 0.010.84 ± 0.02
Tris-HCl 0.75 ± 0.030.33 ± 0.0020.44 ± 0.01
Sodium Phosphate 0.24 ± 0.01 0.15 ± 0.0010.63 ± 0.02
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.

For BLC23O, HEPES buffer yielded the highest catalytic efficiency, while sodium phosphate resulted in the highest substrate affinity (lowest Kₘ).[7]

Table 2: Effect of Different Buffers on the Kinetic Parameters of Ro1,2-CTD

Buffer SystemKₘ (µM)kcat (s⁻¹)kcat/Kₘ (µM⁻¹s⁻¹)
HEPES 1.80 ± 0.09 0.64 ± 0.010.36 ± 0.01
Tris-HCl 6.93 ± 0.261.14 ± 0.01 0.17 ± 0.01
Sodium Phosphate 3.64 ± 0.101.01 ± 0.010.28 ± 0.01
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.

In the case of Ro1,2-CTD, HEPES buffer demonstrated both the highest substrate affinity and the highest catalytic efficiency.[6]

Non-Metalloenzyme Kinetics: The Case of Trypsin

In contrast to metalloenzymes, the activity of some non-metalloenzymes like trypsin may be less sensitive to the buffer type.

Table 3: Effect of Different Buffers on the Kinetic Parameters of Trypsin

Buffer System (pH 8.0)Kₘ (mM)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)
HEPES 3.14 ± 0.141.51 ± 0.030.48 ± 0.02
Tris-HCl 3.07 ± 0.161.47 ± 0.040.48 ± 0.02
Sodium Phosphate 2.90 ± 0.021.53 ± 0.010.52 ± 0.01
Data presented as mean ± standard deviation.

The kinetic parameters for trypsin showed minimal variation across the three buffer systems, suggesting that buffer identity has a negligible impact on its activity.[8]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential.

General Protocol for Determining Optimal Buffer and pH for an Enzyme Assay
  • Buffer Preparation : Prepare a series of buffers (e.g., Citrate, Phosphate, Tris-HCl, HEPES) at a concentration of 50 mM, each covering a range of pH values around the expected optimum for the enzyme. It is crucial to use a calibrated pH meter for accurate measurements.[9]

  • Assay Setup : In a 96-well microplate, prepare reaction mixtures containing the buffer, any necessary cofactors, and the substrate at a fixed concentration.[10]

  • Enzyme Addition : Initiate the reaction by adding a constant amount of the enzyme to each well. Include "no-enzyme" controls for each buffer and pH condition to account for non-enzymatic substrate degradation.[10]

  • Data Acquisition : Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis : Calculate the initial reaction velocity (v₀) for each condition. Plot v₀ against the buffer pH to determine the optimal pH for each buffer system.[10] The buffer system that yields the highest enzyme activity at its optimal pH is considered the most suitable for that enzyme under the tested conditions.

Protocol for Comparative Kinetic Analysis in Different Buffers
  • Optimal Condition Selection : Based on the initial screening, select the optimal pH for each buffer system to be tested.

  • Substrate Concentration Gradient : Prepare a series of substrate concentrations in each of the selected optimal buffers.

  • Kinetic Assay : Perform the enzyme assay as described above for each substrate concentration in each buffer.

  • Kinetic Parameter Calculation : Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for each buffer. Calculate kcat from Vₘₐₓ and the enzyme concentration.

Visualizing Experimental Design and Logic

Diagrams created using Graphviz can help illustrate the experimental workflows and the logical considerations in buffer selection.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Prep Prepare Buffer Stocks (e.g., Citrate, Phosphate, Tris, HEPES) Assay_Setup Set up 96-well plate with varying buffers and pH Buffer_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Stock Reaction_Init Initiate reaction with enzyme Enzyme_Prep->Reaction_Init Substrate_Prep Prepare Substrate Stock Substrate_Prep->Assay_Setup Assay_Setup->Reaction_Init Data_Acq Measure activity (e.g., spectrophotometer) Reaction_Init->Data_Acq Calc_V0 Calculate Initial Velocity (v₀) Data_Acq->Calc_V0 Plot_Data Plot v₀ vs. pH Calc_V0->Plot_Data Det_Optimal Determine Optimal Buffer & pH Plot_Data->Det_Optimal Buffer_Selection_Logic Start Start: Buffer Selection Enzyme_pH Determine Enzyme's Optimal pH Range Start->Enzyme_pH Select_Buffer Select buffer with pKa close to optimal pH Enzyme_pH->Select_Buffer Metalloenzyme Is the enzyme a metalloenzyme? Temp_Sensitive Is the assay temperature-sensitive? Metalloenzyme->Temp_Sensitive No Avoid_Chelators Avoid chelating buffers (e.g., Tris, Citrate) Metalloenzyme->Avoid_Chelators Yes Avoid_Temp_Sensitive_Buffers Avoid buffers with temperature-sensitive pKa (e.g., Tris) Temp_Sensitive->Avoid_Temp_Sensitive_Buffers Yes Final_Choice Final Buffer Choice Temp_Sensitive->Final_Choice No Select_Buffer->Metalloenzyme Consider_Good_Buffers Consider Good's Buffers (e.g., HEPES, MOPS) Avoid_Chelators->Consider_Good_Buffers Consider_Good_Buffers->Temp_Sensitive Avoid_Temp_Sensitive_Buffers->Final_Choice

References

Safety Operating Guide

Safe Disposal of MES Hemisodium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of MES hemisodium salt, ensuring compliance with safety standards and minimizing environmental impact.

Chemical and Physical Properties

A comprehensive understanding of a substance's properties is foundational to its safe handling and disposal. The relevant quantitative data for this compound are summarized below.

PropertyValue
CAS Number 117961-21-4
Molecular Weight 206.73 g/mol
pKa 6.1
Useful pH Range 5.5 - 6.7
Solubility in Water 500 mg/mL

Disposal Protocol

While this compound is not classified as a hazardous substance, proper disposal procedures must be followed to maintain a safe laboratory environment. Adherence to local and national regulations is mandatory for all chemical waste disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Eyeshields

  • Gloves

  • N95 respirator (or equivalent) to avoid inhalation of dusts

Step 2: Waste Collection

  • Solid Waste:

    • Collect dry this compound waste in its original container or a clearly labeled, sealed container.

    • Do not mix with other chemical waste.

    • For spills, take up the material dry, avoiding the generation of dust, and place it into a suitable, labeled container for waste disposal.[1]

  • Aqueous Solutions:

    • While highly soluble in water, avoid disposing of this compound solutions down the drain unless permitted by local regulations.

    • If drain disposal is not permitted, collect aqueous waste in a labeled container for chemical waste pickup.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Handle uncleaned containers as you would the product itself.

Step 4: Final Disposal

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • All disposal methods must be in strict accordance with national and local regulations.

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MES_Disposal_Workflow start Start: this compound for Disposal assess_form Assess Physical Form start->assess_form solid_waste Solid Waste (Powder) assess_form->solid_waste Solid aqueous_waste Aqueous Solution assess_form->aqueous_waste Aqueous package_solid Package in Labeled, Sealed Container solid_waste->package_solid check_regs Check Local Regulations for Aqueous Disposal aqueous_waste->check_regs store Store for Professional Disposal package_solid->store drain_disposal Permitted Drain Disposal check_regs->drain_disposal Yes collect_aqueous Collect in Labeled, Sealed Container check_regs->collect_aqueous No end End: Proper Disposal drain_disposal->end collect_aqueous->store store->end

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling MES Hemisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for MES hemisodium salt, including operational and disposal plans, to ensure laboratory safety and build trust through value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust particles.[1][2]

  • Hand Protection: Impervious gloves, such as nitrile gloves, must be worn to prevent skin contact.[3] Gloves should be inspected before use and disposed of properly after handling the chemical.[3]

  • Respiratory Protection: When there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator is required.[2] A dust mask, such as a type N95 (US) or a Filter type P1, is recommended.[1][3]

  • Protective Clothing: A lab coat or apron should be worn to protect street clothing and skin from contamination.[4][5]

Hazard Identification and Safe Handling

This compound is generally considered a stable chemical under normal laboratory conditions.[6] However, it is important to be aware of its potential hazards to ensure safe handling. Some sources classify it as a non-hazardous substance, while others indicate it may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[4] It is also listed as a combustible solid.[1]

Standard Handling Procedures:

  • Ventilation: Always work in a well-ventilated area to minimize the concentration of airborne dust.[4][5]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[4][6][7]

  • Avoid Inhalation: Do not breathe in the dust.[2][4]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][5][7] Always wash hands thoroughly with soap and water after handling the substance. Contaminated clothing should be removed and laundered before reuse.[4][7]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
CAS Number 117961-21-4
Molecular Weight 206.73 g/mol
pKa (at 25°C) 6.1[1][4]
Useful pH Range 5.5 - 6.7[1][4]
Solubility in Water 500 mg/mL
Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.

Spill Cleanup Protocol:

  • Evacuate and Secure: For major spills, evacuate the immediate area and alert emergency responders.[4] For minor spills, ensure the area is well-ventilated and remove all sources of ignition.[4]

  • Don PPE: Before cleaning the spill, put on all required personal protective equipment.

  • Containment: Prevent the spilled material from entering drains or waterways.[4]

  • Cleanup (Dry Spill): Use dry cleanup procedures to avoid generating dust.[4] Carefully sweep or vacuum the spilled solid and place it into a suitable, labeled container for disposal.[2][4]

  • Cleanup (Wet Spill): If the material is in solution, absorb it with an inert material and place it in a labeled container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water.[2]

  • Disposal: Dispose of the waste material according to institutional and local regulations.

Disposal Plan:

Disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[4][5] Do not dispose of the chemical down the drain or in the general trash. Empty containers should be decontaminated and disposed of in accordance with all applicable regulations.[4]

Visualized Workflows

To further clarify the procedural guidance, the following diagrams illustrate the logical steps for handling this compound safely.

G Figure 1: Standard Operating Procedure for this compound prep Preparation ppe Don PPE prep->ppe Always First weigh Weighing dissolve Dissolution weigh->dissolve spill Spill? weigh->spill use Use in Experiment dissolve->use dissolve->spill waste Waste Collection use->waste use->spill disposal Disposal waste->disposal ppe->weigh spill->use No spill_proc Follow Spill Protocol spill->spill_proc Yes spill_proc->waste

Figure 1: Standard Operating Procedure for this compound

G Figure 2: Chemical Spill Response Workflow spill Spill Occurs assess Assess Hazard (Minor/Major) spill->assess evacuate Evacuate & Alert Emergency Services assess->evacuate Major don_ppe Don Appropriate PPE assess->don_ppe Minor evacuate->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.